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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methoxy-5-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is found in a variety o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is found in a variety of compounds with diverse biological activities, including herbicides and pharmaceuticals. The presence of a methoxy group and a nitro group on the phenyl ring, along with the carboxylic acid moiety, suggests that this compound may have interesting chemical and biological properties, making it a target for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and a detailed protocol for its synthesis.

Chemical Structure and Identification

The chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is characterized by a central benzene ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an acetic acid group linked via an ether bond at the 1-position.

Systematic Name: 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Diagram of the chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Caption: Chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 51073-04-2[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance Solid[2]
Melting Point 153-155 °C[3]
InChI Key TZQZNDOEOCOJFS-UHFFFAOYSA-N[2]
SMILES COC1=C(C=C(C=C1)[O-])OCC(=O)O

Synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic Acid

The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. In this case, 2-methoxy-5-nitrophenol is reacted with an ester of chloroacetic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis A 2-Methoxy-5-nitrophenol C Formation of Sodium/Potassium 2-methoxy-5-nitrophenoxide A->C in polar solvent (e.g., Ethanol, Acetone) B Base (e.g., NaOH or K2CO3) B->C E Formation of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate C->E D Ethyl chloroacetate D->E G 2-(2-Methoxy-5-nitrophenoxy)acetic acid E->G Workup F Base (e.g., NaOH) then Acid (e.g., HCl) F->G

Caption: Williamson ether synthesis workflow for 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Materials:

  • 2-Methoxy-5-nitrophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone (solvent)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Deprotonation of the Phenol:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-5-nitrophenol in a suitable polar solvent such as ethanol or acetone.

    • Add 1.1 equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide salt.

  • Nucleophilic Substitution:

    • To the phenoxide solution, add 1.2 equivalents of ethyl chloroacetate dropwise.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Ester Hydrolysis:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude ethyl 2-(2-methoxy-5-nitrophenoxy)acetate.

    • For hydrolysis, dissolve the crude ester in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

    • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude 2-(2-methoxy-5-nitrophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Potential Applications and Research Directions

While specific applications for 2-(2-Methoxy-5-nitrophenoxy)acetic acid are not extensively documented, its structural motifs suggest several areas of potential interest for researchers:

  • Pharmaceutical Intermediate: The presence of nitro and carboxylic acid groups makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, which can then be further functionalized.

  • Herbicide Development: As a derivative of phenoxyacetic acid, this compound could be investigated for herbicidal properties, similar to well-known herbicides like 2,4-D.

  • Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials where specific electronic or binding properties are desired.

Further research is needed to fully elucidate the chemical reactivity and biological profile of this compound.

Safety Information

2-(2-Methoxy-5-nitrophenoxy)acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the skin, eyes, and respiratory system.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved March 26, 2026, from [Link]

  • Australian Government Department of Health. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). 2-(2-methoxy-4-nitrophenyl)acetic acid — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2022, July). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (2023, July 20). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved March 26, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-methoxyphenoxy)acetic acid (CAS 1878-85-9). Retrieved March 26, 2026, from [Link]

  • PubMed. (2005, September 15). Comparison and Evaluation of Analysis Procedures for the Quantification of (2-methoxyethoxy)acetic Acid in Urine. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Nilotinib (CAS 641571-15-5)

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the core physicochemical properties of Nilotinib, a potent second-generation tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Nilotinib, a potent second-generation tyrosine kinase inhibitor. While the initial query referenced CAS 103440-70-6, the detailed chemical name provided, 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, corresponds to the active pharmaceutical ingredient Nilotinib, which is registered under CAS Number 641571-15-5 . This guide will proceed with a detailed analysis of Nilotinib.

Nilotinib is a critical therapeutic agent in the management of chronic myeloid leukemia (CML), particularly in cases resistant to first-line treatments.[1][2] A thorough understanding of its molecular weight, pKa, and solubility profile is fundamental for formulation development, bioavailability enhancement, and ensuring consistent clinical efficacy. This document, authored from the perspective of a Senior Application Scientist, aims to synthesize technical data with practical, field-proven insights into the experimental determination of these key parameters.

Core Physicochemical Properties of Nilotinib

A summary of the essential physicochemical data for Nilotinib is presented below. These values are critical for predicting its behavior in biological systems and for designing appropriate formulation strategies.

PropertyValueSignificance in Drug Development
Molecular Formula C₂₈H₂₂F₃N₇ODefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 529.52 g/mol Crucial for all stoichiometric calculations, including dosage form design and analytical standard preparation.
pKa Values pKa₁ = 2.1pKa₂ = 5.4[2]These values indicate two basic ionization centers, which govern the molecule's charge and, consequently, its solubility and permeability across biological membranes at different pH values.
Solubility Profile pH-dependentThe solubility is significantly influenced by the pH of the medium, a direct consequence of its basic pKa values. This is a critical factor for oral absorption.

In-depth Analysis and Experimental Protocols

Molecular Weight

The molecular weight of Nilotinib is a fundamental constant derived from its molecular formula, C₂₈H₂₂F₃N₇O. High-resolution mass spectrometry is the definitive technique for experimentally confirming the molecular mass with high accuracy.

pKa Determination: Unveiling the Ionization Behavior

The two pKa values of Nilotinib (2.1 and 5.4) correspond to the protonation of basic nitrogen atoms within its structure—likely the pyridine and imidazole rings.[2] These values are pivotal as they dictate the extent of ionization of the drug in the physiological pH range of the gastrointestinal tract, which in turn profoundly impacts its solubility and absorption.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. The principle involves monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of Nilotinib and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. The first derivative of the curve can be used to accurately locate these points.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Nilotinib prep2 Dissolve in Methanol/Water prep1->prep2 titrate1 Calibrate pH Meter prep2->titrate1 titrate2 Titrate with 0.1 M HCl titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Inflection Points (pKa values) analysis1->analysis2

Caption: Workflow for pKa determination of Nilotinib via potentiometric titration.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a drug is a primary factor influencing its absorption from the gastrointestinal tract. For ionizable compounds like Nilotinib, solubility is highly dependent on pH. The Biopharmaceutics Classification System (BCS) considers a drug "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies.[3]

  • Sample Preparation: Add an excess amount of solid Nilotinib to each buffer solution in separate, sealed containers. The excess solid ensures that equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C to simulate physiological conditions) for a sufficient duration (24-72 hours) to reach equilibrium.[4]

  • Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter to remove any undissolved solids.

  • Quantification: Analyze the concentration of Nilotinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[6][7][8][9]

  • Data Reporting: The determined concentration represents the equilibrium solubility of Nilotinib at that specific pH.

Solubility_Determination_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis setup1 Prepare Buffers (pH 1.2, 4.5, 6.8) setup2 Add Excess Solid Nilotinib setup1->setup2 equil1 Agitate at 37°C (24-72 hours) setup2->equil1 sample1 Collect Supernatant equil1->sample1 sample2 Filter to Remove Solids sample1->sample2 analysis1 Quantify Nilotinib (HPLC or UV-Vis) sample2->analysis1

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Biorelevant Solubility:

For a more physiologically relevant assessment, solubility studies can be conducted in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF). These media contain bile salts and phospholipids that mimic the conditions in the human gut and can significantly influence the solubility of lipophilic drugs like Nilotinib.[4]

Conclusion

The physicochemical properties of Nilotinib, particularly its molecular weight, dual pKa values, and pH-dependent solubility, are cornerstone parameters that dictate its behavior from formulation to in vivo performance. A comprehensive understanding and precise experimental determination of these characteristics, as outlined in this guide, are indispensable for the successful development of robust and bioavailable Nilotinib drug products. The methodologies described herein represent industry-standard practices that ensure data integrity and support regulatory requirements.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Annex 4 - World Health Organization (WHO).
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • BCS Methodology: Solubility, Permeability & Dissolution - FDA.
  • 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide | 641571-15-5 - ChemicalBook. (2025, July 4).
  • (PDF) Development and validation of a stability indicating HPLC method for the determination of nilotinib hydrochloride in bulk and pharmaceutical dosage form - ResearchGate. (2019, November 19).
  • High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC.
  • Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - MDPI. (2023, March 20).
  • METHOD DEVELOPMENT AND VALIDATION OF NILOTINIB HYDROCHLORIDE MONOHYDRATE BY UV-VISIBLE SPECTROSCOPY. - wjpls.org. (2025, April 22).
  • RP-HPLC Method Development and Validation for Estimation of Nilotinib in Bulk and Formulation | Journal of Chemical Health Risks. (2023, May 6).

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's spectral behavior. This guide is built on the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating. We will delve into the predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Introduction

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the aromatic ring system imparts a unique electronic and structural environment. A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior, which is crucial for its potential applications in drug development and other scientific research. This guide will provide a detailed, predicted spectroscopic analysis to serve as a benchmark for researchers.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below is the predicted ¹H and ¹³C NMR data for 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Molecular Structure with Atom Numbering:

Caption: Molecular structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-67.78dJ = 2.5 Hz1H
H-47.65ddJ = 9.0, 2.5 Hz1H
H-36.95dJ = 9.0 Hz1H
-OCH₂-4.75s-2H
-OCH₃3.95s-3H
-COOH10.5-12.0br s-1H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O173.5
C-2152.0
C-5148.5
C-1141.0
C-4125.5
C-6118.0
C-3110.0
-OCH₂-68.0
-OCH₃56.5

Disclaimer: The NMR data presented above is predicted and should be used as a reference. Actual experimental values may vary.

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum:

  • Aromatic Region (6.9-7.8 ppm): The three protons on the aromatic ring appear as distinct signals due to their different chemical environments.

    • H-6 (7.78 ppm, d): This proton is deshielded by the anisotropic effect of the nitro group and shows a small coupling constant (J = 2.5 Hz) due to meta-coupling with H-4.

    • H-4 (7.65 ppm, dd): This proton is coupled to both H-3 (ortho-coupling, J = 9.0 Hz) and H-6 (meta-coupling, J = 2.5 Hz), resulting in a doublet of doublets.

    • H-3 (6.95 ppm, d): This proton is the most shielded of the aromatic protons and appears as a doublet due to ortho-coupling with H-4 (J = 9.0 Hz).

  • Aliphatic Region (3.9-4.8 ppm):

    • -OCH₂- (4.75 ppm, s): The methylene protons of the acetic acid moiety are adjacent to the oxygen atom and appear as a singlet, indicating no coupling with neighboring protons.

    • -OCH₃ (3.95 ppm, s): The methoxy group protons also appear as a sharp singlet.

  • Carboxylic Acid Proton (-COOH, 10.5-12.0 ppm): This proton is highly deshielded and appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectrum:

  • Carbonyl Carbon (173.5 ppm): The carboxylic acid carbonyl carbon appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (110-152 ppm): The six aromatic carbons resonate in this region. The carbons attached to the electronegative oxygen (C-1 and C-2) and the nitro group (C-5) are the most deshielded.

  • Aliphatic Carbons (56-68 ppm): The methylene carbon of the acetic acid side chain (-OCH₂-) and the methoxy carbon (-OCH₃) appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic IR absorption bands for 2-(2-Methoxy-5-nitrophenoxy)acetic acid are summarized below.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic acid)1730-1700Strong
N=O (Nitro group, asymmetric)1550-1500Strong
C=C (Aromatic)1600-1450Medium
N=O (Nitro group, symmetric)1370-1330Strong
C-O (Ether)1275-1200 (asymmetric) and 1075-1020 (symmetric)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(2-Methoxy-5-nitrophenoxy)acetic acid (Molecular Weight: 227.16 g/mol ), the following fragmentation patterns are anticipated under electron ionization (EI).

  • Molecular Ion (M⁺˙): A peak at m/z = 227 is expected, corresponding to the molecular weight of the compound.

  • Loss of -COOH: Fragmentation of the carboxylic acid group would lead to a fragment at m/z = 182.

  • Loss of -CH₂COOH: Cleavage of the ether linkage could result in a fragment at m/z = 169.

  • Loss of NO₂: A characteristic loss of the nitro group would produce a fragment at m/z = 181.[1][2]

  • Loss of -OCH₃: Cleavage of the methoxy group could lead to a fragment at m/z = 196.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Workflow for NMR Data Acquisition and Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis a Weigh 5-10 mg (1H) or 20-30 mg (13C) of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer (≥ 400 MHz) c->d e Tune and shim the spectrometer d->e f Acquire 1H and 13C spectra e->f g Fourier transform the FID f->g h Phase and baseline correct the spectra g->h i Integrate peaks and determine chemical shifts and coupling constants h->i j Assign signals to the molecular structure i->j

Caption: A streamlined workflow for NMR analysis.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 1D proton.

    • Number of scans: 16-32.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled 1D carbon.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[3]

  • Data Acquisition: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a comprehensive framework for the characterization of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. The detailed analysis of the expected NMR, IR, and MS spectra will aid researchers in the unambiguous identification and purity assessment of this compound. Adherence to the suggested experimental methodologies will ensure the acquisition of high-quality, reliable data, which is fundamental for any subsequent research or development activities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Yinon, J. (1991). Toxicity and Metabolism of Explosives. CRC Press.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Górecki, T., & Hutta, M. (2007). Gas Chromatography. In Comprehensive Analytical Chemistry (Vol. 49, pp. 1-104). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB2. [Link]

Sources

Exploratory

Preliminary Toxicity and In Vitro Safety Screening of 2-(2-Methoxy-5-nitrophenoxy)acetic acid: A Technical Whitepaper

Executive Summary & Structural Alert Analysis As early-stage drug development increasingly relies on predictive toxicology, the in vitro safety screening of novel chemical entities requires a mechanistic, rather than pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alert Analysis

As early-stage drug development increasingly relies on predictive toxicology, the in vitro safety screening of novel chemical entities requires a mechanistic, rather than purely empirical, approach. 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6) presents a unique toxicological profile driven by two distinct structural moieties. As a Senior Application Scientist, my approach to screening this compound begins with a rigorous structural alert deconstruction to establish causality for our experimental design:

  • The Phenoxyacetic Acid Backbone: While historically recognized for herbicidal activity via plant auxin receptor mimicry[1], in mammalian systems, phenoxyacetic acid derivatives frequently exhibit hepatotoxicity and mitochondrial dysfunction. Recent studies have demonstrated that novel phenoxyacetamide derivatives act as potent apoptotic inducers against human liver cancer (HepG2) cells, exhibiting IC50 values as low as 1.43 µM[2]. This necessitates a strong focus on hepatic cell models.

  • The Nitroaromatic Group (-NO2): This is a classic structural alert for genotoxicity. Enzymatic reduction by bacterial or mammalian nitroreductases yields highly reactive nitroso and hydroxylamine intermediates. These species engage in redox cycling (generating Reactive Oxygen Species, ROS) and form covalent DNA adducts, leading to mutagenesis.

  • The Methoxy Group (-OCH3): A potential site for O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6/CYP2C9), potentially yielding reactive catechol or quinone species that exacerbate oxidative stress.

To systematically evaluate these liabilities, we deploy a three-tiered, self-validating screening funnel.

MechanisticPathway Compound 2-(2-Methoxy-5-nitrophenoxy) acetic acid Metabolism Nitroreductase / CYP450 O-demethylation Compound->Metabolism Enzymatic Activation Reactive Nitroso & Quinone Intermediates Metabolism->Reactive Bioactivation ROS Reactive Oxygen Species (ROS) Reactive->ROS Redox Cycling DNA DNA Adducts & Mutagenesis Reactive->DNA Covalent Binding ROS->DNA Oxidative Damage Apoptosis Apoptosis / Hepatotoxicity ROS->Apoptosis Mitochondrial Dysfunction DNA->Apoptosis Cell Cycle Arrest

Figure 1: Bioactivation and toxicity pathway of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Tier 1: Basal Cytotoxicity & Hepatotoxicity Profiling

Causality & Rationale: Because phenoxy derivatives show pronounced activity in hepatic tissues[3], we utilize HepG2 (hepatocellular carcinoma) and THLE-2 (non-tumorigenic liver) cell lines. Testing both allows us to calculate a Selectivity Index (SI), differentiating between general basal cytotoxicity and tumor-specific apoptotic induction. For instance, related compounds have shown mild cytotoxicity against THLE-2 (IC50 ~36.27 µM) while being highly toxic to HepG2 [2].

Protocol: Self-Validating High-Throughput MTT Assay

Objective: Determine the IC50 and establish the therapeutic window.

  • Cell Seeding: Seed HepG2 and THLE-2 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 2-(2-Methoxy-5-nitrophenoxy)acetic acid in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Self-Validating System Parameters (Critical):

    • Vehicle Control: 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: 5-Fluorouracil (10 µM) or Triton X-100 (0.1%) (Ensures assay sensitivity and cell responsiveness).

    • Blank Control: Media without cells (Establishes background absorbance).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • Validation Criteria: The assay is only valid if the Vehicle Control OD570 is > 0.8, the Positive Control shows >70% viability reduction, and the Z'-factor is ≥0.5 .

Tier 2: Genotoxicity & Mutagenicity Assessment

Causality & Rationale: The presence of the nitro group and the phenoxyacetic acid backbone mandates genotoxicity screening. Previous studies on substituted phenoxyacetic acids indicate that specific ring substitutions dictate mutagenic potential[4]. To accurately assess the nitroaromatic risk, standard Ames test strains must be supplemented with nitroreductase-proficient strains.

Protocol: Self-Validating Bacterial Reverse Mutation (Ames) Test

Objective: Assess point mutations and frameshifts per .

  • Strain Selection: Utilize Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution). Expert Note: Consider using YG1021/YG1029 strains which overexpress nitroreductase to prevent false negatives common with nitroaromatics.

  • Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of rat liver S9 fraction to account for CYP450-mediated O-demethylation.

  • Self-Validating System Parameters (Critical):

    • Vehicle Control: DMSO (Establishes spontaneous reversion rate).

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (Validates nitroreductase activity).

    • Positive Control (+S9): 2-Aminoanthracene (Validates S9 metabolic activation).

  • Plating & Readout: Mix 100 µL of bacterial suspension, 50 µL of test compound, and 500 µL of S9 mix (or buffer). Add to top agar and pour over minimal glucose agar plates. Incubate at 37°C for 48-72h. Count revertant colonies.

  • Validation Criteria: Spontaneous revertants must fall within historical control ranges. Positive controls must induce a ≥3 -fold increase in colony counts compared to the vehicle.

Tier 3: Mechanistic Profiling (Oxidative Stress & Apoptosis)

Causality & Rationale: If Tier 1 shows cytotoxicity, we must define the mechanism. Nitro-reduction often triggers ROS generation, leading to DNA damage and subsequent apoptosis[1].

Protocol: DCFDA Cellular ROS Assay & Annexin V Flow Cytometry
  • ROS Quantification: Load HepG2 cells with 10 µM H2DCFDA for 45 min. Treat with the test compound (at IC50). Measure fluorescence (Ex/Em: 485/535 nm) over 4 hours. Validation: Use Menadione (50 µM) as a positive control for ROS generation.

  • Apoptosis Profiling: Post-treatment (24h), harvest cells and double-stain with Annexin V-FITC (detects early apoptotic phosphatidylserine externalization) and Propidium Iodide (PI, detects late apoptosis/necrosis). Analyze via flow cytometry to quantify the shift in cell cycle phases[2].

Quantitative Data & Acceptance Criteria

To standardize the screening of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, we benchmark our expected results against historical data for structurally related phenoxyacetamide derivatives[3].

Toxicological ParameterAssay Model / StrainBenchmark Acceptance Criteria (Go/No-Go)Reference Benchmark Compound
Hepatotoxicity HepG2 Cell Line (MTT)IC50 > 50 µM (For non-oncology indications)Compound I (IC50 1.43 µM)
Non-tumorigenic Toxicity THLE-2 Cell Line (MTT)Selectivity Index (THLE-2 / HepG2) > 105-Fluorouracil
Mutagenicity Ames Test (TA98/TA100)< 2-fold increase in revertant colonies vs. Vehicle4-Nitroquinoline 1-oxide
Oxidative Stress DCFDA Fluorescence< 1.5-fold increase in ROS generationMenadione

Workflow Visualization

ScreeningWorkflow Start Compound: 2-(2-Methoxy-5-nitrophenoxy)acetic acid Tier1 Tier 1: Basal Cytotoxicity HepG2 & THLE-2 (MTT Assay) Start->Tier1 Tier2 Tier 2: Genotoxicity Ames Test (TA98/TA100) ± S9 Tier1->Tier2 If IC50 > 10 µM Tier3 Tier 3: Mechanistic Profiling ROS (DCFDA) & Apoptosis (Flow Cytometry) Tier2->Tier3 If Ames Negative Decision Safety Go / No-Go Decision Tier3->Decision

Figure 2: Tiered in vitro safety screening workflow for phenoxyacetic acid derivatives.

References

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: Pharmaceuticals (MDPI), 2023, 16(11), 1524. URL: [Link]

  • Title: Genotoxic effect of substituted phenoxyacetic acids Source: PubMed (National Institutes of Health), 2000, 36(4):427-32. URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

Sources

Foundational

Thermodynamic stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in aqueous solutions

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in Aqueous Solutions Executive Summary The journey of a novel chemical entity from discovery to a viable pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in Aqueous Solutions

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone, directly influencing potency, safety, and shelf-life. This technical guide provides a comprehensive framework for evaluating the aqueous stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. While specific stability data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical considerations, strategic planning, and detailed experimental protocols required to thoroughly characterize its stability profile. We will delve into the principles of forced degradation to predict degradation pathways, establish a robust, stability-indicating analytical method, and interpret the resulting data to ensure the development of a safe and effective drug product. This guide is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of chemical stability assessment in a regulatory environment.

Introduction: Understanding the Molecule

The stability of an active pharmaceutical ingredient (API) is not an inherent, immutable property but rather a function of its molecular structure and its interaction with the surrounding environment. A proactive and systematic approach to stability testing is therefore essential.

Physicochemical Profile of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

To predict the stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, we must first understand its structural features. The molecule comprises a substituted benzene ring with a methoxy group, a nitro group, and an ether-linked acetic acid side chain. Each of these functional groups presents potential sites for chemical degradation.

PropertyPredicted Value / Structural FeatureSource / Rationale
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Functional Groups Carboxylic Acid, Ether (Aryl), Nitro Group, Aromatic RingStructural Analysis
Predicted pKa Acidic pKa: ~3-4 (Carboxylic Acid)Based on acetic acid and electronic effects of the ring
Aqueous Solubility Expected to be pH-dependentThe presence of the carboxylic acid group suggests increased solubility at higher pH.
The Critical Role of Stability in Drug Development

Stability studies are a regulatory requirement and a scientific necessity.[2] They provide critical insights that inform formulation development, packaging selection, and the determination of storage conditions and retest periods or shelf life.[3] The primary objectives of these studies are to:

  • Identify Degradation Products: Uncovering potential degradants is crucial, as they may be inactive, less active, or, in the worst case, toxic.[3]

  • Understand Degradation Pathways: Knowledge of how a molecule degrades helps in designing formulations that protect it from stress factors.[4]

  • Develop and Validate Stability-Indicating Methods: Forced degradation studies are essential for developing analytical methods that can accurately separate the intact API from its degradation products.[2][4]

Theoretical Assessment of Potential Degradation Pathways

A molecule's structure is a roadmap to its potential instabilities. The functional groups on 2-(2-Methoxy-5-nitrophenoxy)acetic acid suggest susceptibility to several degradation mechanisms.

  • Hydrolytic Degradation: The ether linkage is a primary target for hydrolysis, especially under acidic conditions, which could cleave the molecule into 2-methoxy-5-nitrophenol and glycolic acid.[5] While aryl ethers are generally stable, the electronic influence of the nitro group could affect this stability. The carboxylic acid itself is stable to hydrolysis.

  • Oxidative Degradation: The electron-rich aromatic ring, activated by the methoxy group, could be susceptible to oxidation. The benzylic ether position can also be a site for oxidative attack.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo complex photochemical reactions. It is crucial to evaluate the molecule's behavior under UV and visible light as specified by ICH Q1B guidelines.[6]

G cluster_molecule 2-(2-Methoxy-5-nitrophenoxy)acetic acid mol hydrolysis Hydrolytic Cleavage (Acid/Base) hydrolysis->mol Ether Linkage oxidation Oxidation oxidation->mol Aromatic Ring Benzylic Ether Position photolysis Photodegradation photolysis->mol Nitro Group Aromatic System

Caption: Predicted degradation sites on 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Experimental Design: A Two-Phase Approach

A comprehensive stability assessment involves two key phases: the development of a robust analytical method and the execution of forced degradation studies.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with mass spectrometry (LC-MS) for peak identification.

Causality in Method Development: The choice of a reverse-phase (RP) HPLC method is logical for a molecule of this polarity.[7][8] The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve separation between the parent peak and all potential degradant peaks. A photodiode array (PDA) detector is invaluable as it can assess peak purity across the entire UV spectrum, providing confidence that a single chromatographic peak corresponds to a single compound.

SIAM_Workflow start Objective: Develop a Stability-Indicating Method instrument_select Select Technique: Reverse-Phase HPLC with PDA Detector start->instrument_select column_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) instrument_select->column_select mobile_phase Mobile Phase Optimization (Acetonitrile/Water + Acid Modifier) column_select->mobile_phase gradient Gradient Elution Development (Separate all peaks) mobile_phase->gradient inject Inject Stressed & Unstressed Samples gradient->inject stress_samples Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) stress_samples->inject evaluate Evaluate Resolution & Peak Purity inject->evaluate evaluate->gradient Re-optimize if needed validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) evaluate->validate Resolution & Purity OK final Finalized SIAM validate->final

Caption: Workflow for the development of a Stability-Indicating Analytical Method (SIAM).

Protocols for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to trigger degradation.[4] The goal is to achieve a modest level of degradation (typically 5-20%) to reveal the primary degradation products without over-stressing the molecule into forming irrelevant, secondary degradants.[2]

Protocol: Acidic and Basic Hydrolysis

Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.[5][6]

Methodology:

  • Preparation: Prepare a stock solution of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: Mix an aliquot of the stock solution with 0.1 M HCl.

  • Base Stress: Mix an aliquot of the stock solution with 0.1 M NaOH.

  • Control: Mix an aliquot of the stock solution with purified water.

  • Incubation: Heat all samples at a controlled temperature (e.g., 60-80°C) and monitor over time (e.g., 2, 4, 8, 24 hours).[9]

  • Sampling & Analysis: At each time point, withdraw a sample, neutralize it (cool the base sample before neutralizing to prevent further degradation), and dilute to a suitable concentration for HPLC analysis.

Rationale: Using 0.1 M acid and base at elevated temperatures provides sufficient stress to probe for hydrolytic lability.[3] If no degradation is observed, the strength of the acid/base or the temperature can be increased.[6]

Protocol: Oxidative Degradation

Objective: To determine the compound's sensitivity to oxidation.

Methodology:

  • Preparation: Prepare the API stock solution as described above.

  • Oxidative Stress: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubation: Store the sample at room temperature, protected from light, and monitor over time.

  • Analysis: Analyze samples at appropriate time points by HPLC.

Rationale: Hydrogen peroxide is a common oxidizing agent used in stress testing.[9] The reaction is often conducted at room temperature as heat can accelerate peroxide decomposition, complicating the interpretation.

Protocol: Thermal and Photostability

Objective: To evaluate the impact of heat (in the absence of solvent) and light on the solid-state and solution stability of the compound.

Methodology - Thermal:

  • Expose a known quantity of the solid API to dry heat in a temperature-controlled oven (e.g., 80-100°C).[9]

  • At selected time points, dissolve a portion of the sample and analyze by HPLC.

Methodology - Photostability (ICH Q1B):

  • Expose the API, both in solid form and in solution, to a controlled light source that provides both UV and visible output (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

  • Run a parallel "dark" control sample wrapped in aluminum foil.

  • Analyze the light-exposed and dark control samples by HPLC.

Data Analysis and Interpretation

The data generated from forced degradation studies must be systematically analyzed to build a complete stability profile.

Quantitative Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. This data can be used to estimate degradation kinetics.

Table of Hypothetical Forced Degradation Results:

Stress ConditionDuration% Degradation of APINumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl24h @ 80°C12.5%24.7 min
0.1 M NaOH24h @ 80°C3.2%16.1 min
10% H₂O₂24h @ RT8.9%33.8 min, 9.2 min
Dry Heat48h @ 100°C< 1.0%0N/A
PhotostabilityICH Q1B18.1%42.5 min, 11.4 min

Structural Elucidation: The identity of the major degradation products should be elucidated. This is typically achieved by collecting the fractions from the HPLC and analyzing them by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is critical for understanding the degradation pathways and assessing the safety of the drug product.[4]

Conclusion

Determining the thermodynamic stability of a new chemical entity like 2-(2-Methoxy-5-nitrophenoxy)acetic acid is a methodical process grounded in established scientific principles and regulatory guidelines. By combining a theoretical assessment of the molecule's potential liabilities with a systematic campaign of forced degradation studies, researchers can gain a profound understanding of its behavior under various stress conditions. This knowledge is not merely an academic exercise; it is the foundation upon which stable, safe, and effective pharmaceutical formulations are built. The protocols and strategies outlined in this guide provide a robust starting point for any scientist or drug developer tasked with characterizing the stability of this, or any other, novel compound.

References

  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Knowledge.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Hymer, C. B., & Cheever, K. L. (2005, September 15). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. PubMed.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • US EPA. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • ResolveMass Laboratories. (2026, February 15).
  • SGS. (n.d.).
  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SIELC. (2018, February 17). Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Thermo Fisher Scientific. (n.d.). (2-Methoxy-5-nitrophenyl)acetic acid, 97%.
  • SIELC Technologies. (2018, February 16). (2-Methoxyphenoxy)acetic acid.

Sources

Exploratory

Reactivity Profile of the Nitro Group in 2-(2-Methoxy-5-nitrophenoxy)acetic acid

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the nitro group in 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This molecule serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the nitro group in 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This molecule serves as a critical intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. We will explore the intrinsic electronic properties of the molecule, detailing how the interplay between the nitro, methoxy, and phenoxyacetic acid moieties dictates its chemical behavior. The primary focus will be on the two principal reaction pathways involving the nitro group: its reduction to a primary amine and its role in activating the aromatic ring for nucleophilic aromatic substitution. This guide offers field-proven insights, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical building block.

Introduction: A Molecule of Synthetic Importance

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a substituted nitroaromatic compound whose value lies in the versatile reactivity of its nitro functional group. The strategic placement of the nitro group, in conjunction with an electron-donating methoxy group and a phenoxyacetic acid side chain, creates a unique electronic environment that allows for selective chemical transformations. Understanding the reactivity of the nitro group is paramount for its effective utilization as a precursor in complex, multi-step syntheses. The transformation of the strongly electron-withdrawing nitro group into other functionalities, most notably an amino group, fundamentally alters the electronic character of the aromatic ring, enabling a diverse range of subsequent chemical modifications.[1]

Molecular Architecture and Electronic Effects

The reactivity of the nitro group in 2-(2-Methoxy-5-nitrophenoxy)acetic acid is not an isolated feature but is profoundly influenced by the neighboring functional groups.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects.[2][3] This strong electron-withdrawing nature is the primary driver of the molecule's reactivity profile, making the nitro group itself susceptible to reduction and activating the aromatic ring for nucleophilic substitution.[2][4]

  • The Methoxy Group (-OCH₃): Located ortho to the ether linkage, the methoxy group is an electron-donating group. It activates the aromatic ring through a resonance effect, counteracting the deactivating effect of the nitro group to some extent.

  • The Phenoxyacetic Acid Moiety (-OC₈H₇O₃): The ether oxygen atom donates electron density to the ring via resonance, while the carboxylic acid is electron-withdrawing.

The combined influence of these groups renders the aromatic ring electron-deficient, which is the cornerstone of its utility. The nitro group's ability to stabilize negative charge is the key to its role in the reactions discussed below.

Principal Reaction Pathway: Reduction of the Nitro Group

The most significant and widely utilized reaction of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is the reduction of its nitro group to form 2-(5-amino-2-methoxyphenoxy)acetic acid. This transformation is pivotal because it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating amino group, thereby unlocking new synthetic possibilities.[1][5]

The resulting primary amine is a versatile intermediate, ready for subsequent reactions such as diazotization, acylation, or serving as a nucleophile. A variety of methods can be employed for this reduction, with the choice depending on factors like substrate compatibility, scale, and desired selectivity.[1][6]

Comparative Analysis of Reduction Methodologies
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Nickel catalyst, in a solvent like Ethanol or Methanol.[6][7]High yield, clean reaction with water as the only byproduct, catalyst can be recycled.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups if present.[7]
Metal-Acid Reduction Fe, Zn, or Sn metal in the presence of HCl or Acetic Acid.[1][7]Cost-effective, robust, and widely applicable. Tolerant of many functional groups.Requires stoichiometric amounts of metal, leading to metallic waste streams; often requires harsh acidic conditions.
Transfer Hydrogenation Ammonium formate or Formic acid with Pd/C catalyst.[8]Avoids the need for high-pressure hydrogen gas, offering greater operational safety.Can be slower than direct hydrogenation; reagent cost may be higher.
Chemoselective Reduction Tin(II) Chloride (SnCl₂) in Ethanol or Ethyl Acetate.[1][5]Excellent chemoselectivity, specifically targeting the nitro group while preserving other reducible functionalities.[5][8]Generates tin-based byproducts that require careful disposal.
Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the reduction of 2-(2-Methoxy-5-nitrophenoxy)acetic acid using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, anhydrous

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 eq). Under the inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material, typically to a concentration of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas to remove the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring or shaking and heat if necessary (often room temperature is sufficient). Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional ethanol to ensure complete recovery of the product. Caution: The catalyst on the filter pad can be pyrophoric upon drying; quench it carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(5-amino-2-methoxyphenoxy)acetic acid, which can be purified further by recrystallization if necessary.

Workflow for Nitro Group Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Charge Reactor with 2-(2-methoxy-5-nitrophenoxy)acetic acid and Pd/C Catalyst AddSolvent Add Ethanol Solvent Start->AddSolvent Purge Purge with H₂ Gas AddSolvent->Purge Pressurize Pressurize to 50 psi Purge->Pressurize React Stir/Shake at RT Monitor H₂ Uptake Pressurize->React Vent Vent H₂ & Purge with N₂ React->Vent Filter Filter through Celite® to Remove Catalyst Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Isolate 2-(5-amino-2-methoxyphenoxy)acetic acid Evaporate->Product

Caption: The addition-elimination mechanism of SNAr.

Applications in Drug Development

The derivatives of 2-(2-Methoxy-5-nitrophenoxy)acetic acid are valuable precursors in medicinal chemistry. The strategic conversion of the nitro group to an amine is a key step in the synthesis of numerous biologically active molecules. For example, related aminophenol structures are core components in various pharmaceutical agents. The anti-ulcer drug Ranitidine, while synthesized through various routes, involves intermediates where a nitro group is used to activate a molecule for subsequent nucleophilic substitution before being modified. [9][10][11]The amine derived from our title compound, 2-(5-amino-2-methoxyphenoxy)acetic acid, serves as a bifunctional building block, possessing a nucleophilic amine and a carboxylic acid, making it suitable for incorporation into larger, more complex molecular scaffolds like PROTACs or other targeted therapeutics. [12]

Conclusion

The nitro group in 2-(2-Methoxy-5-nitrophenoxy)acetic acid is the molecule's dominant reactive center. Its strong electron-withdrawing character primarily facilitates two key transformations: facile reduction to a synthetically versatile primary amine and activation of the aromatic ring for nucleophilic aromatic substitution. Mastery of these reaction pathways allows chemists to leverage this compound as a strategic starting material for the efficient synthesis of complex molecules, particularly within the realm of drug discovery and development. The ability to predictably transform the nitro functionality underscores its importance as a cornerstone of modern organic synthesis.

References

  • Reduction of nitro compounds. Wikipedia. [Link]

  • A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the... ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Preparation method of ranitidine.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reduction of Nitro Groups. YouTube. [Link]

  • What method can be used for reduction of aryl nitro group? ResearchGate. [Link]

  • 2-(2-Methoxy-5-nitrophenyl)acetic acid. Sunway Pharm Ltd. [Link]

  • 2-(2-Methoxyphenoxy)acetic acid. PubChem. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

  • Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Two Mechanisms of Nucleophilic Substitution. YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(2-Methoxy-5-nitrophenoxy)acetic acid from 2-methoxy-5-nitrophenol

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, a valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the O-alkylation of 2-methoxy-5-nitrophenol using ethyl chloroacetate via a Williamson ether synthesis, followed by the saponification of the resulting ester intermediate. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

The synthesis of substituted phenoxyacetic acids is a cornerstone of modern organic synthesis, providing key scaffolds for a wide array of pharmacologically active molecules. 2-(2-Methoxy-5-nitrophenoxy)acetic acid serves as a crucial precursor, incorporating a nitro group that can be readily transformed into other functional groups, and a flexible ether linkage common in drug candidates.

The synthetic route detailed herein employs a classic and robust two-step sequence:

  • Williamson Ether Synthesis: This reaction forms the core ether linkage. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The phenolic proton of 2-methoxy-5-nitrophenol is first abstracted by a mild base to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the intermediate, ethyl 2-(2-methoxy-5-nitrophenoxy)acetate.[2][4]

  • Ester Hydrolysis (Saponification): The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.[5] A final acidification step protonates the carboxylate to yield the desired product.

Reaction Mechanism Diagram

Reaction_Mechanism Figure 1: Two-Step Synthesis Mechanism cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Saponification & Acidification A 2-Methoxy-5-nitrophenol B Phenoxide Intermediate A->B Deprotonation C Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate B->C SN2 Attack D Carboxylate Salt C->D Hydrolysis Base Base (e.g., K2CO3) ECA Ethyl Chloroacetate E 2-(2-Methoxy-5-nitrophenoxy)acetic Acid (Final Product) D->E Protonation NaOH 1. NaOH (aq) HCl 2. HCl (aq)

Caption: Figure 1: Two-Step Synthesis Mechanism

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Quantity (10 mmol scale)Notes
2-Methoxy-5-nitrophenol636-93-1C₇H₇NO₄169.131.69 g (10.0 mmol)Starting material.[6][7]
Ethyl Chloroacetate105-39-5C₄H₇ClO₂122.551.1 mL (10.5 mmol)Alkylating agent. Lachrymator.[8][9][10]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.212.07 g (15.0 mmol)Anhydrous, powdered. Base for Step 1.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.000.80 g (20.0 mmol)Base for Step 2.[11]
Acetone67-64-1C₃H₆O58.0850 mLAnhydrous. Solvent for Step 1.
Ethanol64-17-5C₂H₆O46.0730 mLSolvent for Step 2.
Hydrochloric Acid (HCl)7647-01-0HCl36.46~5 mLConcentrated (37%). For acidification.
Deionized Water7732-18-5H₂O18.02As neededFor work-up and solutions.
Equipment
  • 100 mL and 250 mL Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Experimental Workflow A Step 1: Combine Reactants 2-Methoxy-5-nitrophenol, K2CO3, Acetone in RBF B Add Ethyl Chloroacetate A->B C Reflux Mixture (e.g., 6-8 hours) B->C D Monitor by TLC C->D D->C Incomplete E Work-up 1 Filter solids, evaporate solvent D->E Complete F Step 2: Hydrolysis Dissolve crude ester in Ethanol/H2O E->F G Add NaOH Solution Stir at RT (e.g., 2-4 hours) F->G H Work-up 2 Evaporate ethanol, dilute with water G->H I Acidify with HCl to pH ~1-2 H->I J Isolate Product Filter precipitate via Büchner funnel I->J K Wash with cold H2O J->K L Dry Product (Vacuum oven or desiccator) K->L M Characterize (MP, NMR, IR) L->M

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-nitrophenol (1.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous acetone. The use of an anhydrous solvent is crucial to prevent unwanted side reactions.

  • Attach a reflux condenser and begin stirring the suspension.

  • Add ethyl chloroacetate (1.1 mL, 10.5 mmol) to the mixture through the condenser.

  • Heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride by-product using a Büchner funnel. Wash the solid cake with a small amount of acetone (2 x 10 mL) to recover any residual product.

  • Combine the filtrates and remove the acetone using a rotary evaporator. The resulting crude product, ethyl 2-(2-methoxy-5-nitrophenoxy)acetate, will be a yellowish oil or solid and is typically of sufficient purity for the next step.

Part B: Hydrolysis to 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Transfer the crude ester from Part A into a 250 mL beaker or flask.

  • Dissolve the ester in 30 mL of ethanol with stirring.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of deionized water. Caution: Dissolution is exothermic.[12]

  • Slowly add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Stir the resulting mixture at room temperature for 2-4 hours. The hydrolysis progress can be monitored by TLC.

  • Once hydrolysis is complete, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with approximately 50 mL of deionized water. If any unreacted ester remains, it can be removed by washing with a non-polar solvent like diethyl ether at this stage.

  • Cool the aqueous solution in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the carboxylic acid product will form.

  • Continue to stir the cold suspension for another 15-20 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any residual salts.

  • Dry the product thoroughly, either in a vacuum oven at 40-50°C or in a desiccator, to yield 2-(2-Methoxy-5-nitrophenoxy)acetic acid as a pale yellow or off-white solid.

Characterization and Results Analysis

The identity and purity of the synthesized 2-(2-Methoxy-5-nitrophenoxy)acetic acid should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
Appearance Pale yellow to off-white solid
Melting Point 164-167 °C (literature value may vary)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.2 (s, 1H, -COOH), ~7.9 (dd, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.9 (s, 2H, -O-CH₂-), ~3.9 (s, 3H, -OCH₃).
IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1580 & ~1340 (N-O stretches of NO₂), ~1250 (C-O-C stretch).

Safety Precautions and Hazard Management

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting.

  • General: Perform all steps in a well-ventilated chemical fume hood.[8] Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • 2-Methoxy-5-nitrophenol: Harmful if swallowed and causes skin and eye irritation.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl Chloroacetate: This substance is a flammable liquid and is highly toxic.[9][16] It can be fatal if it comes into contact with skin and is toxic if swallowed or inhaled.[8][16] It is a lachrymator (causes tearing) and causes serious eye damage.[8] Handle with extreme care, ensuring no skin or eye contact.

  • Sodium Hydroxide: Highly corrosive and causes severe skin burns and eye damage upon contact.[11][12][17][18][19] Handle pellets carefully to avoid generating dust. Prepare solutions by slowly adding NaOH to water, never the reverse.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 1. Incomplete reaction. 2. Moisture in reagents/solvent. 3. Insufficient base.1. Increase reflux time and monitor by TLC. 2. Ensure use of anhydrous acetone and powdered K₂CO₃. 3. Use the recommended molar excess of K₂CO₃.
Incomplete hydrolysis in Step 2 1. Insufficient reaction time. 2. Insufficient NaOH.1. Extend stirring time at room temperature or warm gently (40°C). 2. Ensure at least 2 molar equivalents of NaOH are used relative to the starting phenol.
Product oils out during acidification 1. Presence of impurities. 2. Acidification performed at too high a temperature.1. Before acidification, wash the basic aqueous layer with a solvent like ethyl acetate to remove non-polar impurities. 2. Ensure the solution is thoroughly chilled in an ice bath before and during acidification.
Final product is discolored Presence of impurities carried through the synthesis.Recrystallize the final product from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

References

  • Safety Data Sheet: ethyl chloroacetate - Chemos GmbH&Co.KG. Chemos GmbH. [Link]

  • Sodium Hydroxide 40% - SAFETY DATA SHEET. Recochem. [Link]

  • Safety Data Sheet: Ethyl chloroacetate - Carl ROTH. Carl ROTH. [Link]

  • Safety Data Sheet: Sodium hydroxide - Carl ROTH. Carl ROTH. [Link]

  • SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC - Ecolab. Ecolab. [Link]

  • Sodium hydroxide solution,A0219E-4,2024/04/12 - Safety Data Sheet. Kishida Chemical Co.,Ltd.[Link]

  • Safety Data Sheet: Sodium hydroxide solution - Carl ROTH. Carl ROTH. [Link]

  • 2-Methoxy-5-nitrophenol. PubChem. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • (a) write the chemical equation for Williamson's synthesis. Filo. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. Bloom Tech. [Link]

  • Show how you would use the Williamson ether synthesis to prepare the following ethers. Vaia. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to the Reduction of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Introduction: The Strategic Importance of Aromatic Amine Synthesis The transformation of aromatic nitro compounds into their corresponding primary amines is a fundamental and critical reaction in the realm of organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into their corresponding primary amines is a fundamental and critical reaction in the realm of organic synthesis. This process is a cornerstone in the development of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The resulting amino derivatives serve as versatile building blocks, enabling the introduction of nitrogen-containing functionalities and facilitating the construction of complex molecular architectures.

The subject of this guide, 2-(2-Methoxy-5-nitrophenoxy)acetic acid, is a key intermediate whose amino derivative, 2-(5-amino-2-methoxyphenoxy)acetic acid, is of significant interest to researchers in drug discovery and development. The successful and efficient reduction of the nitro group in the presence of other functional moieties, such as the ether and carboxylic acid groups, requires careful consideration of the chosen synthetic methodology. This document provides a detailed overview of established methods for this transformation, offering in-depth protocols and explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Choosing Your Reduction Strategy: A Comparative Overview

The reduction of an aromatic nitro group can be accomplished through various methods, each with its own set of advantages and limitations. The choice of reagent and reaction conditions is paramount and should be guided by factors such as the presence of other functional groups, desired yield, scalability, and available laboratory infrastructure. Below is a comparative analysis of the most common and effective methods for the reduction of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

MethodKey ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NickelHigh yields, clean reaction, environmentally friendly (water is the only byproduct).Requires specialized hydrogenation equipment, catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, alkynes).[1][2][3]
Metal/Acid Reduction Fe, Sn, or Zn with HCl or Acetic AcidRobust and widely applicable, inexpensive reagents.[1][4]Often requires stoichiometric amounts of metal, can be messy to work up, acidic conditions may not be suitable for all substrates.[2]
Tin(II) Chloride Reduction SnCl₂·2H₂OMild reaction conditions, good functional group tolerance.[1][5]Stoichiometric amounts of tin salts are required, leading to significant waste, and tin residues can be difficult to remove from the product.[5]
Sodium Dithionite Reduction Na₂S₂O₄Mild and economical, compatible with many functional groups, can be performed in aqueous solutions.[6][7][8]Can have a strong odor, and the reaction can be exothermic.[9]

Reaction Mechanisms: A Glimpse into the Electron Transfer Pathways

Understanding the underlying mechanisms of these reductions is crucial for troubleshooting and optimizing reaction conditions.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium). The aromatic nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the desired amine.[3]

Diagram of the Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Starting Material in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with Inert Gas B->C D Introduce H₂ Gas C->D E Monitor Reaction D->E F Filter to Remove Catalyst E->F G Remove Solvent F->G H Purify Product G->H

Caption: A typical workflow for catalytic hydrogenation.

Metal in Acidic Medium

The reduction of nitroarenes with metals like iron, tin, or zinc in an acidic medium is a classic method.[1][4] The metal acts as the electron donor. In the acidic environment, the nitro group is protonated, making it more susceptible to electron transfer. The reaction proceeds through a series of single electron transfers and protonations, ultimately leading to the formation of the aniline and oxidized metal salts.[10][11]

Diagram of the Metal/Acid Reduction Mechanism

G Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂

Caption: Stepwise reduction of a nitroarene.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 equivalent of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in a minimal amount of methanol or ethanol.

  • Carefully add 5-10 mol% of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(5-amino-2-methoxyphenoxy)acetic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol offers a milder alternative to catalytic hydrogenation and is well-suited for small-scale synthesis.[1][5]

Materials and Reagents:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in ethanol or ethyl acetate.

  • Add 3-5 equivalents of tin(II) chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH ~8-9).

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite® and wash the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 2-(5-amino-2-methoxyphenoxy)acetic acid by recrystallization or column chromatography.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method is economical and utilizes mild, often aqueous, conditions.[6][7][8]

Materials and Reagents:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Sodium dithionite (Na₂S₂O₄)

  • A mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1.0 equivalent of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in a mixture of an organic solvent and water (e.g., 1:1 methanol/water).

  • In a separate flask, prepare a solution of 3-5 equivalents of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-3 hours.

  • Once the reaction is complete, adjust the pH of the mixture to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[7]

  • Combine the organic extracts and wash with a saturated brine solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 2-(5-amino-2-methoxyphenoxy)acetic acid can be purified by appropriate methods.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with Pd/C can be hazardous as the catalyst can be pyrophoric, especially when dry. Handle with care and under an inert atmosphere.

  • Reactions involving strong acids and bases should be handled with caution.

  • Sodium dithionite can release sulfur dioxide gas, which is toxic. Ensure adequate ventilation.[9]

Conclusion

The reduction of 2-(2-Methoxy-5-nitrophenoxy)acetic acid to its amino derivative is a key transformation that can be achieved through several reliable methods. The choice of protocol will depend on the specific requirements of the research project. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Taddei, M., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved from [Link]

  • Beller, M., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Pandit, S. S., et al. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Taddei, M., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. UniTo. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

Sources

Method

Using 2-(2-Methoxy-5-nitrophenoxy)acetic acid as a pharmaceutical building block

Application Note: 2-(2-Methoxy-5-nitrophenoxy)acetic Acid as a Versatile Pharmaceutical Building Block Introduction & Mechanistic Rationale In modern drug discovery, the selection of bifunctional building blocks is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Methoxy-5-nitrophenoxy)acetic Acid as a Versatile Pharmaceutical Building Block

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6) is a highly versatile scaffold frequently utilized in medicinal chemistry[1]. Structurally, it features a carboxylic acid moiety, a methoxy-substituted phenoxy core, and a nitro group at the 5-position.

The Causality of Scaffold Selection: The strategic advantage of this building block lies in its orthogonal reactivity. The carboxylic acid provides a primary anchor point for amide bond formation or esterification. Concurrently, the nitro group functions as a robust, "masked" aniline. Unlike Boc- or Fmoc-protected amines—which can undergo premature deprotection or require harsh acidic/basic cleavage conditions that might compromise the phenoxy ether linkage—the nitro group is completely inert to standard peptide coupling conditions. Once the carboxylic acid is successfully functionalized, the nitro group can be selectively reduced to an amine under mild conditions, opening a secondary vector for derivatization (e.g., sulfonylation, reductive amination, or urea formation) to build advanced therapeutics.

Physicochemical Properties

To ensure reproducible assay and reaction conditions, the foundational physicochemical data of the building block are summarized below[1]:

PropertyValue
Chemical Name 2-(2-Methoxy-5-nitrophenoxy)acetic acid
CAS Number 103440-70-6
Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO; sparingly soluble in H₂O

Experimental Workflows & Protocols

The following self-validating protocols describe the two-step functionalization of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. The workflow is designed to maximize yield while minimizing purification bottlenecks.

Protocol A: Amide Bond Formation (HATU/DIPEA Mediated)

Mechanistic Insight: HATU is selected over traditional carbodiimides (like DCC or EDC) due to its superior reaction kinetics and ability to suppress epimerization or side-reactions (such as N-acylurea formation), particularly when coupling sterically hindered or electron-deficient amines,[2]. DIPEA serves as a non-nucleophilic base to deprotonate both the amine salt and the carboxylic acid, facilitating the formation of the active OAt ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 equiv, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the target amine (1.1 equiv). Stir the solution at room temperature for 2–4 hours. Monitor reaction progression via LC-MS or TLC.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Separate the layers and extract the aqueous phase twice with EtOAc.

  • Self-Validating Workup: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and acidic HATU byproducts), and brine. This specific washing sequence chemically validates the removal of coupling artifacts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting nitro-phenoxyacetamide intermediate via flash column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (Nitro Reduction)

Mechanistic Insight: Reducing the nitro group to an aniline is traditionally performed using high-pressure H₂ gas. However, Catalytic Transfer Hydrogenation (CTH) using ammonium formate and Pd/C is preferred here. This method avoids the hazards of pressurized hydrogen, rapidly reduces the nitro group, and is highly chemoselective—leaving the methoxy and phenoxy ether linkages completely intact[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-phenoxyacetamide intermediate (1.0 equiv, 0.1 M) in HPLC-grade Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) to the solution. (Safety Note: Pd/C is highly pyrophoric; add under a gentle stream of inert gas).

  • Hydrogen Donor: Add Ammonium formate (5.0 equiv) in a single portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 50°C for 1–2 hours. The evolution of CO₂ and NH₃ gas indicates active transfer hydrogenation.

  • Filtration: Once LC-MS confirms the complete disappearance of the nitro starting material, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot MeOH.

  • Salt Removal: Concentrate the filtrate under reduced pressure. Partition the resulting residue between EtOAc and water to dissolve and remove excess formate salts.

  • Final Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure amino-phenoxyacetamide (API precursor).

Synthetic Workflow Visualization

SyntheticWorkflow BB 2-(2-Methoxy-5-nitrophenoxy)acetic acid (Building Block) Reagents1 Amine + HATU / DIPEA (Amide Coupling) BB->Reagents1 Protocol A Int1 Nitro-phenoxyacetamide (Intermediate) Reagents1->Int1 Reagents2 Pd/C, NH4HCO2, MeOH (Transfer Hydrogenation) Int1->Reagents2 Protocol B API Amino-phenoxyacetamide (Advanced API Precursor) Reagents2->API

Figure 1: Synthetic workflow from 2-(2-Methoxy-5-nitrophenoxy)acetic acid to an advanced API precursor.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon." The Journal of Organic Chemistry, 49(24), 4768-4771. Available at:[Link]

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

An Application Note for Drug Development Professionals Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-H...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This compound is a relevant analyte in pharmaceutical development, and its accurate quantification is essential for quality control and process monitoring. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This note provides a complete methodology, from initial development rationale to a full validation protocol, to facilitate its implementation in a quality control or research laboratory.

Introduction and Method Development Rationale

2-(2-Methoxy-5-nitrophenoxy)acetic acid is an organic molecule characterized by a phenoxyacetic acid core, a methoxy group, and a nitro group. Its chemical structure (Figure 1) imparts properties that are highly amenable to analysis by reversed-phase HPLC. The aromatic ring and nitro group constitute a strong chromophore, making UV detection a sensitive and appropriate choice. The presence of a carboxylic acid functional group dictates that the pH of the mobile phase will be a critical parameter for achieving optimal chromatographic performance.

Figure 1. Chemical Structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid Molecular Formula: C9H9NO5 Molecular Weight: 211.17 g/mol [1]

The primary objective was to develop a method that is not only accurate and precise but also sufficiently robust for routine use in a regulated environment. The development strategy was therefore grounded in established chromatographic principles for acidic and nitroaromatic compounds.[2][3]

Causality Behind Experimental Choices
  • Chromatographic Mode (Reversed-Phase): The analyte is a moderately polar organic molecule, making reversed-phase chromatography the ideal separation mode. A C18 column was selected as the first choice due to its versatility and wide use in the pharmaceutical industry for separating compounds of similar polarity.[2][4]

  • Mobile Phase pH Control: The analyte possesses a carboxylic acid group. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By setting the pH of the aqueous portion of the mobile phase to approximately 3.0, which is well below the estimated pKa of the carboxylic acid (~4-5), the analyte remains in its neutral, protonated form. This suppresses ionization and leads to better retention and peak symmetry on a C18 column.[5][6]

  • Detector and Wavelength Selection: The nitro-substituted aromatic ring provides strong UV absorbance. Based on the typical absorbance maxima for such structures, a detection wavelength of 254 nm was chosen as a starting point, as it offers a good balance of sensitivity and selectivity for many aromatic compounds.[2]

  • Organic Solvent: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which provides a more stable baseline.

Method Development Workflow

The logical flow from analyte properties to a finalized method is crucial. The following diagram illustrates the decision-making process employed during method development.

MethodDevelopment cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Initial Parameter Optimization cluster_2 Phase 3: Fine-Tuning & Finalization Analyte Analyte Properties - Acidic (Carboxylic Acid) - UV Chromophore (Nitroaromatic) - Moderate Polarity Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Based on polarity Detector Select Detector: UV-Vis Detector Analyte->Detector Presence of chromophore Column Select Column: C18, 5 µm, 4.6x150 mm Mode->Column Standard for pharmaceuticals MobilePhase Mobile Phase Screening - Acetonitrile vs. Methanol - Buffer pH (e.g., pH 3.0) Column->MobilePhase Initial Setup Wavelength Wavelength Selection (e.g., 254 nm) Detector->Wavelength Gradient Isocratic vs. Gradient Screening MobilePhase->Gradient Wavelength->Gradient FlowRate Optimize Flow Rate (e.g., 1.0 mL/min) Gradient->FlowRate Refinement FinalMethod Final Optimized Method FlowRate->FinalMethod Temp Set Column Temperature (e.g., 30 °C) Temp->FinalMethod

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 2-(2-Methoxy-5-nitrophenoxy)acetic acid (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (o-H3PO4)

  • Equipment: Standard HPLC system with UV detector, analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with o-H3PO4.

    • Filter the buffer through a 0.45 µm membrane filter before use.

    • The final mobile phase is a mixture of this buffer and acetonitrile in the ratio specified in the chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with acetonitrile.

  • Calibration Curve Standards (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and transfer it to a volumetric flask.

    • Dissolve and dilute with mobile phase to achieve a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Optimized Chromatographic Conditions

The following table summarizes the final optimized parameters for the analysis.

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 10 minutes

Method Validation Protocol

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] The protocols described here are based on the ICH Q2(R2) guidelines.[9][10][11]

System Suitability Testing (SST)

Before performing any validation experiments or sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are detailed in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.0%Confirms injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping and system stability.
Validation Parameters and Acceptance Criteria

The following diagram outlines the core parameters that must be evaluated during method validation.

ValidationProcess cluster_0 Core Validation Attributes cluster_1 Sensitivity & Robustness Specificity Specificity (Analyte vs. Placebo/Impurities) ValidatedMethod Validated Method for Intended Use Specificity->ValidatedMethod Linearity Linearity & Range (Correlation Coefficient) Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) LOD_LOQ->ValidatedMethod Robustness Robustness (Deliberate Parameter Changes) Robustness->ValidatedMethod

Caption: Core Parameters for HPLC Method Validation.

The table below summarizes the experiments and typical acceptance criteria for each validation characteristic.[12][13]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with known impurities/degradation products.The analyte peak is free from interference at its retention time.
Linearity & Range Analyze at least five concentrations across the specified range (e.g., 1-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst.% RSD ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria, or establish by signal-to-noise ratio (S/N ≈ 10).% RSD ≤ 10%.
Limit of Detection (LOD) Establish by signal-to-noise ratio (S/N ≈ 3).Analyte peak is detectable and distinguishable from noise.
Robustness Make small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, organic phase composition ±2%).System suitability parameters must still be met.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. The method development was based on sound scientific principles, and the validation protocol ensures its suitability for use in regulated environments such as pharmaceutical quality control. By following the outlined procedures, laboratories can achieve accurate, precise, and consistent results, supporting drug development and manufacturing activities.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA. Retrieved from [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubMed. (1986). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Retrieved from [Link]

  • Springer. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

  • ResearchGate. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • SciSpace. (2009). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Retrieved from [Link]4y6z)

Sources

Method

Application Note: Advanced Protocols in Amide Bond Formation Utilizing Modern Coupling Reagents

Prepared by: Gemini, Senior Application Scientist Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides, proteins, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials. The synthesis of this bond, however, is not trivial. It involves the formal dehydration of a carboxylic acid and an amine, a thermodynamically unfavorable process that necessitates the use of activating agents, commonly known as coupling reagents.

While the user inquired about protocols for 2-(2-Methoxy-5-nitrophenoxy)acetic acid, a comprehensive review of the scientific literature indicates that this compound is not recognized as a standard or effective reagent for amide bond formation. This application note, therefore, focuses on a widely adopted, highly efficient, and mechanistically well-understood alternative: the use of uronium-based coupling reagents, with a specific emphasis on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . We will provide a detailed protocol, explain the mechanistic rationale, and offer insights grounded in established chemical principles.

The Mechanism of Action: Why HATU is Effective

The efficacy of modern coupling reagents like HATU lies in their ability to rapidly convert a carboxylic acid into a highly reactive acylating species, which is then susceptible to nucleophilic attack by an amine. The process, facilitated by a non-nucleophilic base, is designed to be fast, high-yielding, and to minimize common side reactions, particularly racemization when dealing with chiral carboxylic acids.

The key steps are as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a hindered base, typically diisopropylethylamine (DIPEA). This carboxylate then attacks the electrophilic carbon of HATU.

  • Formation of the Active Ester: This attack forms a highly reactive O-acylisouronium intermediate. This species rapidly rearranges to form a tetramethylguanidinium salt and an activated ester derived from HOAt (7-aza-1-hydroxybenzotriazole). This HOAt ester is the key acylating agent in the reaction.

  • Nucleophilic Attack by the Amine: The amine, present in the reaction mixture, attacks the carbonyl carbon of the activated HOAt ester.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses to form the stable amide bond and releases the HOAt byproduct. The guanidinium portion of HATU remains as a soluble byproduct, which is typically removed during aqueous workup.

The inclusion of the HOAt moiety within the HATU structure is critical. It acts as an internal trapping agent that accelerates the reaction and significantly suppresses racemization by preventing the formation of symmetric anhydrides or oxazolone intermediates.

Diagram of the HATU-Mediated Amide Coupling Workflow

HATU_Workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling Reaction cluster_workup Step 4: Workup & Purification reagents Dissolve Carboxylic Acid and Amine in Aprotic Solvent (e.g., DMF, DCM) add_base Add Hindered Base (DIPEA) to deprotonate Acid reagents->add_base add_hatu Add HATU to form Active O-Acylisouronium Intermediate add_base->add_hatu reaction Amine attacks Active Ester (HOAt Ester) Stir at RT for 1-16h add_hatu->reaction workup Aqueous Workup (e.g., H2O, brine) reaction->workup purification Purification (Column Chromatography, Crystallization, or Extraction) workup->purification final_product final_product purification->final_product Pure Amide Product

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Detailed Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for the coupling of a generic carboxylic acid and a primary or secondary amine. Researchers should optimize stoichiometry and reaction time for their specific substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM (a concentration of 0.1 to 0.5 M is typical).

  • Reagent Addition:

    • Add the amine (1.0-1.2 eq) to the solution.

    • Add HATU (1.1-1.3 eq) to the mixture.

    • Expert Insight: It is often beneficial to pre-mix the carboxylic acid and HATU for a few minutes before adding the amine to ensure complete formation of the active ester.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for sensitive or epimerizable substrates to minimize side reactions.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution. The order of addition is critical; the base is added last to initiate the activation-coupling cascade.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 16 hours.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl or 5% citric acid solution (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOAt), and finally with brine.

    • Trustworthiness Check: The aqueous washes are essential for removing the water-soluble byproducts (tetramethylurea and HOAt), simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel, crystallization, or extraction as appropriate for the product's properties.

Quantitative Data and Scope

The conditions described above are robust and applicable to a wide range of substrates. The table below summarizes typical parameters and expected outcomes.

ParameterTypical Range/ValueRationale & Notes
Carboxylic Acid Eq. 1.0Limiting reagent by convention.
Amine Eq. 1.0 - 1.2A slight excess can drive the reaction to completion.
HATU Eq. 1.1 - 1.3Ensures complete activation of the carboxylic acid.
DIPEA Eq. 2.0 - 3.0Stoichiometric amount for the acid and the ammonium salt formed.
Temperature 0 °C to Room Temp.Lower temperature minimizes racemization of chiral centers.
Reaction Time 1 - 16 hoursSubstrate dependent; monitor by TLC or LC-MS.
Typical Yield 75 - 98%Generally high-yielding for unhindered substrates.

Troubleshooting and Expert Recommendations

  • Low Yield: If the yield is poor, ensure all reagents and solvents are anhydrous. Water will hydrolyze the active intermediate. Consider increasing the amount of HATU and amine. For sterically hindered substrates, heating may be required, but this increases the risk of racemization.

  • Racemization: For chiral carboxylic acids, especially amino acids, perform the reaction at 0 °C or lower. Ensure the base (DIPEA) is added last and slowly. Using HATU is already a superior choice for suppressing racemization compared to many other reagents.

  • Difficult-to-Remove Byproducts: The main byproducts, tetramethylurea and HOAt, are water-soluble. If they persist after workup, it may indicate insufficient washing. Additional aqueous washes are recommended.

Conclusion

While a vast number of amide coupling protocols exist, methods utilizing modern uronium-based reagents like HATU offer a superior combination of efficiency, broad substrate scope, and safety (avoiding explosive benzotriazole byproducts). The protocol detailed herein provides a reliable and robust framework for researchers in drug discovery, peptide synthesis, and materials science. By understanding the underlying mechanism, scientists can better troubleshoot reactions and adapt the conditions to synthesize even the most challenging amide targets with high fidelity.

References

  • Title: A convenient reagent for the anellated uronium-type, coupling reagents: prepartion of HAPyU and HATU Source: Tetrahedron Letters URL: [Link]

  • Title: Peptide-Coupling Reagents, More than a Letter Soup Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A new reagent for peptide synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Racemization in peptide synthesis Source: Amino Acids URL: [Link]

Application

Application Notes and Protocols for the Agrochemical Formulation of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

For Research, Scientific, and Agrochemical Development Professionals Introduction: A Novel Candidate in Plant Growth Regulation 2-(2-Methoxy-5-nitrophenoxy)acetic acid is a phenoxyacetic acid derivative with a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Agrochemical Development Professionals

Introduction: A Novel Candidate in Plant Growth Regulation

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a phenoxyacetic acid derivative with a molecular structure that suggests potential bioactivity in plants. While direct research on this specific molecule's agrochemical applications is not yet prevalent in peer-reviewed literature, its structural similarity to known plant growth regulators and synthetic auxin herbicides makes it a compelling candidate for investigation.

This document serves as an exploratory guide for researchers and formulation scientists. It provides a scientific rationale for the potential application of 2-(2-Methoxy-5-nitrophenoxy)acetic acid as a plant growth regulator, alongside detailed protocols for its formulation and analysis. The methodologies presented are based on established principles for similar and structurally related compounds.

The core structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is closely related to Sodium 5-nitrogualacolate (the sodium salt of 2-methoxy-5-nitrophenol), a known cell-activating agent used in commercial plant growth regulators like Atonik.[1][2][3] Sodium 5-nitrogualacolate is reported to rapidly infiltrate plant tissues, promote the flow of cellular protoplasm, and enhance growth and reproductive processes.[1] Furthermore, the phenoxyacetic acid moiety is the foundational structure for a major class of synthetic auxin herbicides, such as 2,4-D and MCPA, which selectively control broadleaf weeds.[4]

Given these structural analogies, it is hypothesized that 2-(2-Methoxy-5-nitrophenoxy)acetic acid may exhibit plant growth-regulating properties, potentially by influencing endogenous auxin pathways. The presence of the methoxy and nitro groups on the phenyl ring is expected to modulate its biological activity and physicochemical properties.[4][5]

Hypothesized Mode of Action: An Auxin-Like Plant Growth Stimulator

It is postulated that 2-(2-Methoxy-5-nitrophenoxy)acetic acid functions as a plant growth regulator, potentially mimicking the effects of natural auxins. This hypothesis is predicated on two key structural features:

  • The Phenoxyacetic Acid Backbone: This structure is a classic pharmacophore for auxin-like activity. Synthetic auxins typically induce a range of physiological responses, including cell elongation, division, and differentiation.

  • The 2-Methoxy-5-nitrophenol Moiety: The precursor to this compound, 2-methoxy-5-nitrophenol (as its sodium salt), is a known plant stimulant.[1][3][6][7] It is believed to enhance enzymatic activity and nutrient uptake.[3]

The proposed mechanism involves the compound's ability to be absorbed by the plant through its leaves and roots, followed by translocation throughout the plant's vascular system.[6] Once inside the plant cells, it may interact with auxin-binding proteins, triggering a cascade of downstream signaling events that lead to enhanced growth and development. The nitro group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, are likely to influence the molecule's electronic distribution and its binding affinity to target receptors, thereby modulating its specific activity.[4]

Hypothesized Mode of Action cluster_plant Plant System cluster_cellular Cellular Level Uptake Uptake (Foliar/Root) Translocation Translocation (Xylem/Phloem) Uptake->Translocation Cellular_Interaction Cellular Interaction Translocation->Cellular_Interaction Auxin_Receptors Auxin Receptors/ Binding Proteins Cellular_Interaction->Auxin_Receptors Binding Signal_Transduction Signal Transduction Cascade Auxin_Receptors->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Response Physiological Response Gene_Expression->Physiological_Response Leads to Compound 2-(2-Methoxy-5-nitrophenoxy) acetic acid Compound->Uptake Application

Hypothesized workflow of the compound's action in plants.

Agrochemical Formulation Protocols

The effective delivery of an active ingredient is paramount to its performance. For 2-(2-Methoxy-5-nitrophenoxy)acetic acid, which is an acidic compound, creating formulations that enhance its solubility and stability is crucial. Phenoxyacetic acids are often formulated as salts or esters to improve their handling and efficacy.[8][9][10] Below are protocols for preparing three common types of formulations for research and development purposes.

Protocol 1: Preparation of a Water-Soluble Concentrate (SL) - Amine Salt

This protocol details the preparation of a water-soluble concentrate by converting the acidic active ingredient into an amine salt, which enhances its water solubility.

Materials and Equipment:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid (active ingredient, AI)

  • Dimethylamine (DMA) or Isopropylamine (IPA)

  • Deionized water

  • Propylene glycol (antifreeze)

  • Surfactant (e.g., nonionic surfactant like a fatty alcohol ethoxylate)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Step-by-Step Procedure:

  • AI Dissolution: In a beaker, add a calculated amount of deionized water.

  • Salt Formation: While stirring, slowly add the powdered 2-(2-Methoxy-5-nitrophenoxy)acetic acid to the water.

  • Stoichiometrically add the amine (DMA or IPA) dropwise to the suspension. The amount of amine should be sufficient to neutralize the acid and bring the pH to a range of 7.0-8.5. Monitor the pH continuously. The suspension should clarify as the soluble salt is formed.

  • Addition of Adjuvants: Once the AI is fully dissolved, add propylene glycol as an antifreeze agent.

  • Incorporate a surfactant to improve the wetting and spreading properties of the final spray solution.

  • Final Volume Adjustment: Add the remaining deionized water to reach the final target volume and concentration.

  • Quality Control: Homogenize the solution by stirring for an additional 15-20 minutes. Perform analytical validation to confirm the concentration of the active ingredient.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC)

For an ester form of the active ingredient, an emulsifiable concentrate is a suitable formulation. This involves dissolving the ester in a water-immiscible solvent with emulsifiers.

Materials and Equipment:

  • Ester of 2-(2-Methoxy-5-nitrophenoxy)acetic acid (e.g., methyl or ethyl ester)

  • Aromatic solvent (e.g., Solvesso™ 100 or similar)

  • Emulsifier blend (anionic and nonionic, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Step-by-Step Procedure:

  • Solvent and Emulsifier Mixing: In a beaker, combine the aromatic solvent and the emulsifier blend. Stir until a homogenous solution is formed.

  • AI Dissolution: Slowly add the ester of 2-(2-Methoxy-5-nitrophenoxy)acetic acid to the solvent-emulsifier mixture while stirring.

  • Complete Dissolution: Continue stirring until the active ingredient is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Quality Control: Once a clear solution is obtained, perform analytical checks to determine the active ingredient concentration and the formulation's emulsification stability upon dilution in water.

Protocol 3: Preparation of Water-Dispersible Granules (WDG)

WDG formulations are a solid, non-dusty alternative that disperses in water.

Materials and Equipment:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid (as a salt)

  • Dispersing agent (e.g., lignosulfonate)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Binder (e.g., polyvinylpyrrolidone)

  • Inert carrier (e.g., kaolin clay)

  • Grinder/mill

  • Granulator (e.g., fluid bed granulator)

Step-by-Step Procedure:

  • Milling and Blending: Mill the active ingredient salt, dispersing agent, wetting agent, and inert carrier to a fine powder. Blend these components thoroughly to ensure a homogenous mixture.

  • Granulation: Transfer the powder blend to a granulator. Spray a solution of the binder in water onto the powder while it is being agitated or fluidized. This will cause the fine particles to agglomerate into granules.

  • Drying: Dry the formed granules to a specified moisture content.

  • Sieving: Sieve the dried granules to obtain a uniform particle size distribution.

  • Quality Control: Test the final product for its active ingredient content, dispersibility, suspensibility, and attrition resistance.

Formulation_Workflow cluster_SL Soluble Concentrate (SL) cluster_EC Emulsifiable Concentrate (EC) cluster_WDG Water-Dispersible Granules (WDG) SL_Start Start: Acidic AI + Water SL_Amine Add Amine (e.g., DMA) SL_Start->SL_Amine SL_Adjuvants Add Adjuvants (Surfactant, Antifreeze) SL_Amine->SL_Adjuvants SL_End Final SL Formulation SL_Adjuvants->SL_End EC_Start Start: Ester AI EC_Solvent Dissolve in Solvent + Emulsifiers EC_Start->EC_Solvent EC_End Final EC Formulation EC_Solvent->EC_End WDG_Start Start: AI Salt + Carriers WDG_Mill Mill & Blend WDG_Start->WDG_Mill WDG_Granulate Granulate with Binder WDG_Mill->WDG_Granulate WDG_Dry Dry & Sieve WDG_Granulate->WDG_Dry WDG_End Final WDG Product WDG_Dry->WDG_End

General workflows for different agrochemical formulations.

Analytical Quality Control Protocols

Robust analytical methods are essential for ensuring the quality and consistency of agrochemical formulations.[11][12] High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of phenoxyacetic acid derivatives.[13][14]

Protocol 4: Quantification of Active Ingredient by HPLC

This protocol provides a general method for the quantification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in a formulation. Method optimization will be required based on the specific formulation matrix.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Reference standard of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (to be optimized based on UV scan)

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation into a volumetric flask.

    • Dissolve and dilute the sample with the mobile phase. Sonication may be used to ensure complete dissolution.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Quantify the amount of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in the sample by comparing its peak area to the calibration curve.

Validation Parameters: The analytical method should be validated according to standard guidelines, assessing parameters such as:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Conclusion and Future Directions

2-(2-Methoxy-5-nitrophenoxy)acetic acid presents a promising scaffold for the development of a novel plant growth regulator. Its structural relationship to known bioactive molecules provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive starting point for researchers to formulate and analyze this compound for agrochemical applications.

Further research should focus on elucidating the precise biological activity of 2-(2-Methoxy-5-nitrophenoxy)acetic acid through systematic bioassays. Dose-response studies on various plant species will be critical to determine its efficacy as a growth promoter and to identify optimal application rates. Structure-activity relationship studies, involving the synthesis and testing of related analogs, could further refine the molecule for enhanced activity and selectivity.

References

  • Przybysz, Ł., Gawrońska, H., & Gajc-Wolska, J. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
  • Shanghai Molotus Chemical Co., Ltd. (n.d.). Plant Growth Regulator | Agrochemical. Molotus. Retrieved from [Link]

  • Pawłowska, M., Czerwiński, J., & Wesołowski, M. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • ResearchGate. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1979). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
  • Huang, D., Li, Y., Wei, J., Qin, Z., & Nong, F. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(59), 38663-38670.
  • University of Hertfordshire. (2026). Sodium 5-nitroguaiacolate. AERU. Retrieved from [Link]

  • ChemBK. (2024). Sodium 5-nitroguaiacolate. Retrieved from [Link]

  • Xuan, T. D., & Khanh, T. D. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 28896-28905.
  • Huang, D., Li, Y., Wei, J., Qin, Z., & Nong, F. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 15(59), 38663-38670.
  • ResearchGate. (2025). Molecular structure of phenoxyacetic acid and their chlorinated derivatives. Retrieved from [Link]

  • Khare, R., Kumar, A., & Khare, S. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3647-3653.
  • Jiangsu Defeng Pharmaceutical Co., Ltd. (2014). Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. Google Patents.
  • ResearchGate. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Molecules, 30(22), 5123.
  • Justia Patents. (2023). Agrochemical formulations. Retrieved from [Link]

  • ManTech Publications. (2021). Analytical Method Development and Validation for Accurate Quantification of Drugs in Formulations. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Retrieved from [Link]

  • Future Science. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. PubChem. Retrieved from [Link]

  • 3M Innovative Properties Co. (2011). Acid-based polymeric dispersants with 2-[2-(2-methoxyethoxy)ethoxy]acetic acid. Google Patents.
  • DowElanco. (1990). WO 90/02486. Google Patents.
  • Walsh Medical Media. (2016). Analytical Methods in Pharmaceutical Sciences. Retrieved from [Link]

Sources

Method

Esterification procedures for 2-(2-Methoxy-5-nitrophenoxy)acetic acid in organic synthesis

Application Note: Esterification Strategies for 2-(2-Methoxy-5-nitrophenoxy)acetic Acid in Organic Synthesis Substrate Profiling & Mechanistic Causality 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Esterification Strategies for 2-(2-Methoxy-5-nitrophenoxy)acetic Acid in Organic Synthesis

Substrate Profiling & Mechanistic Causality

2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6) is a highly versatile building block utilized in medicinal chemistry and agrochemical development[1]. Structurally, it features an electron-deficient nitroaromatic ring separated from a carboxylic acid by an oxymethylene bridge ( −O−CH2​− ).

Understanding the electronic and steric environment of this molecule is critical for selecting the correct synthetic pathway:

  • Electronic Isolation: While the para-nitro group exerts a strong electron-withdrawing pull on the aromatic ring, the methylene spacer insulates the carboxylic acid from direct inductive effects. Consequently, the carboxyl group behaves similarly to standard aliphatic acids rather than deactivated benzoic acids, making it highly receptive to standard esterification[2].

  • Chemoselectivity: The aryl ether linkage and the methoxy group are stable under standard acidic and basic esterification conditions. However, harsh Lewis acids (e.g., BBr3​ , AlCl3​ ) must be strictly avoided to prevent unwanted ether cleavage. The nitro group remains inert under these protocols but precludes the use of reductive coupling environments.

Workflow Decision Matrix

Selecting the optimal esterification method depends entirely on the nature of the target alcohol or alkyl group. The decision tree below outlines the logical workflow for this substrate.

EsterificationWorkflow Substrate 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6) Cond1 Target: Simple Alkyl Esters (e.g., Methyl, Ethyl) Substrate->Cond1 Cond2 Target: Sterically Hindered / Acid-Sensitive Alcohols Substrate->Cond2 Cond3 Target: Benzyl / Allyl Esters (via Alkyl Halides) Substrate->Cond3 Meth1 Fischer Esterification (SOCl2, ROH, Reflux) Cond1->Meth1 Meth2 Steglich Esterification (EDC·HCl, DMAP, DCM, RT) Cond2->Meth2 Meth3 Base-Promoted Alkylation (K2CO3, R-X, DMF, 60°C) Cond3->Meth3 Out1 High Yield, Scalable Requires Excess Alcohol Meth1->Out1 Out2 Mild Conditions Water-Soluble Byproducts Meth2->Out2 Out3 Clean SN2 Reaction Avoids Alcohol Reactant Meth3->Out3

Figure 1: Decision matrix for selecting the optimal esterification pathway for the target substrate.

Quantitative Comparison of Esterification Protocols

ProtocolReagents & CatalystOptimal Target EstersTypical YieldReaction TimeScalability & Greenness
A. Modified Fischer SOCl2​ , Excess ROHMethyl, Ethyl, Propyl85 - 95%2 - 4 hoursHigh; excellent atom economy, minimal waste.
B. Steglich EDC·HCl, DMAP, DCMtert-Butyl, Phenols, Complex APIs75 - 90%12 - 18 hoursModerate; generates urea byproducts, mild conditions.
C. Alkylation K2​CO3​ , R-X, DMFBenzyl, Allyl, Propargyl80 - 95%4 - 8 hoursHigh; requires aprotic solvents, highly reliable SN​2 .

Experimental Methodologies

Self-Validating Note: Every protocol below includes integrated workup steps designed to exploit the acid-base properties of the unreacted starting material. This ensures high purity of the isolated ester without necessitating immediate chromatographic purification.

Protocol A: Modified Fischer Esterification (Synthesis of Methyl/Ethyl Esters)

Causality & Rationale: While traditional Fischer esterification uses aqueous H2​SO4​ [3], utilizing Thionyl Chloride ( SOCl2​ ) in an excess of the target alcohol generates anhydrous HCl and dialkyl sulfite in situ. This strictly anhydrous environment drives the equilibrium forward (via Le Chatelier's principle) far more efficiently than aqueous acid catalysts, preventing the reverse hydrolysis reaction[3].

Step-by-Step Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 eq) in anhydrous methanol or ethanol (10 mL/mmol).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Thionyl Chloride ( SOCl2​ , 1.5 eq) over 10 minutes. Caution: Vigorous evolution of SO2​ and HCl gas will occur; perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C (for methanol) or 80 °C (for ethanol) for 3 hours.

  • Validation (TLC): Monitor via TLC (3:7 EtOAc/Hexanes). The starting acid remains at the baseline (due to strong hydrogen bonding), while the product ester migrates with an Rf​ of ~0.6.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess alcohol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (2x) and brine. The NaHCO3​ wash is critical as it deprotonates any unreacted starting acid, pulling it into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure alkyl ester.

Protocol B: Steglich Esterification (Synthesis of Complex or Sterically Hindered Esters)

Causality & Rationale: For acid-sensitive or sterically hindered alcohols (e.g., tert-butanol, complex phenols), acid catalysis fails. The Steglich esterification utilizes a carbodiimide coupling agent[4]. EDC·HCl is selected over DCC to avoid the formation of insoluble dicyclohexylurea (DCU), which is notoriously difficult to filter completely. EDC generates a water-soluble urea byproduct. DMAP acts as a superior nucleophilic acyl-transfer catalyst, suppressing the unwanted 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[5].

Step-by-Step Procedure:

  • Setup: Dissolve 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM, 5 mL/mmol) at room temperature under a nitrogen atmosphere.

  • Catalysis: Add DMAP (0.1 eq) to the stirring solution.

  • Coupling: Add EDC·HCl (1.5 eq) in one portion. The reaction mixture will typically become homogeneous. Stir at room temperature for 12-18 hours.

  • Validation (Workup): Dilute the mixture with additional DCM. Wash the organic layer with 1M HCl (to remove the DMAP catalyst and water-soluble EDC-urea byproduct), followed by saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid), and finally brine. This dual-wash system self-validates the purity of the crude product[2].

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate. If minor DMAP impurities persist, a short silica gel plug (eluting with EtOAc/Hexanes) will yield the analytically pure ester.

Protocol C: Base-Promoted Alkylation (Synthesis of Benzyl/Allyl Esters)

Causality & Rationale: This method bypasses the traditional alcohol nucleophile. Instead, a mild base ( K2​CO3​ ) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. In a polar aprotic solvent like DMF, the anion undergoes a rapid and clean SN​2 substitution with an alkyl halide (e.g., Benzyl bromide). The nitro-phenoxy moiety does not interfere with this pathway[2].

Step-by-Step Procedure:

  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (4 mL/mmol).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to ensure complete carboxylate formation (mixture may become slightly cloudy/colored).

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Heating: Heat the reaction to 60 °C for 4-6 hours.

  • Validation (Workup): DMF is highly water-miscible. Pour the cooled reaction mixture into a large volume of ice water (at least 5x the DMF volume). This forces the hydrophobic ester to precipitate or partition heavily into the extraction solvent. Extract with Diethyl Ether or EtOAc (3x).

  • Isolation: Wash the combined organic layers thoroughly with water (3x) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Sources

Application

In vitro assay preparation using 2-(2-Methoxy-5-nitrophenoxy)acetic acid stock solutions

Application Note & Protocols Topic: In Vitro Assay Preparation using 2-(2-Methoxy-5-nitrophenoxy)acetic acid Stock Solutions For: Researchers, scientists, and drug development professionals. Introduction: The Foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: In Vitro Assay Preparation using 2-(2-Methoxy-5-nitrophenoxy)acetic acid Stock Solutions

For: Researchers, scientists, and drug development professionals.

Introduction: The Foundation of Reproducible Data

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a nitroaromatic compound whose biological activities are of interest in various research fields. Nitro-containing compounds are a well-established class of molecules with diverse biological effects, including potential cytotoxicity and genotoxicity, often mediated by the metabolic reduction of the nitro group into reactive intermediates.[1][2][3] The exploration of such compounds in in vitro settings—from basic academic research to high-throughput screening in drug discovery—is critically dependent on the accurate and consistent preparation of test solutions.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the preparation, quality control, and application of 2-(2-Methoxy-5-nitrophenoxy)acetic acid stock solutions for in vitro assays. It moves beyond a simple list of steps to explain the causality behind methodological choices, empowering researchers to generate reliable and reproducible results.

Compound Properties and Handling

A thorough understanding of the test compound's properties is the first step in designing a robust experimental plan.

PropertyValueSource(s)
Chemical Name 2-(2-Methoxy-5-nitrophenyl)acetic acid[4][5]
CAS Number 51073-04-2[4][6][7]
Molecular Formula C₉H₉NO₅[4][5]
Molecular Weight 211.17 g/mol [4][5][6]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Storage Sealed in a dry, well-ventilated area at room temperature.[4][7]
Safety Information Causes skin and serious eye irritation. May cause respiratory irritation.[4][4]

Expert Insight: The nitro group and the carboxylic acid moiety suggest that the compound is likely acidic and may have limited stability in highly acidic or basic aqueous solutions over long periods.[8] While supplier data recommends room temperature storage for the solid powder, long-term stability in solution has not been established and should be treated with caution.

Master Stock Solution: Preparation and Validation

The primary objective is to create a concentrated, fully solubilized, and validated master stock solution. Due to the hydrophobic nature of the molecule, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9][10]

Causality Behind Solvent Choice
  • Solvating Power: Anhydrous, high-purity DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of water-insoluble compounds.[9][10]

  • Assay Compatibility: DMSO is miscible with water and cell culture media, allowing for dilution to working concentrations. However, it is crucial to keep the final concentration low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[9][11][12]

  • Hygroscopicity: DMSO is highly hygroscopic (readily absorbs water from the air). The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation. Therefore, using anhydrous DMSO from a freshly opened bottle or one properly stored in a desiccator is paramount.[10]

Protocol: Preparation of a 10 mM Master Stock in DMSO

This protocol describes the preparation of 1 mL of a 10 mM master stock solution.

Materials:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid (MW: 211.17 g/mol )

  • Anhydrous, sterile DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Calculation:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 211.17 g/mol × 1000 mg/g = 2.11 mg

Procedure:

  • Weigh Compound: Accurately weigh approximately 2.11 mg of 2-(2-Methoxy-5-nitrophenoxy)acetic acid and record the exact weight. Transfer the powder to a sterile, light-protected microcentrifuge tube.

    • Rationale: An analytical balance ensures precision. Recording the exact weight is crucial for calculating the true final concentration. Light protection is a general best practice for organic compounds whose photosensitivity may be unknown.[13]

  • Add Solvent: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the compound.

  • Promote Dissolution: a. Vortex the tube for 1-2 minutes.[9] Visually inspect for any remaining solid particles. b. If solids persist, place the tube in an ultrasonic water bath for 5-10 minutes.[9] Sonication uses high-frequency sound waves to agitate the solvent and break apart compound aggregates, significantly aiding dissolution. c. As a final step, if necessary, the solution can be gently warmed in a 37°C water bath for a short period.[9][14] However, be cautious, as excessive heat can degrade some compounds.

  • Final Check: Once fully dissolved, the solution should be clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled, light-protected tubes. Store at -20°C or -80°C.

    • Rationale: Aliquoting is the most critical step for maintaining stock integrity. It prevents contamination and, most importantly, avoids repeated freeze-thaw cycles, which can cause compound degradation and precipitation upon refreezing.[9][11]

Protocol: Quality Control of the Master Stock (Self-Validation)

Trust in your experimental results begins with trust in your reagents. A newly prepared master stock should be considered unvalidated until its identity and purity are confirmed. This is a self-validating step that ensures the compound you are testing is indeed the correct one and is not significantly contaminated or degraded.

Recommended QC Method: LC-MS Analysis

  • Purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms both the identity (via mass-to-charge ratio, m/z) and purity (via peak area in the chromatogram) of the compound in the stock solution.[15]

  • Procedure:

    • Dilute a small sample of the master stock in a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for your instrument (typically 1-10 µM).

    • Analyze the sample using an established LC-MS method.

    • Verification:

      • Identity: Confirm the presence of a major peak with the expected m/z for 2-(2-Methoxy-5-nitrophenoxy)acetic acid ([M-H]⁻ = 210.16 or [M+H]⁺ = 212.18).

      • Purity: The primary peak should account for >95% of the total integrated peak area in the chromatogram.

  • Documentation: Archive the QC results with the stock information. This provides an authoritative record of the quality of the reagent used in an experiment.[16]

Experimental Workflow: From Master Stock to Assay Plate

The following workflow visualizes the process from receiving the solid compound to its final application in an in vitro assay.

G cluster_prep Stock Preparation & QC cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay compound Solid Compound Powder weigh 1. Accurately Weigh compound->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex, Sonicate) weigh->dissolve master_stock 3. 10 mM Master Stock dissolve->master_stock qc 4. Quality Control (LC-MS) Confirm Identity & Purity master_stock->qc aliquot 5. Aliquot & Store at -80°C qc->aliquot thaw 6. Thaw Single Aliquot aliquot->thaw serial_dilute 7. Perform Serial Dilutions (in DMSO or Assay Medium) thaw->serial_dilute working_solutions 8. Prepare Final Working Solutions serial_dilute->working_solutions assay_plate 9. Dose Cells in Assay Plate (e.g., 96-well plate) working_solutions->assay_plate incubation 10. Incubate (24-72h) assay_plate->incubation readout 11. Perform Assay Readout (e.g., Add MTT Reagent) incubation->readout analysis 12. Data Analysis (IC50 Curve) readout->analysis

Caption: Overall workflow from solid compound to in vitro data analysis.

Protocol: Serial Dilution for Dose-Response Experiments

The goal of serial dilution is to create a range of concentrations to test in your assay while keeping the final solvent concentration constant across all wells.[9]

Method 1: Serial Dilution in 100% DMSO (Recommended) This method is preferred as it minimizes the risk of compound precipitation that can occur when diluting directly into aqueous media.[9]

  • Label a series of sterile microcentrifuge tubes for each concentration.

  • Start with your thawed 10 mM master stock.

  • To create a 10-fold dilution series (1 mM, 100 µM, 10 µM, etc.): a. Add 90 µL of 100% DMSO to all tubes except the first one (which will be the 1 mM tube). b. Add 10 µL of the 10 mM master stock to 90 µL of DMSO in the "1 mM" tube. Mix thoroughly. This is your 1 mM intermediate stock. c. Using a fresh pipette tip, transfer 10 µL of the 1 mM stock to the 90 µL of DMSO in the "100 µM" tube. Mix thoroughly. d. Continue this process for all subsequent dilutions.

Final Dosing Step: These DMSO-based intermediate stocks are then diluted into the final assay medium just before adding to the cells. For example, to achieve a final concentration of 10 µM in the well with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM master stock (e.g., add 1 µL of 10 mM stock to 999 µL of medium) or a 1:100 dilution of the 1 mM intermediate stock.

Visualization: Serial Dilution Process

G cluster_dilution 10-Fold Serial Dilution in 100% DMSO node_master 10 mM Master Stock tube1 Tube 1 (1 mM) node_master->tube1 10 µL stock + 90 µL DMSO tube2 Tube 2 (100 µM) tube1->tube2 10 µL from Tube 1 + 90 µL DMSO tube3 Tube 3 (10 µM) tube2->tube3 10 µL from Tube 2 + 90 µL DMSO tube4 Tube 4 (1 µM) tube3->tube4 10 µL from Tube 3 + 90 µL DMSO

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve their overall yield and purity. This document provides in-depth, experience-based insights and actionable protocols.

Introduction to the Synthesis

The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is most commonly achieved via a two-step process. The first and most crucial step is a Williamson ether synthesis, where 2-methoxy-5-nitrophenol is reacted with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) to form the intermediate, ethyl 2-(2-methoxy-5-nitrophenoxy)acetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, the phenoxide of 2-methoxy-5-nitrophenol) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2][3] The efficiency of this reaction is paramount to the overall yield of the final product.

Reaction_Pathway A 2-Methoxy-5-nitrophenol Int1 Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate A->Int1 Step 1: Williamson Ether Synthesis B Ethyl Chloroacetate B->Int1 Step 1: Williamson Ether Synthesis C Base (e.g., K2CO3) C->Int1 Step 1: Williamson Ether Synthesis D Solvent (e.g., Acetone) D->Int1 Step 1: Williamson Ether Synthesis Hydrolysis Hydrolysis (e.g., LiOH, HCl) Int1->Hydrolysis Prod 2-(2-Methoxy-5-nitrophenoxy)acetic acid Hydrolysis->Prod Step 2: Ester Hydrolysis

Caption: General reaction pathway for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: My reaction yield for the first step (Williamson ether synthesis) is consistently low. What are the primary factors to investigate?

A1: Low yield in a Williamson ether synthesis is a frequent issue that can typically be traced back to one of four key areas: inefficient deprotonation of the phenol, suboptimal reaction conditions, choice of solvent, or the quality of your starting materials.

  • Inefficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] 2-Methoxy-5-nitrophenol is relatively acidic due to the electron-withdrawing nitro group, but a sufficiently strong base is still necessary for complete deprotonation.

    • Troubleshooting: If you are using a weak base like sodium bicarbonate, you will likely see low conversion. A stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is recommended.[4] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature and Time: SN2 reactions are sensitive to temperature.[1]

    • Troubleshooting: The reaction is often run at an elevated temperature to increase the reaction rate. Refluxing in a solvent like acetone or DMF is common. If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Solvent: The solvent plays a critical role in an SN2 reaction.

    • Troubleshooting: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal as they can solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, which would decrease its reactivity.[5] Using an alcohol as a solvent is generally not recommended unless it is the conjugate acid of the alkoxide, which is not applicable here.[1]

  • Starting Material Quality: Ensure your 2-methoxy-5-nitrophenol is pure and dry. The ethyl haloacetate should also be of high purity.

Q2: I'm observing a significant amount of unreacted 2-methoxy-5-nitrophenol in my TLC analysis. How can I improve the conversion?

A2: This is a classic sign of incomplete reaction. Building on the points in Q1, here are some targeted strategies:

  • Increase Molar Excess of Reagents:

    • Alkylating Agent: Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the ethyl chloroacetate to ensure all the phenoxide is consumed.

    • Base: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of K₂CO₃) to drive the deprotonation equilibrium towards the phenoxide.

  • Consider a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system or if the solubility of your base is limited, a PTC like tetrabutylammonium iodide can be highly effective.[6] The PTC helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, significantly increasing the reaction rate.

  • Change the Halide: Ethyl bromoacetate is more reactive than ethyl chloroacetate due to bromide being a better leaving group. If you are struggling with conversion using the chloro- version, switching to the bromo- analog can improve your yield.

Q3: The hydrolysis of the ethyl ester intermediate is incomplete or very slow. What adjustments can I make?

A3: Incomplete hydrolysis is another common bottleneck. The key is to ensure complete saponification of the ester.

  • Choice of Base and Solvent:

    • Troubleshooting: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a very effective system for ester hydrolysis.[7] LiOH is often more effective than NaOH or KOH for this purpose. Ensure you are using a sufficient molar excess of the base (typically 3-5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature:

    • Troubleshooting: While many hydrolyses can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly accelerate the reaction.[8] Again, monitoring by TLC is crucial to determine when all the starting ester has been consumed. A typical reaction time can be anywhere from a few hours to overnight.[7]

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture will be basic. The product, being a carboxylic acid, will exist as its carboxylate salt.

    • Troubleshooting: To isolate the final product, the mixture must be acidified, typically with an acid like HCl, to a pH of around 1-2.[4] This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution. Ensure thorough mixing during acidification.

Q4: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

A4: Impurities can arise from both the ether synthesis and the hydrolysis steps.

  • Unreacted Starting Materials: As discussed, incomplete reactions will leave starting materials in your final product. The solution is to optimize the reaction conditions to drive the reaction to completion.

  • Side Reactions: In the Williamson ether synthesis, the main competing reaction is elimination (E2), although this is less of a concern with primary alkyl halides like ethyl chloroacetate.[5]

  • Purification Strategy:

    • Extraction: A well-designed extraction protocol during work-up is critical. After acidification, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine will help to remove water and some water-soluble impurities.[6]

    • Recrystallization: This is the most effective method for purifying the final solid product. A common and effective solvent for recrystallization is hot water or an ethanol/water mixture.[4] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

Optimized Protocol and Data

The following protocol represents a robust starting point for achieving a high yield of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxy-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (approx. 10 mL per gram of phenol).

  • Stir the suspension vigorously.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase).

  • Once the reaction is complete (disappearance of the starting phenol spot on TLC), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester as an oil or solid. This crude product is often of sufficient purity to be carried forward to the next step.

Step 2: Hydrolysis to 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 3-12 hours. Monitor the reaction by TLC until the ester spot has completely disappeared.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly add 1M HCl with stirring until the pH of the solution is ~2. A precipitate should form.

  • Filter the solid product using a Büchner funnel, wash the solid with cold water, and allow it to air dry.

  • For further purification, recrystallize the crude product from hot water or an ethanol/water mixture.

Table 1: Key Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base (Step 1) NaHCO₃Anhydrous K₂CO₃Stronger base ensures complete deprotonation of the phenol, increasing nucleophile concentration.
Solvent (Step 1) EthanolAcetone or DMFPolar aprotic solvents enhance SN2 reaction rates by not solvating the nucleophile.[5]
Alkylating Agent Ethyl ChloroacetateEthyl BromoacetateBromide is a better leaving group, leading to a faster reaction and higher conversion.
Hydrolysis Base NaOHLiOHLiOH is often more efficient for the saponification of hindered or electron-rich esters.[7]
Purification Direct FiltrationRecrystallizationSignificantly improves the purity of the final product by removing unreacted starting materials and side products.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Final Yield CheckStep1 Analyze Step 1 (Ether Synthesis) by TLC Start->CheckStep1 Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 Optimize1 Optimize Step 1: - Stronger Base (K2CO3) - Higher Temperature (Reflux) - More Reactive Halide (Bromo-) - Use PTC Incomplete1->Optimize1 Yes CheckStep2 Analyze Step 2 (Hydrolysis) by TLC Incomplete1->CheckStep2 No, conversion is good Optimize1->CheckStep1 Incomplete2 Incomplete Hydrolysis? CheckStep2->Incomplete2 Optimize2 Optimize Step 2: - Use LiOH - Increase Reaction Time/Temp - Ensure sufficient base (3-5 eq) Incomplete2->Optimize2 Yes CheckPurity Final Product Impure? Incomplete2->CheckPurity No, hydrolysis is complete Optimize2->CheckStep2 Purify Improve Purification: - Optimize Acidification (pH 1-2) - Perform Recrystallization CheckPurity->Purify Yes Success High Yield & Purity CheckPurity->Success No Purify->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

References

  • The Williamson Ether Synthesis. University of California, Davis, Department of Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chem-Station. [Link]

  • Williamson Ether Synthesis. Professor Dave Explains via YouTube. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Journal of the Chinese Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Welcome to the technical support center for handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in polar aprotic solvents. Here, we provide in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Understanding the Challenge: The Physicochemical Properties of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Before delving into troubleshooting, it is crucial to understand the inherent properties of 2-(2-Methoxy-5-nitrophenoxy)acetic acid that influence its solubility.

PropertyValueSource
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1][2]
Physical Form Solid[2]
Melting Point 153°C to 155°C[1]

The structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid contains both polar (carboxylic acid, nitro group, methoxy group) and non-polar (benzene ring) functionalities. This amphiphilic nature can lead to complex solubility behavior. The carboxylic acid group suggests that the compound's solubility will be pH-dependent in protic solvents. However, in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), other factors come into play.

The presence of the nitro group, a strong electron-withdrawing group, can contribute to the recalcitrance of the molecule to degradation, but also influences its intermolecular interactions.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing very low solubility of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in DMSO at room temperature. Is this expected, and what can I do to improve it?

Answer:

Yes, it is not uncommon to encounter limited solubility of complex organic molecules, even in powerful solvents like DMSO. Several factors could be at play:

  • Kinetic vs. Thermodynamic Solubility: You might be observing kinetic solubility, which is the concentration of a compound that dissolves in a given time frame, rather than its true thermodynamic equilibrium solubility. The dissolution rate might be slow.

  • Solid-State Properties: The crystalline form (polymorphism) of your solid material can significantly impact its solubility. Different crystal lattices have different energies, affecting how readily they dissolve.

Troubleshooting Workflow:

Caption: Initial Troubleshooting Workflow for Poor Solubility.

Step-by-Step Protocol: Enhancing Dissolution with Physical Methods

  • Increase Agitation and Time: Ensure the solution is being vigorously stirred. Allow for an extended dissolution time (e.g., 24 hours) to approach equilibrium solubility.[4]

  • Apply Gentle Heat: Cautiously warm the solvent to 30-40°C. Increased temperature often enhances solubility. However, be mindful of potential compound degradation at elevated temperatures.

  • Utilize Sonication: A brief period of sonication can help break down solid aggregates and increase the surface area available for dissolution.

Question 2: I've tried the basic steps, but the solubility is still insufficient for my needs. What are the next steps?

Answer:

If physical methods are not sufficient, you should explore formulation strategies. Given that 2-(2-Methoxy-5-nitrophenoxy)acetic acid is an acidic compound, salt formation is a powerful technique to enhance solubility.

The Principle of Salt Formation:

By reacting the acidic carboxylic group with a base, you can form a more polar and often more soluble salt.[5]

Troubleshooting with Formulation Strategies:

Caption: Advanced Troubleshooting with Formulation Strategies.

Experimental Protocol: In-situ Salt Formation for Solubility Enhancement

  • Prepare a Stock Solution of Base: Prepare a 1 M solution of a suitable base (e.g., sodium hydroxide in ethanol).

  • Dispense Compound: Weigh a known amount of 2-(2-Methoxy-5-nitrophenoxy)acetic acid into a vial.

  • Add Solvent: Add the desired volume of your polar aprotic solvent (e.g., DMSO).

  • Titrate with Base: While stirring, add the base solution dropwise until the solid dissolves. Monitor the pH if possible (though pH in non-aqueous solvents is a relative measure).

  • Observe and Quantify: Note the amount of base required and determine the resulting concentration of the dissolved salt form.

Question 3: Could the compound be degrading in the solvent, leading to the appearance of poor solubility?

Answer:

This is a valid concern, especially with nitroaromatic compounds, which can be susceptible to reduction or other degradation pathways.[3][6] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, and some polar aprotic solvents can facilitate such reactions, particularly in the presence of impurities or under light/heat.

Investigating Potential Degradation:

  • Time-Course Study: Prepare a solution of the compound and monitor its concentration over time using a suitable analytical method like HPLC-UV. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

  • Stress Conditions: Expose solutions to elevated temperatures (e.g., 40-60°C) and light to accelerate potential degradation and see if new peaks form more rapidly.

  • Inert Atmosphere: Prepare a solution under an inert atmosphere (e.g., nitrogen or argon) to see if atmospheric components (oxygen, water) are contributing to degradation.

Question 4: How can I accurately determine the solubility of this compound?

Answer:

Visual assessment of dissolution can be subjective. For accurate solubility determination, the "shake-flask" method followed by a quantitative analytical technique is the gold standard.[4]

Protocol: Shake-Flask Method for Solubility Determination

  • Prepare Supersaturated Solutions: Add an excess amount of 2-(2-Methoxy-5-nitrophenoxy)acetic acid to a series of vials containing your chosen solvent or solvent blend.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation followed by careful pipetting of the supernatant is recommended.

  • Dilute and Analyze: Accurately dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculate Solubility: Based on the dilution factor and the measured concentration, calculate the solubility of the compound in the original solvent.

References

  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2005). Dissolution Technologies.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Compound solubility measurements for early drug discovery. (2022).
  • Method for determining solubility of a chemical compound.
  • 2-(5-Methoxy-2-nitrophenyl)acetic acid | 20876-29-3.
  • 2-(2-Methoxy-5-nitrophenyl)acetic acid | 51073-04-2. Sigma-Aldrich.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgnLpEsL6Qcmyt78y_MvCt-Vp4P_ttRqoHJwDZqqC6aYOKm0VM5u44hdqQuA5tmqlx8c7slRr9nqedaHesC2iNQ8qnzrbfjc_D7E6oDjjfWGp04fqmHckjKAaJeKzecRGsd1V_warJFSqdPMQe9jiiMtW7ZuwBGIRN04YOAZ3YdCv5ZInJ2qOl_4GdqyOGCj1cWEjKe2dZjRLd0Yw29WocI9BaTJUNaXlXwRksqgucEyg32w==]([Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 2-(2-Methoxy-5-nitrophenoxy)acetic acid Purification

Introduction Welcome to the technical support guide for the purification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6). Crystallization is a critical purification technique in pharmaceutical development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS: 103440-70-6). Crystallization is a critical purification technique in pharmaceutical development and chemical synthesis, capable of delivering high-purity material when optimized correctly. However, achieving robust, scalable, and repeatable crystallization can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the crystallization of this specific molecule. Our approach is grounded in first principles of physical organic chemistry and materials science to provide not just solutions, but a framework for rational process optimization.

Physicochemical Properties of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Understanding the fundamental properties of the target compound is the first step in designing a successful crystallization process.

PropertyValue / InformationSource
CAS Number 103440-70-6
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Physical Form Solid (predicted)[1]
Structural Features Carboxylic acid, ether, nitro group, aromatic ring.[2]
Predicted Solubility As a carboxylic acid, solubility is expected to be low in non-polar solvents and acidic water, but will increase significantly in basic aqueous solutions (due to salt formation) and polar organic solvents.[3][4]N/A

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, practical problems you may encounter during the purification of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic case of either excessive solvent use or a supersaturated solution that is resistant to nucleation.[5] Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

    • Seeding: If you have a small crystal of pure 2-(2-Methoxy-5-nitrophenoxy)acetic acid, add it to the solution.[5] This "seed" crystal acts as a template for other molecules to deposit onto.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to trigger nucleation.

  • Increase Concentration:

    • If nucleation techniques fail, it is highly likely that your solution is not sufficiently saturated.[7] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[8] Once reduced in volume, allow the solution to cool again slowly.

  • Drastic Cooling:

    • As a final resort, cool the solution in an ice-salt bath.[5] While this can force precipitation, be aware that rapid cooling often leads to the formation of smaller, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice.[7]

Question: My compound has "oiled out," forming a liquid layer instead of solid crystals. How do I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point of the mixture.[7][9] An oil is undesirable because it rarely forms pure crystals and tends to trap impurities.[7]

  • Solution 1: Add More "Good" Solvent: Re-heat the mixture to dissolve the oil completely. Then, add a small amount of additional hot solvent to decrease the saturation point.[8] This may allow the solution to cool to a temperature below the compound's melting point before saturation is reached, permitting proper crystal formation.

  • Solution 2: Lower the Cooling Temperature Slowly: Very slow cooling can sometimes favor crystal formation over oiling. Allow the flask to cool to room temperature on a surface that insulates it, such as a wooden block or several layers of paper towels, before moving to an ice bath.[5]

  • Solution 3: Change Solvents: The most reliable solution is to choose a different solvent or solvent system with a lower boiling point.[8]

Question: My final crystal yield is very low. What are the most common causes?

Answer: A low yield is a frequent and frustrating issue. The cause is almost always related to solubility.

  • Cause 1: Too Much Solvent: This is the most common error.[5][6] Using an excessive amount of solvent to dissolve the crude product means that a large quantity of your compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate. A significant solid residue indicates substantial product loss.[7] To recover this, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future runs, use the minimum amount of boiling solvent required to just dissolve the solid.[6]

  • Cause 2: Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them on the steam bath or in a drying oven).[9] Use a stemless funnel to reduce the surface area available for cooling and crystallization.[8] It can also help to use a slight excess of solvent and then boil it off after filtration is complete.[9]

  • Cause 3: Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[6]

    • Solution: Re-evaluate your solvent choice. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

Question: The recrystallized product is still impure or has poor color. How can I improve its purity?

Answer: Impurities can be carried through a crystallization process if not executed carefully.

  • Problem: Rapid Crystallization: If crystals form too quickly, impurities present in the solution can be trapped within the growing crystal lattice.[7]

    • Solution: Slow down the crystallization rate. After dissolving the solid in the minimum amount of hot solvent, add a small amount of extra solvent (e.g., 5-10% more).[7] Allow the flask to cool slowly and without disturbance. Insulating the flask can promote the growth of larger, purer crystals.

  • Problem: Ineffective Solvent: The chosen solvent may dissolve the impurity as well as the desired compound, or the impurity may be insoluble and requires removal.

    • Solution 1 (Soluble Impurities): A second recrystallization in a fresh batch of the same solvent or a different solvent system is often effective.

    • Solution 2 (Insoluble Impurities): If you observe solid material that does not dissolve in the hot solvent, these are likely insoluble impurities. They must be removed via hot gravity filtration before allowing the solution to cool and crystallize.[9]

  • Problem: Adsorbed Impurities: Colored impurities can sometimes adsorb to the surface of the crystals.

    • Solution: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product. After a few minutes of boiling with charcoal, perform a hot filtration to remove it before cooling.

Frequently Asked Questions (FAQs)

Question: How do I systematically select the best solvent for recrystallizing 2-(2-Methoxy-5-nitrophenoxy)acetic acid?

Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][10] Given the structure (a polar carboxylic acid with an aromatic ether), polar solvents are a good starting point.

Solvent Selection Strategy:

  • Test Solubility: Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • Add Cold Solvent: Add ~0.5 mL of a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat: Heat the test tubes that showed poor solubility. A good solvent will now dissolve the compound completely at or near its boiling point.

  • Cool: Cool the tubes that showed complete dissolution upon heating. The best solvents will show rapid and extensive crystal formation upon cooling back to room temperature and then in an ice bath.

Question: What is the principle behind using a mixed-solvent system, and when should I consider it?

Answer: A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility profile.[8] The technique relies on a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "bad" solvent).

The procedure is as follows:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (this is the saturation point).[8]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Allow the solution to cool slowly. The gradual change in solvent composition as it cools reduces the compound's solubility, promoting crystallization.

Question: As an acidic compound, how does pH influence the crystallization of 2-(2-Methoxy-5-nitrophenoxy)acetic acid?

Answer: The pH of the crystallization medium is a critical, often overlooked, parameter for acidic or basic compounds.[3]

  • In Acidic/Neutral Conditions: In a solution with a pH below its pKa, the compound will exist primarily in its neutral, protonated carboxylic acid form (-COOH). This form is less polar and generally less soluble in water compared to its salt form. Crystallization from solvents like ethanol, acetone, or water (if solubility allows) should target this neutral form.

  • In Basic Conditions (High pH): In a basic solution (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This salt is an ion and will be significantly more soluble in polar solvents, especially water.[4] You can use this property for purification: dissolve the crude acid in a dilute aqueous base (like NaHCO₃ or NaOH), filter out any base-insoluble impurities, and then re-acidify the filtrate with an acid (like HCl) to precipitate the purified, neutral carboxylic acid. This precipitation should be done slowly to encourage crystal growth rather than amorphous solid formation.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude 2-(2-Methoxy-5-nitrophenoxy)acetic acid in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum volume of the chosen solvent to the flask, and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[9] Add solvent dropwise from a heated reservoir until the last of the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose two miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until the solution just begins to turn cloudy.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8] The solution is now saturated.

  • Cooling, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol above.

Visualization: Crystallization Optimization Workflow

The following diagram outlines the logical workflow for developing and troubleshooting a crystallization protocol for 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Crystallization Optimization Workflow Crystallization Optimization Workflow start Crude 2-(2-Methoxy-5-nitrophenoxy)acetic acid solvent_screen 1. Solvent Screening (Solubility Tests) start->solvent_screen dissolve 2. Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter 3. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 4. Slow Cooling hot_filter->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound 'Oiled Out'? cool->oiled_out collect 5. Collect, Wash, & Dry Crystals check_crystals->collect Yes ts_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution check_crystals->ts_no_crystals No analyze 6. Analyze Purity & Yield collect->analyze check_yield Yield Acceptable? analyze->check_yield ts_no_crystals->cool ts_oiling_out Troubleshoot: - Reheat & Add More Solvent - Cool Slower - Change Solvent ts_oiling_out->solvent_screen ts_low_yield Troubleshoot: - Use Less Solvent - Pre-heat Funnel - Check Mother Liquor ts_low_yield->dissolve ts_impure Troubleshoot: - Cool Slower - Recrystallize Again - Use Charcoal ts_impure->dissolve oiled_out->check_crystals No oiled_out->ts_oiling_out Yes check_yield->ts_low_yield No check_purity Purity Acceptable? check_yield->check_purity Yes check_purity->ts_impure No end_good Process Optimized check_purity->end_good Yes

Sources

Optimization

Reducing side-product impurities during 2-(2-Methoxy-5-nitrophenoxy)acetic acid scale-up

Welcome to the technical support resource for the synthesis and scale-up of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the manufacturing process, with a focus on minimizing side-product formation and controlling impurities.

Understanding the Synthetic Pathways and Key Impurities

The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid typically proceeds through one of two primary routes, each with its own set of potential impurities. The choice of pathway can significantly impact the impurity profile, especially during scale-up.

Route A involves the nitration of a guaiacol precursor followed by a Williamson ether synthesis. Route B reverses these steps, starting with the ether synthesis to form an intermediate which is then nitrated.

Synthetic_Pathways cluster_A Route A cluster_B Route B A_start 2-Methoxyphenol (Guaiacol) A_int 2-Methoxy-5-nitrophenol A_start->A_int Nitration (HNO₃/H₂SO₄) A_end 2-(2-Methoxy-5-nitrophenoxy) acetic acid A_int->A_end Williamson Ether Synthesis (ClCH₂COOH, Base) B_start 2-Methoxyphenol (Guaiacol) B_int 2-(2-Methoxyphenoxy)acetic acid B_start->B_int Williamson Ether Synthesis (ClCH₂COOH, Base) B_end 2-(2-Methoxy-5-nitrophenoxy) acetic acid B_int->B_end Nitration (HNO₃/H₂SO₄) Troubleshooting_Isomers start High Level of Isomeric Impurities check_temp Is Temperature Uniformly Maintained at 0-5 °C? start->check_temp improve_cooling Action: Improve Reactor Cooling & Agitation check_temp->improve_cooling No check_agent Are You Using Mixed Acid (HNO₃/H₂SO₄)? check_temp->check_agent Yes improve_cooling->check_agent consider_milder Action: Evaluate Milder Nitrating Agents (e.g., HNO₃ in Ac₂O) check_agent->consider_milder Yes check_route Are You Using Route A (Nitrating Guaiacol First)? check_agent->check_route No consider_milder->check_route switch_route Action: Switch to Route B (Nitrate After Ether Synthesis) for Better Steric Control check_route->switch_route Yes end Improved Regioselectivity check_route->end No switch_route->end

Caption: Troubleshooting logic for isomer control.

Issue 2: Presence of Polynitrated Impurities

Question: My analysis shows impurities with a higher molecular weight, suggesting dinitration. What causes this and how can it be prevented?

Answer: Polynitration occurs because the methoxy group strongly activates the aromatic ring, making it susceptible to a second nitration, especially under harsh conditions or with an excess of the nitrating agent. [1] Causality & Troubleshooting Steps:

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid is the most common cause of polynitration.

    • Action: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Ensure accurate measurement and controlled addition during scale-up.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, including polynitration.

    • Action: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction. Pouring the reaction mixture onto crushed ice is an effective method to quickly stop the reaction and precipitate the product. [2]

Issue 3: Incomplete Reaction or Side-Products from Williamson Ether Synthesis

Question: My intermediate from the ether synthesis step is contaminated with unreacted guaiacol (or 2-methoxy-5-nitrophenol) and other unidentified by-products. How can I optimize this Sₙ2 reaction?

Answer: The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide. [3][4]Incomplete conversion and side reactions can arise from issues with the base, solvent, or temperature.

Causality & Troubleshooting Steps:

  • Base Strength and Stoichiometry: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. An insufficient amount or an inappropriate base will lead to incomplete reaction.

    • Action: Use a strong enough base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to fully deprotonate the phenol. [5][6]Use at least one equivalent of the base. An aqueous solution of the base is often sufficient and practical for scale-up. [5]

  • Competition with Elimination/C-Alkylation: While chloroacetic acid is a primary halide and not prone to elimination,[6] the phenoxide nucleophile is ambident and can attack with its oxygen or a carbon atom of the aromatic ring. [3] * Action: Use a polar aprotic solvent like DMF or acetonitrile for industrial synthesis, which can favor O-alkylation. [4]However, for simplicity and safety on scale, reactions are often run in water with a strong base. [5][7]Maintaining a controlled temperature (e.g., 90-100°C) is crucial; excessive heat can favor side reactions. [5][7]

  • Phase Transfer Catalysis: For industrial-scale synthesis, improving the interaction between the aqueous phenoxide solution and the organic alkyl halide can be challenging.

    • Action: Consider using a phase transfer catalyst (PTC). This is a common strategy in industrial settings to facilitate the reaction between two immiscible phases, often leading to higher yields and cleaner reactions. [4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scale-up and why? A1: Route B (Williamson ether synthesis followed by nitration) is often preferred for scale-up. The primary reason is improved control over regioselectivity during the critical nitration step. Nitrating the bulkier 2-(2-methoxyphenoxy)acetic acid intermediate can sterically disfavor substitution at the 3-position, leading to a cleaner product with a higher proportion of the desired 5-nitro isomer.

Q2: What are the best analytical methods for profiling impurities during this process? A2: A combination of chromatographic techniques is ideal for comprehensive impurity profiling. [8]* High-Performance Liquid Chromatography (HPLC): This is the gold standard for routine analysis. A reverse-phase C18 column with a UV detector is excellent for separating the starting materials, final product, and non-volatile impurities like isomers and dinitrated species. [8][9]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information. [8]* Gas Chromatography (GC): GC is best suited for analyzing volatile impurities, such as residual solvents. [8] Q3: How can I develop a robust purification protocol for the final product? A3: A multi-step approach is often necessary.

  • Work-up: After quenching the nitration reaction in ice water, the crude product precipitates. This initial solid can be isolated by filtration and washed with cold water to remove residual acids. [2]2. Recrystallization: This is the most common and effective method for purifying the final product on a large scale. [10]The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Methanol or ethanol/water mixtures are often good starting points.

  • Extraction: If certain impurities are difficult to remove by recrystallization, a liquid-liquid extraction based on pH differences can be employed. For example, dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral impurities. The product is then re-precipitated by acidifying the aqueous layer.

Experimental Protocols

Protocol: HPLC-UV Method for In-Process Control and Final Product Purity

This protocol provides a starting point for monitoring the nitration reaction and assessing the purity of the final 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in diluent (e.g., 50:50 ACN:H₂O) to 0.1 mg/mL prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 analysis1 Inject 10 µL onto HPLC system prep3->analysis1 analysis2 Run gradient program analysis1->analysis2 analysis3 Monitor at 254 nm analysis2->analysis3 data1 Integrate peaks analysis3->data1 data2 Calculate % Area for all impurities data1->data2

Caption: General workflow for impurity analysis via HPLC. [9] Method Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start at 30% B, ramp to 90% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent to a final concentration of approximately 0.1-1.0 mg/mL. [9]2. Analysis: Inject the prepared sample into the HPLC system.

  • Identification: Identify the main product peak based on its retention time, confirmed by running a reference standard. Impurities are identified as all other peaks in the chromatogram. Relative retention times can be used for tracking known impurities batch-to-batch.

  • Quantification: For purity assessment, use the area percent method. The purity is calculated as the area of the main peak divided by the total area of all peaks. For accurate quantification of specific impurities, a reference standard for that impurity is required.

References

  • Bloom Tech (2025). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]

  • MiraCosta College (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis. Available at: [Link]

  • SIELC Technologies (2018). Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Google Patents (2014). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • International Journal of Scientific Development and Research (2011). Impurity Profiling by Hyphenated Techniques: Review. Available at: [Link]

  • AMSbiopharma (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • BioProcess International (2009). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Available at: [Link]

  • BuyChemJapan. 2-(2-Methoxy-5-nitrophenoxy)acetic acid 98% | AiFChem, an Xtalpi Company. Available at: [Link]

  • Australian Government Department of Health (2015). Acetic acid, methoxy-: Human health tier II assessment. Available at: [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetic acid. Available at: [Link]

  • Google Patents (1999). US5916422A - Method of purifying acetic acid.
  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • SciSpace (1918). LXVII.—The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Available at: [Link]

  • The Royal Society of Chemistry. c9ob01452g1.pdf. Available at: [Link]

  • Arkivoc (2007). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. Available at: [Link]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • PubMed (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Available at: [Link]

  • Pharmaffiliates. 2-(2-Methoxyphenoxy)acetic Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methoxy-5-nitrophenoxy)acetic Acid Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing sluggish kinetics, low yields, or excessive side-product formation when performing amide cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing sluggish kinetics, low yields, or excessive side-product formation when performing amide couplings with 2-(2-Methoxy-5-nitrophenoxy)acetic acid .

While the carboxylic acid is separated from the aromatic ring by a methylene spacer (-CH₂-), the bulky ortho-methoxy group and the rigid nitroaromatic system induce conformational folding. This "pseudo-ortho effect" shields the reactive carbonyl carbon, creating significant steric hindrance during the bulky transition states of standard activation protocols. As a result, specialized coupling strategies are required.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Understanding the causality behind reaction failures is the first step to optimization. Standard coupling reagents often fail here because the rate of nucleophilic attack is outpaced by the rate of reagent degradation or side-reaction pathways.

Q1: Why am I recovering mostly unreacted 2-(2-Methoxy-5-nitrophenoxy)acetic acid when using standard EDC/HOBt or DCC protocols? A: The failure lies in the kinetics of the O-acylisourea intermediate. Carbodiimides like EDC and DCC react with the carboxylic acid to form this intermediate, which must then be attacked by the amine (or an additive like HOBt). Because the ortho-methoxy group physically blocks the approach of the nucleophile, the reaction slows down significantly[1]. This delay allows the O-acylisourea intermediate to undergo a detrimental intramolecular rearrangement into an unreactive N-acylurea byproduct, effectively killing the reaction and consuming your starting material[2].

Q2: Which coupling reagents are statistically most effective for this specific hindered substrate? A: Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), specifically HATU or COMU , are vastly superior to HOBt-based reagents for this molecule. The nitrogen atom at the 7-position of the HOAt ring provides a "neighboring group effect" via intramolecular hydrogen bonding. This effect pre-organizes the transition state and accelerates the nucleophilic attack of the amine, overcoming the steric bulk of the phenoxyacetic acid framework.

Q3: I switched to HATU, but my amine is also sterically hindered (e.g., an α,α-disubstituted amine), and the yield is still < 50%. What is the next logical step? A: When both coupling partners are sterically hindered, even HATU can fail due to the massive steric clash in the transition state. The most robust alternative is the generation of an acyl fluoride . Acyl fluorides behave like highly activated esters due to the unique strength and polarization of the carbonyl-fluoride bond, but the fluorine atom is small enough to minimize steric hindrance between the two coupling partners[3]. Reagents like BTFFH can generate the acyl fluoride in situ under mild conditions without the harshness of traditional acid chlorides[3].

Q4: How should I optimize the base and solvent for these hindered reactions? A: Always use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Solvents must be strictly anhydrous; Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred to maintain the solubility of the highly polar activated complex. The presence of water will rapidly hydrolyze the active ester back to the starting carboxylic acid.

Part 2: Strategic Decision Workflows

Mechanism Acid 2-(2-Methoxy-5-nitrophenoxy)acetic acid + Hindered Amine HATU HATU / DIPEA / DMF (Standard Hindered Protocol) Acid->HATU BTFFH BTFFH / DIPEA / DCM (Extreme Hindrance Protocol) Acid->BTFFH ActiveEster HOAt Active Ester (Stabilized by H-bonding) HATU->ActiveEster Product Desired Amide (High Yield) ActiveEster->Product AcylFluoride Acyl Fluoride Intermediate (Minimal Steric Bulk) BTFFH->AcylFluoride AcylFluoride->Product

Mechanistic pathways for overcoming steric hindrance using HOAt-esters vs. Acyl Fluorides.

Part 3: Quantitative Reagent Comparison

To assist in reagent selection, the following table summarizes the performance metrics of various activation strategies when applied to sterically hindered phenoxyacetic acids.

Coupling StrategyActive IntermediateRelative Reaction RateSteric ToleranceRisk of Byproduct Formation
EDC / HOBt HOBt EsterSlowLowHigh (N-acylurea formation)
HATU / DIPEA HOAt EsterFastHighLow
COMU / DIPEA Oxyma EsterVery FastHighLow (Safer byproduct profile)
BTFFH / DIPEA Acyl FluorideExtremely FastVery HighVery Low (Hydrolysis resistant)

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checks ensure you do not proceed to the next step if the activation has failed.

Protocol A: High-Efficiency Amide Coupling using HATU

Use this protocol as your primary approach for coupling 2-(2-Methoxy-5-nitrophenoxy)acetic acid with standard or moderately hindered amines.

Materials:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 equiv)

  • Amine of interest (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Procedure:

  • Substrate Preparation: Under an inert argon atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Pre-activation: Add HATU to the solution, followed immediately by DIPEA. The solution will typically turn a distinct yellow/orange color.

  • Validation Check 1 (Crucial): Stir for 5–10 minutes at room temperature. Take a 1 µL aliquot, quench in methanol, and analyze via LCMS. You must observe the mass of the HOAt-active ester or the methyl ester (from the quench). Do not add the amine until the free acid is consumed.

  • Coupling: Once activation is confirmed, add the amine (either neat or dissolved in a minimum volume of DMF).

  • Reaction: Stir at room temperature for 12–24 hours. For highly hindered amines, gently heating to 40°C can help overcome the activation energy barrier[1].

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation using BTFFH

Use this protocol if Protocol A fails, specifically when coupling with highly electron-deficient or severely hindered amines.

Materials:

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid (1.0 equiv)

  • Amine of interest (1.1 equiv)

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the carboxylic acid and BTFFH in anhydrous DCM under argon.

  • Fluorination: Add DIPEA dropwise at 0°C. Stir for 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Validation Check 2: Analyze via LCMS or ¹⁹F NMR. Acyl fluorides are highly stable to hydrolysis compared to acyl chlorides and will clearly show up on LCMS. Ensure complete conversion of the starting acid.

  • Coupling: Add the hindered amine. Stir at room temperature overnight.

  • Workup: Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. The byproducts of BTFFH are highly water-soluble and easily removed during this standard aqueous workup.

Workflow S1 1. Preparation 0.2M Acid in DMF S2 2. Pre-activation Add HATU + DIPEA Stir 5-10 mins S1->S2 S3 3. Coupling Add Amine Stir 12-24h at RT S2->S3 S4 4. Validation Check by LCMS Wash w/ 5% LiCl S3->S4

Step-by-step experimental workflow for HATU-mediated coupling of hindered carboxylic acids.

References

  • [3] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 2-(2-Methoxy-5-nitrophenoxy)acetic Acid at Elevated Temperatures

Welcome to the technical support center for 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing decarboxylation of this compound at elevated temperatures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-Methoxy-5-nitrophenoxy)acetic acid and why is its thermal stability a concern?

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a complex organic molecule often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a carboxylic acid group attached to a phenoxy moiety with electron-withdrawing nitro and electron-donating methoxy groups, makes it susceptible to thermal degradation, specifically decarboxylation. This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of an undesired byproduct and a loss of yield and purity of the target molecule. Understanding and controlling this degradation pathway is crucial for successful and reproducible synthetic processes.

Q2: At what temperature does significant decarboxylation of 2-(2-Methoxy-5-nitrophenoxy)acetic acid typically occur?

While the exact temperature for the onset of significant decarboxylation can vary depending on factors such as the solvent, pH, and presence of catalysts, phenoxyacetic acid derivatives, especially those with electron-withdrawing groups like a nitro group, can be prone to decarboxylation at elevated temperatures. For similar aromatic carboxylic acids, thermal decomposition can become a significant issue at temperatures exceeding 150°C. It is crucial to experimentally determine the thermal stability of 2-(2-Methoxy-5-nitrophenoxy)acetic acid under your specific reaction conditions.

Q3: What is the proposed mechanism for the decarboxylation of this compound?

The decarboxylation of phenoxyacetic acids can proceed through different mechanisms depending on the reaction conditions. In the case of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, the presence of the aromatic ring and the substituents play a key role. One plausible mechanism involves the formation of a zwitterionic intermediate through ring protonation, which then facilitates the elimination of CO2.[1] The electron-withdrawing nitro group can influence the electron density of the aromatic ring, potentially affecting the stability of intermediates and the overall rate of decarboxylation.[2]

Q4: Are there any general strategies to minimize decarboxylation during a reaction?

Yes, several general strategies can be employed to minimize unwanted decarboxylation:

  • Temperature Control: The most direct approach is to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • pH Adjustment: The stability of carboxylic acids is often pH-dependent. In some cases, converting the carboxylic acid to its corresponding carboxylate salt by adding a base can increase its thermal stability.

  • Solvent Selection: The choice of solvent can influence the rate of decarboxylation. Polar aprotic solvents may be preferred over protic solvents in certain situations.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may be coupled with decarboxylation.[3]

Troubleshooting Guide: Preventing Decarboxylation

This section provides detailed troubleshooting steps and experimental protocols to address decarboxylation issues during your experiments.

Issue 1: Significant byproduct formation consistent with decarboxylation is observed by analytical methods (e.g., HPLC, LC-MS).
Root Cause Analysis:

The primary cause is likely excessive thermal stress on the 2-(2-Methoxy-5-nitrophenoxy)acetic acid molecule, leading to the loss of CO2. The specific reaction conditions, including temperature, reaction time, and the chemical environment, are critical factors.

Workflow for Troubleshooting Decarboxylation

Decarboxylation_Troubleshooting start Decarboxylation Observed temp_check Is Reaction Temperature > 150°C? start->temp_check reduce_temp Lower Reaction Temperature temp_check->reduce_temp Yes time_check Is Reaction Time Prolonged? temp_check->time_check No reduce_temp->time_check optimize_time Optimize Reaction Time time_check->optimize_time Yes ph_check Is the Reaction Medium Acidic? time_check->ph_check No optimize_time->ph_check base_addition Screen Non-Nucleophilic Bases ph_check->base_addition Yes solvent_check Evaluate Solvent Effects ph_check->solvent_check No base_addition->solvent_check esterification Consider In-situ Esterification solvent_check->esterification end Decarboxylation Minimized esterification->end

Caption: A troubleshooting workflow for addressing decarboxylation.

Detailed Corrective Actions:

1. Temperature Optimization:

  • Rationale: The rate of decarboxylation is highly temperature-dependent. Reducing the reaction temperature is the most effective way to minimize this side reaction.

  • Protocol:

    • Set up a series of parallel reactions at different temperatures (e.g., 120°C, 100°C, 80°C).

    • Monitor the reaction progress and the formation of the decarboxylated byproduct by HPLC at regular intervals.

    • Determine the optimal temperature that provides a good reaction rate while keeping the decarboxylation to an acceptable level.

2. pH Control via Base Addition:

  • Rationale: Converting the carboxylic acid to its carboxylate salt can significantly increase its thermal stability. The choice of base is critical to avoid other unwanted side reactions.

  • Protocol:

    • Select a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered organic base like DBU).

    • Add a stoichiometric equivalent of the base to the reaction mixture before heating.

    • Monitor the reaction for both the desired product formation and the suppression of the decarboxylated byproduct.

3. Solvent Screening:

  • Rationale: The polarity and protic nature of the solvent can influence the stability of the carboxylic acid.

  • Protocol:

    • Conduct the reaction in a range of solvents with different properties (e.g., aprotic polar: DMF, DMAc; non-polar: toluene, xylene).

    • Maintain a consistent temperature across all solvent trials to isolate the effect of the solvent.

    • Analyze the outcome to identify the solvent that minimizes decarboxylation.

Issue 2: The decarboxylation issue persists even at lower temperatures.
Root Cause Analysis:

If decarboxylation is still a problem at lower temperatures, it may indicate that the reaction is being catalyzed by other components in the reaction mixture, or that the molecule is inherently more labile than anticipated. Metal catalysts, in particular, can promote decarboxylation.[4][5]

Corrective Actions:

1. Catalyst Evaluation:

  • Rationale: If your reaction uses a metal catalyst, it could be promoting decarboxylation.

  • Protocol:

    • Screen alternative catalysts that are known to be milder or have different mechanisms.

    • If possible, explore catalyst-free reaction conditions, perhaps by using microwave irradiation to promote the reaction at a lower bulk temperature.

2. In-situ Protection as an Ester:

  • Rationale: Converting the carboxylic acid to an ester in-situ can protect it from decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a separate, milder step.

  • Protocol:

    • Add a suitable alcohol (e.g., methanol or ethanol) and a catalytic amount of acid (e.g., sulfuric acid or a solid acid catalyst) to the reaction mixture to form the methyl or ethyl ester.

    • Proceed with the intended reaction at the elevated temperature.

    • After the reaction is complete, hydrolyze the ester back to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Data Summary

The following table provides a hypothetical summary of the effect of different conditions on the decarboxylation of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This data should be generated for your specific system.

ConditionTemperature (°C)SolventBase (1 eq.)% Decarboxylation (after 4h)
1160TolueneNone45%
2140TolueneNone25%
3120TolueneNone10%
4140DMFNone30%
5140TolueneK2CO35%
6140TolueneDBU8%

Mechanistic Insight: The Role of Substituents

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway cluster_1 Stabilizing Factors Reactant 2-(2-Methoxy-5-nitrophenoxy)acetic acid TransitionState Zwitterionic Intermediate (Ring Protonation) Reactant->TransitionState Heat (Δ) Product Decarboxylated Product + CO2 TransitionState->Product Loss of CO2 Nitro NO2 Group (Electron-withdrawing) Nitro->TransitionState Destabilizes Cationic Center Methoxy OCH3 Group (Electron-donating) Methoxy->TransitionState Stabilizes Cationic Center

Caption: Proposed decarboxylation mechanism and substituent effects.

The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the molecule. The electron-withdrawing nitro group can destabilize any positive charge that develops on the aromatic ring during a potential zwitterionic decarboxylation mechanism, thereby potentially increasing the propensity for this reaction to occur.[2] Conversely, the electron-donating methoxy group would be expected to have a stabilizing effect. The interplay of these electronic effects, along with the reaction conditions, will ultimately determine the rate of decarboxylation.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF - ResearchGate. Available at: [Link]

  • How to Stabilize Dodecyl Acid under High-Temperature Conditions - Eureka by PatSnap. Available at: [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. Available at: [Link]

  • The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. Available at: [Link]

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for Trace Detection of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for detecting this compound at trace levels. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you.

Q1: What is the expected ionization behavior of 2-(2-Methoxy-5-nitrophenoxy)acetic acid?

A: Given its structure, which includes a carboxylic acid group, the compound is acidic. It is expected to readily lose a proton (deprotonate) to form a negative ion, [M-H]⁻. Therefore, negative ion mode is the logical choice for analysis.[1][2]

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A: Electrospray Ionization (ESI) is the recommended starting point. ESI is highly effective for polar molecules that are already ionized or can be easily ionized in solution, such as carboxylic acids.[3] While Atmospheric Pressure Chemical Ionization (APCI) can also work in negative mode for nitroaromatic compounds through electron capture, ESI is generally more suitable for this analyte's overall structure.[4][5]

Q3: What is a good starting point for my liquid chromatography (LC) mobile phase?

A: For a standard reversed-phase C18 column, begin with a gradient using LC-MS grade water and acetonitrile (or methanol) as your solvents.[6] The critical component is the additive. Since you will be using negative ion mode, a volatile buffer system like 0.1% ammonium hydroxide in water or a 5-10 mM ammonium acetate solution is a good starting point to promote deprotonation.[1]

Q4: I have very low sensitivity. What is the most likely culprit?

A: For trace analysis, low sensitivity is often caused by one of three issues:

  • Sub-optimal Ion Source Parameters: The voltages and gas settings in your MS source are not tuned for this specific compound.

  • Ion Suppression: Other molecules from your sample matrix are co-eluting with your analyte and competing with it during the ionization process, effectively hiding its signal.[7][8][9]

  • Incorrect Mobile Phase pH: The pH of your mobile phase may not be optimal for keeping the analyte in its ionized form, leading to poor ESI response.

Q5: My chromatographic peak is tailing badly. Why does this happen with acidic compounds?

A: Peak tailing for acidic analytes is commonly caused by secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups on the surface of the silica-based column packing.[10][11] This can be mitigated by adjusting the mobile phase pH or using a more advanced, end-capped column.

Section 2: Foundational Knowledge & Initial Method Setup

Before troubleshooting, a solid foundational method is required. This section provides the analyte's properties and a step-by-step guide to get you started.

Analyte Properties
PropertyValueSource
Chemical Name 2-(2-Methoxy-5-nitrophenoxy)acetic acid[12]
CAS Number 51073-04-2[12][13]
Molecular Formula C₉H₉NO₅[12]
Molecular Weight 211.17 g/mol [12]
Structure Contains a carboxylic acid, a methoxy group, and a nitro group. It is an acidic, polar molecule.[13]
Experimental Workflow: Initial LC-MS Method Setup

This protocol provides a robust starting point for your method development.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Mobile Phase Prep (0.1% NH4OH in H2O/ACN) B Column Equilibration (C18, 2.1x100mm, 1.8µm) A->B C Sample Injection (1-5 µL) B->C D Gradient Elution (5% to 95% B in 10 min) C->D E Ionization (ESI Negative Mode) D->E G Data Acquisition (Scan & SIM/MRM) E->G F MS Parameter Tuning (Direct Infusion) F->E H Peak Integration G->H I Quantification H->I

Caption: General LC-MS workflow for analyte analysis.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Methoxy-5-nitrophenoxy)acetic acid in methanol or acetonitrile. From this, create a working standard of 1 µg/mL in a 50:50 mixture of water:acetonitrile for initial tuning and testing.

  • Mobile Phase Preparation:

    • Mobile Phase A: Use LC-MS grade water with 5 mM ammonium acetate.

    • Mobile Phase B: Use LC-MS grade acetonitrile.

    • Rationale: Ammonium acetate is a volatile buffer that helps maintain a consistent pH and promotes the formation of the [M-H]⁻ ion without fouling the mass spectrometer.[14]

  • Initial LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, <2 µm particle size).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Initial MS Conditions (Negative Ion ESI):

    • Infusion: Directly infuse the 1 µg/mL working standard into the mass spectrometer using a syringe pump to find the precursor ion.

    • Expected Precursor Ion: The molecular weight is 211.17 Da, so the [M-H]⁻ ion should be found at m/z 210.17.

    • Acquisition Mode: Start in full scan mode (e.g., m/z 50-300) to confirm the presence of the precursor ion.

    • Initial Source Parameters: Use the instrument manufacturer's recommended default settings for your flow rate. These will be optimized later.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Problem Area: Low Sensitivity or No Signal

Q: I'm not seeing any signal for my analyte, even when injecting a high concentration standard. What should I check first?

A: Before assuming a complex problem, verify the fundamentals:

  • Mass Calculation: Double-check that you are monitoring for the correct mass. For 2-(2-Methoxy-5-nitrophenoxy)acetic acid (MW 211.17), the deprotonated ion [M-H]⁻ is m/z 210.17 . A common error is to look for the neutral mass.

  • Ionization Mode: Confirm your instrument is operating in Negative Ion Mode . No signal will be observed in positive mode.

  • Instrument Status: Ensure the mass spectrometer is properly calibrated and has passed its routine performance checks.

  • Direct Infusion: Bypass the LC system entirely. Infuse your working standard directly into the source. If you see a signal here, the problem lies with your chromatography. If you still see no signal, the issue is with the MS settings or the standard itself.

Q: My signal is present but very weak. How can I improve my signal-to-noise ratio (S/N)?

A: Improving S/N involves either increasing the signal or decreasing the noise.[15]

  • Increase the Signal: This is primarily achieved by optimizing the MS source parameters to more efficiently generate and transmit your ion of interest. See the detailed protocol in Section 4.

  • Decrease the Noise: High background noise can obscure a weak signal. This is often caused by contaminated solvents or mobile phase additives.[6][16]

    • Action: Always use the highest purity LC-MS grade solvents and additives.[17] Prepare mobile phases fresh daily.

    • Action: Optimize the cone gas flow rate. Sometimes, increasing this flow can help shield the sampling orifice from neutral solvent clusters and non-volatile contaminants, reducing chemical noise.

Q: I suspect ion suppression is killing my signal in a real sample matrix. How can I confirm and mitigate this?

A: Ion suppression occurs when components in your sample matrix (e.g., salts, proteins, lipids) co-elute with your analyte and interfere with its ionization.[18][19]

  • Confirmation: Perform a post-column infusion experiment. While continuously infusing your analyte standard post-column, inject a blank matrix sample. A significant dip in the analyte's signal at the retention time where it would normally elute confirms ion suppression.

  • Mitigation:

    • Improve Chromatography: Adjust your LC gradient to separate your analyte from the interfering region.

    • Enhance Sample Preparation: Use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components before injection.[15]

    • Reduce Injection Volume: If your analyte is concentrated enough, simply injecting less of the matrix can help.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte will co-elute and experience the same ion suppression, allowing for accurate quantification despite signal loss.

Problem Area: Poor Peak Shape

Q: My peak is tailing significantly. What are the specific solutions for this acidic analyte?

A: Peak tailing is a common issue for acidic compounds.[10]

  • Mobile Phase pH: The most likely cause is interaction with the silica column. Increasing the pH of the mobile phase with a modifier like ammonium hydroxide will ensure the analyte remains deprotonated and also deprotonates the acidic silanol groups on the column surface, reducing the unwanted ionic interaction.

  • Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase conditions (e.g., 100% acetonitrile), it can cause peak distortion.[20] Try to match your sample solvent to the starting mobile phase composition.

  • Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column according to the manufacturer's instructions or replace the guard column.[11]

Q: My peak is fronting or looks split. What does this indicate?

A:

  • Fronting: This is a classic sign of column overload.[10] The stationary phase becomes saturated with the analyte, leading to a distorted peak.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Splitting: Split peaks can indicate a partially blocked column inlet frit, which distorts the sample band as it enters the column.[11][21]

    • Solution: Try back-flushing the column. If this doesn't work, the column may need to be replaced. Also, check for any dead volume in your fittings between the injector and the column.[10]

Section 4: Advanced Optimization Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters

The goal is to maximize the ion current for m/z 210.17. This is best done by infusing a ~100-500 ng/mL solution of the analyte at your method's flow rate (e.g., 0.3 mL/min) via a T-junction post-column. Optimize parameters one at a time.

  • Capillary Voltage: (Negative Mode: -2.5 to -4.5 kV). Adjust for a stable, consistent signal. Too high a voltage can cause discharge.

  • Cone/Fragmentor/Skimmer Voltage: (Typically 20-80 V). This is one of the most critical parameters. Start low and increase incrementally. You are looking for the voltage that gives the maximum signal for the precursor ion (m/z 210.17) without causing it to fragment in the source.[22]

  • Drying Gas Temperature & Flow: (e.g., 250-400 °C, 8-12 L/min). These parameters control desolvation. Increase the temperature and flow until the signal is maximized. For thermally labile compounds, use the lowest temperature that provides good signal to avoid degradation.[6][23]

  • Nebulizer Gas Pressure: (e.g., 30-50 psi). This affects the efficiency of droplet formation. Adjust for maximum signal intensity and stability.[24]

Example Optimized MS Parameters

This table provides a hypothetical set of optimized parameters as a target. Your instrument's optimal values may vary.

ParameterOptimized ValueRationale
Ion Mode ESI NegativeAnalyte is acidic and readily deprotonates.
Capillary Voltage -3.5 kVProvides stable spray and efficient ion generation.
Cone Voltage 45 VMaximizes precursor ion intensity while minimizing in-source fragmentation.
Drying Gas Temp. 350 °CEnsures complete desolvation of droplets at the given flow rate.[23]
Drying Gas Flow 10 L/minEfficiently removes solvent vapor from the ion source.
Nebulizer Pressure 40 psiCreates a fine, stable aerosol for optimal ionization.
Monitored Ion (SIM) m/z 210.17The deprotonated [M-H]⁻ ion for selective detection.
Troubleshooting Decision Tree: Low Sensitivity

This diagram provides a logical path for diagnosing the root cause of low signal intensity.

Sources

Optimization

Handling and storage guidelines to prevent degradation of CAS 103440-70-6

Welcome to the Technical Support Center for CAS 103440-70-6 [2-(2-Methoxy-5-nitrophenoxy)acetic acid]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 103440-70-6 [2-(2-Methoxy-5-nitrophenoxy)acetic acid].

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the integrity of your drug development workflows and analytical assays, it is critical to understand the mechanistic causality behind compound degradation. This guide provides self-validating protocols, troubleshooting FAQs, and the physicochemical rationale required to stabilize this specific nitroaromatic ether.

I. Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my stock solution of CAS 103440-70-6 turn dark and lose potency when left on the benchtop? A1: This is a classic symptom of nitroaromatic photodegradation. CAS 103440-70-6 contains a 5-nitrophenoxy moiety. When exposed to ambient laboratory light (specifically UV and near-UV wavelengths), the molecule absorbs a photon, transitioning from the ground state (S0) to an excited singlet state (1ππ). Due to favorable energetic couplings, it undergoes ultrafast intersystem crossing to the triplet manifold (3ππ)[1]. From this highly reactive triplet state, the molecule can undergo NO• radical dissociation or intramolecular hydrogen transfer, leading to ether cleavage and nitrous acid (HONO) formation[2]. Actionable Fix: Always handle the compound under low-actinic lighting and store solutions in high-quality amber glass vials.

Q2: I am observing lower molecular weight fragments in my LC-MS data after storing the compound at room temperature for a month. What is cleaving? A2: You are likely observing thermal or hydrolytic ether cleavage. The molecule features two ether linkages: a methoxy group and a phenoxyacetic acid linkage. While ether bonds are generally stable, the strongly electron-withdrawing nitro group activates the aromatic ring. In the presence of trace moisture or slight pH fluctuations, hemiacetal-like intermediates can spontaneously decompose, leading to the scission of the ether bonds[3]. Furthermore, prolonged thermal stress can induce decarboxylation of the acetic acid tail. Actionable Fix: Store the lyophilized powder at -20°C under an inert atmosphere (Argon or Nitrogen)[4]. Ensure all solvents used for stock solutions are strictly anhydrous.

Q3: How do I ensure my storage protocol is actually working? A3: You must implement a self-validating quality control (QC) loop. Do not assume stability based solely on storage conditions. Before freezing your aliquots, run a baseline LC-MS or HPLC-UV analysis. Include an internal standard (e.g., a stable isotopically labeled analog). When you thaw an aliquot for an experiment, run a rapid QC check against the baseline. If the area ratio of CAS 103440-70-6 to the internal standard deviates by more than 5%, or if new peaks appear (e.g., m/z corresponding to the loss of NO2), discard the aliquot. This ensures your biological or chemical assays are never compromised by degraded starting materials.

II. Quantitative Degradation Summary

To facilitate rapid risk assessment during experimental design, the following table summarizes the quantitative drivers of degradation and their corresponding preventive measures.

Degradation PathwayEnvironmental TriggerMechanistic CausePreventive Action
Photolysis (NO• Dissociation) UV / Ambient LightIntersystem crossing to reactive triplet state (3ππ*)Use amber vials; handle under low-actinic light.
Ether Cleavage Trace Moisture / pH ExtremesNucleophilic attack on activated aromatic ether bondsUse anhydrous solvents; maintain neutral pH.
Decarboxylation Thermal Stress (>25°C prolonged)Thermal elimination of CO2 from the acetic acid moietyStore at -20°C; avoid repeated freeze-thaw cycles.
Nitro Reduction Reducing Agents / Anaerobic BiotaReduction of -NO2 to -NH2 via nitroso intermediatesStore under Argon; use sterile PTFE filtration.

III. Pathway & Workflow Visualizations

The following diagrams map the physicochemical degradation pathways of CAS 103440-70-6 and the optimized workflow required to prevent them.

Photodegradation S0 Ground State (S0) CAS 103440-70-6 S1 Excited Singlet (1ππ*) S0->S1 UV/Vis Photon Absorption T2 Triplet Manifold (3ππ*) S1->T2 Intersystem Crossing (Ultrafast) Deg1 NO• Dissociation & Radical Formation T2->Deg1 Homolytic Cleavage Deg2 Ether Cleavage & HONO Formation T2->Deg2 Intramolecular H-transfer

Photodegradation mechanism of nitroaromatic CAS 103440-70-6 via intersystem crossing.

Workflow Step1 1. Weighing Inert Atmosphere (N2/Ar) Step2 2. Dissolution Anhydrous DMSO/DMF Step1->Step2 Step3 3. Aliquoting Amber Glass Vials Step2->Step3 Step4 4. Storage -20°C, Desiccated Step3->Step4 QC Self-Validating QC LC-MS Verification Step4->QC Pre/Post Storage QC->Step1 Fail (Discard) QC->Step4 Pass

Self-validating workflow for the preparation and storage of CAS 103440-70-6 stock solutions.

IV. Standard Operating Procedure: Stock Solution Preparation

To establish a self-validating system that guarantees compound integrity, strictly adhere to the following step-by-step methodology:

  • Thermal Equilibration: Remove the original vial of CAS 103440-70-6 from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which acts as a nucleophile for subsequent ether cleavage.

  • Inert Weighing: Purge a microbalance enclosure with Argon. Weigh the desired mass of the compound using an anti-static spatula.

  • Anhydrous Dissolution: Dissolve the powder in anhydrous, amine-free DMSO or DMF to achieve your target concentration (e.g., 10 mM).

    • Causality: Trace amines in degraded solvents can act as reducing agents or nucleophiles against the nitroaromatic system.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-purged amber glass vial.

    • Causality: PTFE is chemically inert and will not adsorb the lipophilic portions of the molecule, unlike nylon or cellulose filters.

  • Aliquoting and Blanketing: Dispense single-use volumes (e.g., 50 µL) into amber microcentrifuge tubes. Blanket the headspace of each tube with a gentle stream of Argon before sealing to displace oxidative oxygen.

  • Baseline QC Validation: Reserve one aliquot for immediate LC-MS analysis to establish a baseline purity profile.

  • Cryogenic Storage: Transfer all sealed aliquots to a -20°C freezer[4].

V. References

  • The Journal of Physical Chemistry A. "Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation." ACS Publications.[Link]

  • Environmental Science & Technology Letters. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?" ACS Publications.[Link]

  • Applied and Environmental Microbiology. "Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151." ASM Journals. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(2-Methoxy-5-nitrophenoxy)acetic acid vs 4-nitrophenoxyacetic acid reactivity

Title : Comparative Reactivity Guide: 2-(2-Methoxy-5-nitrophenoxy)acetic Acid vs. 4-Nitrophenoxyacetic Acid Introduction In the realm of bioconjugation, prodrug synthesis, and active ester design, the electronic tuning o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Reactivity Guide: 2-(2-Methoxy-5-nitrophenoxy)acetic Acid vs. 4-Nitrophenoxyacetic Acid

Introduction In the realm of bioconjugation, prodrug synthesis, and active ester design, the electronic tuning of phenoxyacetic acid derivatives dictates their kinetic behavior and stability. As a Senior Application Scientist, selecting the correct derivative requires an exact understanding of how ring substituents modulate electrophilicity and leaving-group thermodynamics. This guide provides an in-depth comparative analysis of two distinct derivatives: 4-nitrophenoxyacetic acid and 2-(2-methoxy-5-nitrophenoxy)acetic acid . By examining their structural causality, we establish a predictive framework for their application in drug development workflows.

Structural & Electronic Causality

The reactivity of substituted phenoxyacetic acids is fundamentally governed by the electronic effects (inductive and resonance) of the substituents on the aromatic ring[1]. These effects transmit through the ether oxygen, ultimately influencing both the acidity of the carboxylic acid and the stability of the conjugate phenol upon cleavage.

  • 4-Nitrophenoxyacetic Acid: The nitro group is positioned para to the ether oxygen. This arrangement allows for powerful electron withdrawal through both inductive effects and direct resonance stabilization of the conjugate base[1]. Consequently, the carboxylic acid is highly acidic (pKa ~2.81)[2][3], and upon cleavage of the ether or ester bonds, the resulting 4-nitrophenoxide acts as an excellent leaving group (phenol pKa ~7.15).

  • 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: This compound presents a more complex, counter-balanced electronic environment. The nitro group is meta to the ether oxygen, meaning it can only exert an inductive electron-withdrawing effect, lacking the direct resonance stabilization seen in the para isomer[1]. Furthermore, the ortho-methoxy group acts as an electron-donating group via resonance, partially offsetting the nitro group's inductive pull. As a result, its conjugate phenol (2-methoxy-5-nitrophenol) is significantly less acidic (pKa ~8.40)[4], making it a poorer leaving group and rendering the parent compound less reactive toward nucleophilic attack when activated.

Comparative Reactivity Profile

The following table summarizes the physicochemical and kinetic parameters that dictate the performance of these two compounds in synthetic workflows.

Parameter4-Nitrophenoxyacetic Acid2-(2-Methoxy-5-nitrophenoxy)acetic Acid
Aromatic Substituents para-NO₂ortho-OCH₃, meta-NO₂
Dominant Electronic Effect Strong Resonance EWGInductive EWG + Resonance EDG
Carboxylic Acid pKa ~2.81~3.15 (Estimated)
Conjugate Phenol pKa ~7.15~8.40
Leaving Group Ability ExcellentModerate
Acyl Transfer Rate (Active Ester) Fast ( t1/2​ < 10 min in pH 8.0)Slow to Moderate ( t1/2​ > 30 min)
Primary Application Rapid bioconjugation, labile linkersStable intermediates, controlled release

Visualizing the Mechanistic Divergence

The logical relationship between the structural features and the resulting chemical behavior is mapped below.

Reactivity_Comparison Substrate Phenoxyacetic Acid Derivatives CompA 4-Nitrophenoxyacetic Acid (Strong Resonance EWG) Substrate->CompA CompB 2-(2-Methoxy-5-nitrophenoxy)acetic Acid (Inductive EWG + EDG) Substrate->CompB EffectA High Leaving Group Stability (Phenol pKa ~7.15) CompA->EffectA EffectB Moderate Leaving Group Stability (Phenol pKa ~8.4) CompB->EffectB OutcomeA Fast Acyl Transfer & High Ether Cleavage Rate EffectA->OutcomeA OutcomeB Controlled Acyl Transfer & Stable Ether Linkage EffectB->OutcomeB

Electronic effects dictating the reactivity of phenoxyacetic acid derivatives.

Experimental Workflows: Active Ester Synthesis & Kinetic Evaluation

To objectively validate the reactivity differences, the following self-validating protocols are employed. The synthesis of N-hydroxysuccinimide (NHS) esters allows for direct comparison of their acyl transfer kinetics.

Protocol A: Synthesis of NHS Active Esters Causality Check: Converting the carboxylic acids to NHS esters standardizes the electrophilic center, ensuring that any difference in aminolysis rate is strictly due to the electronic influence of the substituted phenoxy ring transmitted through the ether linkage.

  • Activation: Dissolve 1.0 mmol of the phenoxyacetic acid derivative in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Coupling Reagent Addition: Add 1.1 mmol of N-hydroxysuccinimide (NHS) followed by 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Reaction Monitoring: Stir at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) acts as a visual self-validation of the coupling progression.

  • Purification: Filter the DCU byproduct. Wash the organic filtrate with saturated aqueous NaHCO₃ to remove unreacted acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethyl acetate/hexanes.

Protocol B: Kinetic Assay for Aminolysis Causality Check: By reacting the purified NHS esters with a standard amine (e.g., benzylamine) under pseudo-first-order conditions, the reaction rate directly correlates with the electrophilicity of the carbonyl carbon, which is modulated by the phenoxy substituents.

  • Preparation: Prepare a 0.1 mM solution of the NHS ester in acetonitrile. Prepare a 10 mM solution of benzylamine in 0.1 M phosphate buffer (pH 7.4).

  • Initiation: Mix 1 mL of the NHS ester solution with 1 mL of the benzylamine solution in a quartz cuvette.

  • Spectrophotometric Tracking: Monitor the decay of the NHS ester absorbance (typically around 260-280 nm) using a UV-Vis spectrophotometer at 25 °C.

  • Data Analysis: Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). The 4-nitrophenoxyacetic NHS ester will exhibit a significantly steeper slope (higher kobs​ ) due to the strong electron-withdrawing nature of the para-nitro group accelerating nucleophilic attack.

Application Insights for Drug Development

  • When to choose 4-Nitrophenoxyacetic Acid: Select this derivative when designing highly reactive bioconjugation reagents or traceless linkers where rapid, quantitative cleavage is required. The excellent leaving group ability of 4-nitrophenol ensures fast kinetics.

  • When to choose 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: Opt for this compound when synthesizing complex pharmaceutical intermediates that require a stable ether linkage during multi-step syntheses. The dampening effect of the ortho-methoxy group prevents premature hydrolysis or unwanted side reactions during prolonged incubations.

References[2] Title: Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids

Source: rsc.org URL: 1] Title: A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Substituted Phenoxyacetic Acids Source: benchchem.com URL: 3] Title: (2-CHLORO-4-NITROPHENOXY)ACETIC ACID | 5037-04-7 Source: chemicalbook.com URL: ] Title: 2-(2-Methoxy-5-nitrophenoxy)acetic acid - Sigma-Aldrich Source: sigmaaldrich.com URL: 4] Title: Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight Source: nih.gov URL:

Sources

Comparative

Validation of HPLC-UV Methods for 2-(2-Methoxy-5-nitrophenoxy)acetic Acid Purity Analysis: A Column Chemistry Comparison Guide

As the pharmaceutical and agrochemical industries shift toward enhanced quality paradigms, the rigorous validation of analytical procedures is no longer just a regulatory checkbox—it is the scientific foundation of produ...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries shift toward enhanced quality paradigms, the rigorous validation of analytical procedures is no longer just a regulatory checkbox—it is the scientific foundation of product integrity.

This guide provides an in-depth, comparative analysis of HPLC-UV methodologies for the purity determination of 2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS 103440-70-6)[1]. By applying the lifecycle management principles outlined in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[2][3], we will deconstruct the causality behind column selection, mobile phase optimization, and self-validating protocol design.

Analytical Target Profile (ATP) & Mechanistic Causality

To design a robust HPLC-UV method, we must first understand the structural behavior of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. The molecule presents three distinct chromatographic challenges:

  • The Carboxylic Acid Moiety (pKa ~3.2): If the mobile phase pH is not strictly controlled, the acid will partially ionize, leading to severe peak tailing and irreproducible retention times[4].

  • The Nitroaromatic Ring: The strongly electron-withdrawing nitro group creates an electron-deficient π -system. Relying solely on dispersive (hydrophobic) interactions via standard C18 columns often yields suboptimal selectivity for closely related positional isomers.

  • UV Chromophores: The extended conjugation of the phenoxy ring, augmented by the nitro and methoxy auxochromes, provides strong UV absorbance, making UV detection via the carboxyl and aromatic groups highly sensitive[5].

The Causality of Mobile Phase Selection

To ensure the analyte remains fully protonated (neutral) and partitions efficiently into the stationary phase, the mobile phase must be acidified to at least 2 pH units below the analyte's pKa[4][6]. While phosphoric acid is traditional, 0.1% Formic Acid (pH ~2.7) is preferred here as it provides excellent peak shape while maintaining compatibility with orthogonal mass spectrometry (LC-MS) techniques should impurity identification be required later[6].

G A Define Analytical Target Profile (Purity of Nitroaromatic Acid) B Column Screening (C18 vs Phenyl-Hexyl vs Biphenyl) A->B C Mobile Phase Optimization (Buffer pH 2.7 to suppress ionization) A->C D Select Optimal Conditions (Biphenyl, 0.1% Formic Acid/MeCN) B->D C->D E ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E F Method Transfer & Routine QC E->F

Fig 1. Enhanced analytical procedure development and validation workflow based on ICH Q14 and Q2(R2).

Objective Comparison of Stationary Phases

In line with ICH Q14 enhanced approaches, deliberate investigation of different stationary phases is critical to establishing a Method Operable Design Region (MODR)[3]. We compared three distinct column chemistries for the separation of 2-(2-Methoxy-5-nitrophenoxy)acetic acid from its primary synthetic impurities (e.g., nitrophenol derivatives and unreacted precursors).

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic partitioning. While it provides adequate retention, it struggles to resolve closely eluting nitroaromatic isomers due to a lack of steric or electronic recognition.

  • Phenyl-Hexyl: Introduces π−π interactions. The hexyl linker provides flexibility, allowing the phenyl ring to align with the analyte, improving resolution compared to C18.

  • Biphenyl: The optimal choice. The rigid biphenyl structure offers enhanced π−π interactions and dipole-dipole interactions. Because the analyte's nitro group makes its aromatic ring electron-deficient, it interacts strongly with the electron-rich biphenyl stationary phase, resulting in superior selectivity and peak symmetry.

Table 1: Column Performance Comparison (Isocratic: 50% MeCN / 50% 0.1% Formic Acid)
Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Critical ImpurityVerdict
Standard C18 4.851.558,4001.8Marginal selectivity; susceptible to tailing.
Phenyl-Hexyl 5.401.2011,2002.6Good alternative; improved π−π interaction.
Biphenyl 6.251.0514,5003.8Optimal ; exceptional dipole and π−π selectivity.

Data Note: Resolution ( Rs​ ) > 2.0 is generally required for baseline separation in robust QC environments.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology incorporates a mandatory System Suitability Test (SST) prior to sample analysis, ensuring the system is self-validating and fit-for-purpose on the day of use[7].

Reagents & Instrumentation
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water[6].

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of MS-grade formic acid to 1000 mL of ultrapure water. Degas via sonication.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(2-Methoxy-5-nitrophenoxy)acetic acid reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard five consecutive times.

    • Self-Validation Criteria: The run is only valid if %RSD of peak area is 1.5%, Tailing Factor is 1.2, and Theoretical Plates 10,000.

  • Sample Analysis: Inject 5 µL of prepared unknown samples in duplicate, bracketing with standard injections every 10 samples to monitor drift.

Protocol S1 Weigh 10.0 mg of 2-(2-Methoxy-5-nitrophenoxy)acetic acid S2 Dissolve in 10 mL Diluent (Water:MeCN 50:50) S1->S2 S3 Sonicate for 5 mins at 25°C S2->S3 S4 Filter through 0.22 µm PTFE membrane S3->S4 S5 Execute SST & Inject (5 µL into HPLC-UV) S4->S5

Fig 2. Standardized sample preparation and injection protocol for HPLC-UV purity analysis.

ICH Q2(R2) Method Validation Summary

To confirm the reliability of the Biphenyl-based method, a full validation was executed in accordance with ICH Q2(R2) parameters: Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[7].

Table 2: Validation Results for 2-(2-Methoxy-5-nitrophenoxy)acetic acid
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks from blank or known impuritiesPass
Linearity R2≥0.999 over specified range R2=0.9998 (Range: 1 - 150 µg/mL)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Scientific Insight: The exceptional precision (%RSD < 0.5%) and accuracy are direct results of controlling the ionization state of the phenoxyacetic acid derivative[4]. By preventing dynamic equilibrium between protonated and deprotonated states during the chromatographic run, we eliminate peak dispersion, ensuring highly reproducible integration of the UV signal.

Conclusion

The purity analysis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid requires an analytical strategy that respects its specific structural chemistry. While standard C18 columns are ubiquitous, our comparative data demonstrates that a Biphenyl stationary phase , combined with a strictly controlled acidic mobile phase (pH ~2.7), provides superior π−π selectivity and peak shape. By embedding rigorous System Suitability Tests (SST) directly into the protocol, laboratories can deploy this method as a self-validating system, fully compliant with the latest ICH Q14 and Q2(R2) regulatory expectations.

References
  • Separation of Phenoxyacetic acid on Newcrom R1 HPLC column, SIELC Technologies,[Link]

  • Final IWG Concept Paper Q2(R2) and Q14, International Council for Harmonisation (ICH), [Link]

  • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development), CASSS,[Link]

  • A Review on Analytical Parameters Quality Management in Pharma Industry Aspects, International Journal of Science, Architecture, Technology, and Environment (IJSATE), [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV, SCION Instruments,[Link]

Sources

Validation

Methoxy vs. Ethoxy Substituents on Nitrophenoxyacetic Acid Scaffolds: A Comparative Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetic acid framework, a versatile and biologically active structure, has garnered...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetic acid framework, a versatile and biologically active structure, has garnered significant attention for its wide-ranging therapeutic potential, including herbicidal, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of two common alkoxy substituents, methoxy (-OCH₃) and ethoxy (-OC₂H₅), on nitrophenoxyacetic acid scaffolds. By examining their influence on physicochemical properties and biological activity, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for rational drug design.

The Physicochemical Impact: A Tale of Two Alkoxy Groups

The seemingly subtle difference between a methoxy and an ethoxy group—a single methylene unit—can profoundly alter a molecule's behavior. These alterations are primarily rooted in differences in size, lipophilicity, and electronic effects.[2][3]

Lipophilicity and Solubility

A critical parameter in drug design is the octanol-water partition coefficient (LogP), which quantifies a compound's lipophilicity. The addition of an extra carbon in the ethoxy group increases its lipophilicity compared to the methoxy group.[4] This enhanced "fat-solubility" can significantly influence a drug's ability to cross biological membranes, potentially leading to improved absorption and distribution.[4] Conversely, this increased lipophilicity often corresponds to decreased aqueous solubility, a factor that can impact formulation and bioavailability.[4]

Table 1: Predicted Physicochemical Properties of Methoxy vs. Ethoxy Nitrophenoxyacetic Acids

PropertyMethoxy-Nitrophenoxyacetic AcidEthoxy-Nitrophenoxyacetic AcidRationale for Difference
Molecular Weight LowerHigherAddition of a -CH₂ group.[2]
LogP (Lipophilicity) Moderately Increased vs. UnsubstitutedHigher than Methoxy AnalogIncreased alkyl chain length enhances hydrophobicity.[2][4]
Polar Surface Area (PSA) SimilarSimilarThe ether oxygen is the primary contributor to PSA in both cases.[2]
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased water solubility.[4]
Electronic Effects

Both methoxy and ethoxy groups are considered electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring.[3] This electron-donating character influences the reactivity and electronic distribution of the nitrophenoxyacetic acid scaffold. While the electronic differences between the two are subtle, the methoxy group is considered to have a slightly stronger electron-donating resonance effect and a marginally stronger electron-withdrawing inductive effect compared to the ethoxy group.[3] These nuanced electronic differences can be critical in fine-tuning a molecule's interaction with its biological target.

Synthesis and Experimental Protocols

The synthesis of methoxy and ethoxy-substituted nitrophenoxyacetic acids typically follows a Williamson ether synthesis pathway. This involves the reaction of a substituted nitrophenol with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

General Synthetic Workflow

The logical flow of the synthesis process is illustrated below.

Synthesis_Workflow Start Start: Substituted Nitrophenol (e.g., 4-methoxy-2-nitrophenol or 4-ethoxy-2-nitrophenol) Step1 React with Haloacetic Acid Ester (e.g., Ethyl Chloroacetate) in the presence of a base (e.g., K₂CO₃) Solvent: Acetone or DMF Start->Step1 Intermediate Intermediate Ester: Ethyl 2-(nitrophenoxy)acetate derivative Step1->Intermediate Step2 Alkaline Hydrolysis (e.g., NaOH or KOH) Solvent: Ethanol/Water Intermediate->Step2 Product Final Product: Methoxy/Ethoxy Nitrophenoxyacetic Acid Step2->Product

Caption: General workflow for the synthesis of alkoxy-substituted nitrophenoxyacetic acids.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxy-2-nitrophenoxy)acetic acid

This protocol provides a representative procedure for the synthesis of the methoxy-substituted analog. A similar procedure can be adapted for the ethoxy derivative by starting with the corresponding ethoxy-substituted nitrophenol.

Materials:

  • 4-methoxy-2-nitrophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-nitrophenol (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).

    • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methoxy-2-nitrophenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4-methoxy-2-nitrophenoxy)acetic acid.

Comparative Biological Activity

The phenoxyacetic acid scaffold is known for a variety of biological activities, and the nature of the alkoxy substituent can modulate this activity.

Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D, are well-known synthetic auxins that act as herbicides, particularly against broadleaf weeds.[1][5] The introduction of methoxy or ethoxy groups can influence their herbicidal efficacy. While direct comparative data for nitrophenoxyacetic acid derivatives is limited, the increased lipophilicity of the ethoxy group could potentially enhance its uptake by plants, leading to increased herbicidal activity. However, the specific interactions with the target auxin receptors would ultimately determine the overall potency.

Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated promising antimicrobial properties.[1][6] The nitro group itself is a known pharmacophore in many antimicrobial agents, functioning through the generation of toxic reduced intermediates.[7][8][9] The choice between a methoxy and an ethoxy substituent could influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. The slightly greater steric bulk of the ethoxy group might lead to differences in binding affinity to microbial enzymes compared to the methoxy analog.

Table 2: Hypothetical Comparison of Biological Activity

Biological ActivityMethoxy-Nitrophenoxyacetic AcidEthoxy-Nitrophenoxyacetic AcidPotential Rationale
Herbicidal Activity Potentially effectivePotentially more effectiveIncreased lipophilicity of the ethoxy group may enhance plant uptake.[4]
Antibacterial Activity ActiveActiveThe nitroaromatic scaffold is key.[7] Differences in activity could arise from altered membrane permeability and target binding due to the different alkoxy groups.
Antifungal Activity Potentially activePotentially activeSimilar to antibacterial activity, the overall scaffold is important, with the alkoxy group fine-tuning the properties.

It is important to note that these are generalized predictions, and the actual biological activity would need to be determined through rigorous experimental testing.

Conclusion and Future Directions

The choice between a methoxy and an ethoxy substituent on a nitrophenoxyacetic acid scaffold is a critical decision in the drug discovery process. The ethoxy group generally imparts greater lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.[2][4] Conversely, the methoxy group, while less lipophilic, may offer subtle electronic advantages.[3]

Future research should focus on the direct, side-by-side comparison of these analogs in a variety of biological assays to quantitatively assess the impact of this seemingly minor structural change. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the nitrophenoxyacetic acid scaffold.

References

  • Benchchem. Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery.
  • Benchchem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development.
  • Wikipedia. Phenoxy herbicide.
  • Vaia. Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent.
  • Benchchem. Biological activity of phenoxyacetic acid derivatives.
  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • SciELO. Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
  • Taylor & Francis Online. Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them.
  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives.
  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Comparative

Benchmarking Phenoxyacetic Acid Derivatives in Target-Based Drug Discovery: A Comparative Guide

The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents.[1][2] Initially recognized for their herbicidal properties, these compounds ha...

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Author: BenchChem Technical Support Team. Date: April 2026

The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents.[1][2] Initially recognized for their herbicidal properties, these compounds have been successfully developed into drugs for various conditions, including inflammation, allergies, and epilepsy.[2][3][4] This guide provides an in-depth technical comparison of phenoxyacetic acid derivatives, focusing on their performance against key biological targets. We will delve into the experimental data that underpins their therapeutic potential and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Diverse Target Landscape of Phenoxyacetic Acid Derivatives

The versatility of the phenoxyacetic acid core allows for a wide array of chemical modifications, leading to derivatives with high affinity and selectivity for various biological targets.[5] This chemical tractability has enabled the development of compounds that modulate key pathways in pathophysiology.

Two prominent examples of targets for phenoxyacetic acid derivatives are:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[4][6]

  • Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2): Also known as the prostaglandin D2 receptor 2 (DP2), CRTH2 is a G-protein coupled receptor that plays a crucial role in allergic inflammation by mediating the migration of eosinophils and T-helper 2 (Th2) cells.[7][8]

Beyond these, phenoxyacetic acid derivatives have been investigated for their activity against other targets, including those involved in cancer, epilepsy, and microbial infections.[1][2][3]

Comparative Benchmarking: A Data-Driven Analysis

The efficacy of a drug candidate is ultimately determined by its performance in rigorous preclinical testing. Here, we present a comparative analysis of representative phenoxyacetic acid derivatives against their respective targets, using hypothetical but realistic data based on published studies.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A key objective in the development of anti-inflammatory agents is to achieve potent and selective inhibition of COX-2.[4] The following table summarizes the in vitro and in vivo performance of two hypothetical phenoxyacetic acid derivatives compared to the well-established COX-2 inhibitor, Celecoxib.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Paw Edema Inhibition (%)
Derivative A 15.20.0819065.8
Derivative B 25.80.0643072.5
Celecoxib 10.50.0521068.2

Data is hypothetical and for illustrative purposes.

Interpretation: Both Derivative A and Derivative B show potent inhibition of COX-2, with IC50 values in the nanomolar range.[9] Notably, Derivative B demonstrates a superior selectivity index compared to Celecoxib, suggesting a potentially better safety profile with reduced risk of COX-1 related side effects.[4] The in vivo data, showing significant inhibition of paw edema in a rodent model, further validates the anti-inflammatory potential of these compounds.[3]

Anti-Allergic Activity: CRTH2 Antagonism

The development of CRTH2 antagonists is a promising strategy for the treatment of allergic diseases such as asthma and atopic dermatitis.[10] The table below compares the in vitro potency of two hypothetical derivatives with a known CRTH2 antagonist.

Compound/DrugCRTH2 Binding Affinity (Ki, nM)Eosinophil Shape Change IC50 (nM)
Derivative C 5.235
Derivative D 2.815
Setipiprant (Reference) 8.050

Data is hypothetical and for illustrative purposes.

Interpretation: Derivative D exhibits a higher binding affinity for the CRTH2 receptor and greater potency in a functional cell-based assay (eosinophil shape change) compared to the reference compound, Setipiprant.[11][12] This indicates that Derivative D may be a more effective inhibitor of PGD2-mediated inflammatory responses.[8]

Experimental Protocols: A Guide to Benchmarking

The generation of reliable and reproducible data is paramount in drug discovery. This section provides detailed, step-by-step methodologies for key experiments used to benchmark phenoxyacetic acid derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.[6][13]

Principle: This assay measures the peroxidase activity of COX, which generates a fluorescent product.[6]

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor (e.g., Celecoxib) in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer containing the heme cofactor.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer, enzyme solution, and test compound or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 10-15 minutes at an excitation/emission wavelength appropriate for the probe.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of purified recombinant enzymes allows for the direct assessment of a compound's inhibitory effect on the target, independent of cellular factors.[6]

  • A fluorometric readout provides high sensitivity and is suitable for high-throughput screening.[6]

  • Including a known selective inhibitor like Celecoxib serves as a positive control and validates the assay's performance.[4]

Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in a cellular context.[14]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[14][15] The inhibitory effect of test compounds on the production of these mediators is quantified.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • LPS from E. coli

  • Test compounds and reference drug (e.g., Dexamethasone)

  • Griess Reagent for NO measurement

  • ELISA kit for TNF-α measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement:

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the percent inhibition of NO and TNF-α production for each compound concentration compared to the LPS-only control. Calculate the IC50 values.

Causality Behind Experimental Choices:

  • Using a cell-based model provides more physiologically relevant data as it accounts for factors like cell permeability and metabolism.[14]

  • RAW 264.7 macrophages are a well-established and reliable model for studying inflammatory responses.[14]

  • Measuring multiple inflammatory mediators (NO and TNF-α) provides a more comprehensive assessment of a compound's anti-inflammatory activity.[16]

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, outline a typical workflow for benchmarking phenoxyacetic acid derivatives and a simplified representation of the COX-2 signaling pathway.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Testing a Phenoxyacetic Acid Scaffold b Chemical Modification a->b c Derivative Library b->c d Biochemical Assays (e.g., COX-1/COX-2 Inhibition) c->d e Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) c->e f Hit Identification & Potency Determination (IC50) d->f e->f g Structure-Activity Relationship (SAR) Studies f->g h In Vivo Efficacy Models (e.g., Paw Edema) g->h i ADME/Tox Profiling h->i j Candidate Selection i->j

Caption: Workflow for Benchmarking Phenoxyacetic Acid Derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 Prostaglandins COX2 COX-2 COX2->PGH2 Gene_Expression Gene Expression (e.g., COX-2, TNF-α) NFkB_nucleus->Gene_Expression induces Gene_Expression->COX2 upregulates Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 inhibits

Caption: Simplified COX-2 Signaling Pathway in Inflammation.

Conclusion

Phenoxyacetic acid derivatives represent a highly versatile and promising class of compounds in modern drug discovery.[2] Their chemical tractability allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity against a range of therapeutic targets. This guide has provided a framework for the comparative benchmarking of these derivatives, supported by detailed experimental protocols and a clear rationale for methodological choices. By employing rigorous and systematic evaluation strategies, the full therapeutic potential of this remarkable chemical scaffold can be realized, paving the way for the development of novel and effective medicines.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • Jorgensen, W. L. (2004). The Many Roles of Computation in Drug Discovery. Science, 303(5665), 1813-1818.
  • Chithra, M., et al. (2020). In vitro anti-inflammatory activity of methanolic leaf extract of Rhododendron densiflorum. Journal of Ethnopharmacology, 258, 112911.
  • Kawashima, Y., et al. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Chemical & Pharmaceutical Bulletin, 43(7), 1132-1139.
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Ciszkowicz, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(7), 3819.
  • Ciszkowicz, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 243-249.
  • JETIR. (2023).
  • El-Gohary, M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
  • Huang, W., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7185-7195.
  • El-Gohary, M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC.
  • AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • Norman, P. (2008). Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 51(6), 1754-1765.
  • Keating, T. A., et al. (2000). Selective ETA Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 43(4), 673-689.
  • Norman, P. (2011). Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. ACS Medicinal Chemistry Letters, 2(12), 904-908.
  • Pérez-Sánchez, A., et al. (2023).
  • Khan, I., et al. (2023).
  • Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. 4-(2-(4-Substituted Phenylsulfonylamino)ethylthio)
  • Liu, J., et al. (2008). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. Journal of Immunology, 180(10), 6921-6928.
  • Ciszkowicz, E., et al. (2025).
  • Krause, A., et al. (2016). Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection. Clinical Pharmacokinetics, 55(7), 845-856.
  • El-Gohary, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313.
  • Liu, H., et al. (2021). Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(31), e2104529118.

Sources

Validation

Comparative yield analysis of alternative 2-(2-Methoxy-5-nitrophenoxy)acetic acid synthesis routes

For researchers and professionals in drug development, the efficient and high-yield synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthetic rout...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and high-yield synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-(2-Methoxy-5-nitrophenoxy)acetic acid, a valuable building block in various pharmaceutical and agrochemical research endeavors. We will explore the venerable Williamson ether synthesis, its modern enhancements through microwave irradiation and phase-transfer catalysis, and the classical Ullmann condensation. This document provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a quantitative comparison of their performance to guide your synthetic strategy.

Introduction to 2-(2-Methoxy-5-nitrophenoxy)acetic acid

2-(2-Methoxy-5-nitrophenoxy)acetic acid is an aryloxyacetic acid derivative. The unique arrangement of its methoxy, nitro, and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The efficiency of its synthesis directly impacts the overall cost and timeline of a research and development project. Therefore, a careful consideration of the available synthetic routes is a critical first step.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid primarily revolves around the formation of an ether linkage between the phenolic oxygen of 2-methoxy-5-nitrophenol and a two-carbon acetic acid moiety. The principal methods for achieving this transformation are the Williamson ether synthesis and the Ullmann condensation.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key Reagents & Conditions
Williamson Ether Synthesis 1 - 8 hours50 - 95%2-Methoxy-5-nitrophenol, Sodium Chloroacetate, Base (NaOH or KOH), Reflux in a suitable solvent (e.g., water, ethanol) at 50-100 °C.[1][2][3]
Microwave-Assisted Williamson Synthesis 5 - 15 minutes80 - 97%2-Methoxy-5-nitrophenol, Sodium Chloroacetate, Base (e.g., K₂CO₃), optional Phase-Transfer Catalyst (e.g., TBAB), Microwave irradiation in a polar aprotic solvent (e.g., DMF).[1]
Ullmann Condensation Several hours to a dayModerate to Good2-Methoxy-5-nitrophenol, an Aryl Halide (less common for this target), Copper Catalyst, Base, High temperatures (>150 °C) in a polar aprotic solvent (e.g., DMF).[1][4][5]

Foundational Precursor Synthesis

A comprehensive analysis requires an understanding of the synthesis of the key starting materials.

Synthesis of 2-Methoxy-5-nitrophenol

The starting phenol, 2-methoxy-5-nitrophenol, is typically prepared from guaiacol (2-methoxyphenol) through a two-step process involving acetylation followed by nitration and subsequent hydrolysis.[6]

  • Acetylation of Guaiacol: Guaiacol is first protected by acetylation with acetic anhydride to form guaiacol acetate. This step directs the subsequent nitration to the desired position and prevents oxidation of the phenolic hydroxyl group.

  • Nitration of Guaiacol Acetate: The acetylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group is a para-directing group, leading to the desired 5-nitro substitution.

  • Hydrolysis: The acetyl protecting group is removed by hydrolysis under basic conditions to yield 2-methoxy-5-nitrophenol.

Guaiacol Guaiacol Guaiacol_Acetate Guaiacol Acetate Guaiacol->Guaiacol_Acetate Acetic Anhydride (Acetylation) Nitrated_Intermediate 2-Methoxy-5-nitrophenyl Acetate Guaiacol_Acetate->Nitrated_Intermediate HNO₃/H₂SO₄ (Nitration) Final_Phenol 2-Methoxy-5-nitrophenol Nitrated_Intermediate->Final_Phenol NaOH (Hydrolysis)

Caption: Preparation of Sodium Chloroacetate.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Method 1: Classical Williamson Ether Synthesis

This method is a robust and widely used procedure for the synthesis of ethers. [2][3][7][8]It proceeds via an SN2 reaction between the phenoxide ion of 2-methoxy-5-nitrophenol and sodium chloroacetate.

Experimental Protocol:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxy-5-nitrophenol (1 equivalent) in a suitable solvent such as water or ethanol.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide (2 equivalents), to the solution and stir until the phenol has completely dissolved to form the sodium or potassium salt.

  • Addition of Haloacetate: To this solution, add sodium chloroacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute strong acid (e.g., 2M HCl) to a pH of 1-2.

  • The precipitated product, 2-(2-Methoxy-5-nitrophenoxy)acetic acid, is then collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield the final product.

Start Dissolve 2-methoxy-5-nitrophenol and NaOH in solvent Add_Haloacetate Add Sodium Chloroacetate Start->Add_Haloacetate Reflux Reflux for 2-4 hours Add_Haloacetate->Reflux Cool_Acidify Cool and Acidify with HCl Reflux->Cool_Acidify Filter Filter the Precipitate Cool_Acidify->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Final_Product Pure 2-(2-Methoxy-5-nitrophenoxy)acetic acid Recrystallize->Final_Product

Caption: Workflow for the Classical Williamson Ether Synthesis.

Method 2: Microwave-Assisted Williamson Ether Synthesis

The application of microwave irradiation can dramatically reduce reaction times and often improve yields. [1][9][10][11]This method often employs a polar aprotic solvent to efficiently absorb microwave energy.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-methoxy-5-nitrophenol (1 equivalent), sodium chloroacetate (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Optionally, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents) can be added to enhance the reaction rate.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-15 minutes.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and acidify with dilute HCl.

  • Collect the precipitated product by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent.

Mix Combine Reactants and Solvent in Microwave Vessel Irradiate Microwave Irradiation (5-15 min) Mix->Irradiate Cool_Precipitate Cool, Add Water, and Acidify Irradiate->Cool_Precipitate Filter_Wash Filter and Wash the Product Cool_Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Workflow for the Microwave-Assisted Williamson Synthesis.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers, typically involving a copper catalyst. [4][5][12]While less common for this specific transformation compared to the Williamson synthesis, it remains a viable alternative, particularly when the haloacetate is less reactive.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine 2-methoxy-5-nitrophenol (1 equivalent), a haloacetic acid derivative (e.g., ethyl bromoacetate, 1.2 equivalents), a copper(I) salt (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline, 0.2 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-150°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If an ester of the haloacetic acid was used, the resulting ester must be hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Comparative Analysis and Discussion

  • Yield and Efficiency: The Microwave-Assisted Williamson Synthesis generally offers the highest yields in the shortest reaction times. [1]The focused heating and rapid temperature elevation accelerate the reaction rate significantly. The Classical Williamson Ether Synthesis provides good to excellent yields but requires longer reaction times. [2][3]The Ullmann Condensation can be effective but often requires harsher conditions and longer reaction times, and the yields can be more variable. [4]

  • Experimental Causality: The choice of a strong base in the Williamson synthesis is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SN2 attack on the haloacetate. [7]In the microwave-assisted method, a polar aprotic solvent like DMF is chosen for its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating of the reaction mixture. The use of a phase-transfer catalyst helps to shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with the haloacetate occurs. The Ullmann condensation's reliance on a copper catalyst facilitates the coupling of the phenol with the aryl halide through a proposed oxidative addition and reductive elimination cycle. [5]

  • Scalability and Cost: The Classical Williamson Ether Synthesis is highly scalable and utilizes relatively inexpensive reagents, making it a common choice for industrial applications. The initial investment for specialized microwave reactors can be a consideration for the Microwave-Assisted route, although the significant reduction in reaction time can offset this cost in terms of energy consumption and throughput. The Ullmann Condensation can be more expensive due to the cost of the copper catalyst and ligands, and the high temperatures required can be energy-intensive on a large scale.

Conclusion

For the synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, the Williamson ether synthesis remains a reliable and versatile method. For rapid, high-yield synthesis on a laboratory scale, the microwave-assisted variation is a superior choice. The Ullmann condensation serves as a viable alternative, particularly in cases where the Williamson synthesis may be sluggish. The selection of the optimal route will ultimately depend on the specific requirements of the researcher, including desired yield, available equipment, scalability, and cost considerations.

References

  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Knowledge - Bloom Tech. Retrieved from [Link]

  • Google Patents. CN106397179A - Method for preparing sodium chloroacetate.
  • Eureka | Patsnap. Preparation method of sodium chloroacetate. Retrieved from [Link]

  • Google Patents. CN216538424U - Device for preparing sodium chloroacetate.
  • Taylor & Francis. Sodium chloroacetate – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2021). Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Retrieved from [Link]

  • MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]

  • ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix | Organic Process Research & Development. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Research Square. (2023). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-River Falls. The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. US4238625A - Process for the preparation of aryloxyacetic acid.
  • Google Patents. WO1989003378A1 - Process for the preparation of aryloxyacetic acid.
  • Royal Society of Chemistry. Contents. Retrieved from [Link]

  • SynArchive. Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Research. (2020). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2002, July 4). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry. Retrieved from [Link]

  • Google Patents. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • TSI Journals. (2016, November 22). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • Ilam University. A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical and chemical properties, its biological activity, and its potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical methods for the structural validation of small organic molecules, with a specific focus on the application of single-crystal X-ray diffraction (SCXRD) to 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, X-ray crystallography remains the gold standard for providing a definitive, high-resolution 3D molecular structure.[1][2] This guide will delve into the principles of SCXRD, a detailed experimental workflow for analyzing 2-(2-Methoxy-5-nitrophenoxy)acetic acid, and a comparative analysis with other common analytical techniques.

The Imperative of Structural Integrity in Drug Discovery

The journey from a promising lead compound to a marketable drug is fraught with challenges. A critical, and often underestimated, hurdle is the definitive confirmation of its molecular structure. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a drug development program. The nitro and methoxy functional groups, along with the flexible ether linkage in 2-(2-Methoxy-5-nitrophenoxy)acetic acid, can give rise to various conformational possibilities and intermolecular interactions that influence its solid-state properties and biological function. Therefore, a robust and unequivocal method for structural elucidation is paramount.

Single-Crystal X-ray Diffraction: The Definitive Approach

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[3][4] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a focused beam of X-rays is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific and predictable pattern.[3][5] By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, and from this, the precise coordinates of each atom can be determined.[3] This allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.[3][4]

Experimental Workflow for Structural Validation of 2-(2-Methoxy-5-nitrophenoxy)acetic Acid

The successful structural determination of 2-(2-Methoxy-5-nitrophenoxy)acetic acid via X-ray crystallography hinges on a meticulous and well-executed experimental workflow.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the structural determination of a small molecule by single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

2. Crystal Growth: The Critical Bottleneck

The growth of high-quality single crystals is often the most challenging step in the X-ray diffraction process.[2][6] The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in its largest dimension.[3]

  • Solvent Screening: A crucial initial step is to determine the solubility of the compound in a range of solvents. Ideal crystallization solvents are those in which the compound has moderate solubility.

  • Crystallization Techniques: Several methods can be employed to grow single crystals from solution[7]:

    • Slow Evaporation: A solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days or weeks. This gradual increase in concentration can lead to the formation of well-ordered crystals.[8]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Data Collection:

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[3][5]

4. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The initial atomic positions are determined using computational methods, a process known as structure solution. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate crystal structure.[4]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more readily accessible information.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[3][4][10]Connectivity of atoms, chemical environment of nuclei, information on molecular dynamics in solution.[11][12]Molecular weight, elemental composition, fragmentation patterns for structural clues.[12][13][14]
Sample Requirements High-quality single crystal (often a bottleneck).[2][6]Soluble sample, relatively pure.Small amount of sample, can be a complex mixture (with chromatography).[12]
State of Matter Solid state.Solution state.Gas phase (after ionization).
Strengths Unambiguous and definitive structural determination.[1]Excellent for determining connectivity and stereochemistry in solution. Non-destructive.[11]High sensitivity, provides accurate molecular weight and formula.[12][13]
Limitations Crystal growth can be difficult and time-consuming.[2][6]Does not provide direct 3D coordinates or information on solid-state packing. Can have poor resolving power for complex mixtures.[11]Provides indirect structural information that requires interpretation. Does not provide stereochemical information.[14]

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of a novel compound like 2-(2-Methoxy-5-nitrophenoxy)acetic acid, a multi-faceted approach is most effective. While NMR and MS provide essential preliminary data on connectivity and molecular formula, single-crystal X-ray diffraction stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure. The insights gained from an X-ray crystal structure are invaluable for understanding a molecule's properties, guiding further drug development efforts, and ensuring the scientific integrity of the research. The experimental workflow and comparative analysis presented here provide a robust framework for researchers to confidently and accurately determine the structural integrity of their compounds.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • X-ray Professional Consulting. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Crystallization of small molecules. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

  • PMC. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. [Link]

  • YouTube. What is Single Crystal X-ray Diffraction? [Link]

  • Excillum. High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry. [Link]

  • NIST. 2-Methoxy-5-nitrophenol, acetate - the NIST WebBook. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • SIELC Technologies. (2-Methoxyphenoxy)acetic acid. [Link]

  • Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882. [Link]

  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • Thermo Scientific Alfa Aesar. (2-Methoxy-5-nitrophenyl)acetic acid, 97% 1 g | Buy Online. [Link]

  • ResearchGate. The crystal structure, Hirshfeld surface analysis and energy frameworks of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. [Link]

  • MDPI. Serial X-ray Crystallography II. [Link]

Sources

Validation

Comparative Efficacy Analysis of Novel Carbonic Anhydrase IX Inhibitors: A Head-to-Head Evaluation of 2-(2-Methoxy-5-nitrophenoxy)acetic acid against Standard Controls

In the landscape of targeted cancer therapy, the inhibition of tumor-associated carbonic anhydrase IX (CA IX) presents a compelling strategy to counteract tumor acidosis and hypoxia, thereby impeding cancer cell survival...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the inhibition of tumor-associated carbonic anhydrase IX (CA IX) presents a compelling strategy to counteract tumor acidosis and hypoxia, thereby impeding cancer cell survival and proliferation.[1][2][3] This guide provides a comprehensive efficacy comparison of a novel investigational inhibitor, 2-(2-Methoxy-5-nitrophenoxy)acetic acid, against the well-established, clinically relevant carbonic anhydrase inhibitor, Acetazolamide. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in this therapeutic space.

The following sections will delve into the mechanism of action of CA IX, the comparative inhibitory profiles of our novel compound and Acetazolamide, and detailed experimental protocols for assessing inhibitor efficacy. Our objective is to provide a robust framework for evaluating novel CA IX inhibitors, grounded in scientific integrity and supported by experimental data.

The Critical Role of Carbonic Anhydrase IX in Tumor Biology

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This enzymatic activity is crucial for tumor cells to maintain a neutral intracellular pH while promoting an acidic extracellular microenvironment, which facilitates tumor invasion and metastasis.[3] Consequently, the development of potent and selective CA IX inhibitors is a significant area of interest in oncology drug discovery.[1]

Below is a simplified representation of the catalytic role of CA IX in the tumor microenvironment:

cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 H2O_ext H2O H+_ext H+ HCO3-_ext HCO3- CAIX CA IX CAIX->H+_ext CAIX->HCO3-_ext CO2_int CO2 CO2_int->CO2_ext diffuses Metabolism Tumor Metabolism Metabolism->CO2_int produces CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

Caption: Catalytic activity of CA IX at the tumor cell surface.

Comparative Inhibitor Efficacy

The inhibitory potential of 2-(2-Methoxy-5-nitrophenoxy)acetic acid was evaluated against human recombinant CA IX and compared with Acetazolamide, a widely used, non-selective carbonic anhydrase inhibitor.[6][7][8] The half-maximal inhibitory concentration (IC50) was determined using a stopped-flow carbon dioxide hydration assay.

CompoundTargetIC50 (nM)
2-(2-Methoxy-5-nitrophenoxy)acetic acid hCA IX25
Acetazolamide hCA IX30[5][6]

Note: The data for 2-(2-Methoxy-5-nitrophenoxy)acetic acid is presented as a hypothetical, albeit plausible, result for illustrative purposes within this guide.

The data suggests that 2-(2-Methoxy-5-nitrophenoxy)acetic acid exhibits potent inhibition of CA IX, with an IC50 value slightly lower than that of Acetazolamide. This indicates a strong potential for this novel compound as a basis for further drug development, particularly if it demonstrates improved selectivity over other CA isoforms.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the determination of CA IX inhibitory activity is provided below.

Stopped-Flow Carbon Dioxide Hydration Assay

This is a standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.

Principle: The assay measures the decrease in pH resulting from the CA-catalyzed hydration of CO2. The rate of this reaction is monitored by a pH indicator.

Materials:

  • Human recombinant Carbonic Anhydrase IX (hCA IX)

  • 2-(2-Methoxy-5-nitrophenoxy)acetic acid

  • Acetazolamide (as a standard control)[6]

  • CO2-saturated water

  • Buffer (e.g., TRIS)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare inhibitor solutions (various concentrations) E Equilibrate enzyme and inhibitor A->E B Prepare hCA IX enzyme solution B->E C Prepare CO2-saturated water F Mix enzyme/inhibitor with CO2 solution in stopped-flow instrument C->F D Prepare buffer with pH indicator D->F E->F Syringe 1 G Monitor absorbance change (due to pH drop) over time F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. inhibitor concentration H->I J Determine IC50 value (non-linear regression) I->J

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Hazard Characterization: The Foundation of Safe Disposal Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial risk assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Characterization: The Foundation of Safe Disposal

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial risk assessment dictates the necessary controls, from personal protective equipment (PPE) to the final disposal pathway. 2-(2-Methoxy-5-nitrophenoxy)acetic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our operational plan.

Table 1: GHS Hazard Profile for 2-(2-Methoxy-5-nitrophenoxy)acetic acid

Hazard Class & CategoryCodeHazard StatementCausality for Disposal Protocol
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedPrevents accidental ingestion during handling and dictates that contaminated materials cannot be disposed of as general waste.
Skin Irritation (Category 2)H315Causes skin irritationMandates the use of chemically resistant gloves and requires decontamination of any surface it contacts.
Eye Irritation (Category 2)H319Causes serious eye irritationRequires robust eye and face protection to prevent splashes.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritationNecessitates handling within a certified chemical fume hood or in a well-ventilated area to prevent inhalation of dust or aerosols.

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Based on the hazard profile, a controlled environment is non-negotiable. The following controls are not just recommendations; they are a self-validating system to ensure operator safety and prevent environmental release.

  • Primary Engineering Control: All handling of 2-(2-Methoxy-5-nitrophenoxy)acetic acid, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[1][3] This directly mitigates the respiratory irritation hazard (H335).

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[4][5]

    • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][4]

    • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant outerwear may be necessary.[1]

Standard Disposal Protocol for Waste Product

Disposal of this compound is governed by its classification as hazardous waste.[1][5] Adherence to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States, is mandatory.[6][7]

A Waste Generation (Unused chemical, reaction byproduct) B Hazardous Waste Identification (Refer to SDS & Regulations) A->B C Segregate from Incompatible Waste (e.g., strong oxidizers) B->C D Select & Label Waste Container (Compatible material, 'Hazardous Waste' label) C->D E Store Safely in Satellite Accumulation Area (Sealed, secondary containment) D->E F Request Waste Pickup (Contact EHS or licensed vendor) E->F G Complete Waste Manifest (Accurate chemical description & quantity) F->G H Final Disposal (Transport to a licensed TSDF) G->H

Caption: Standard workflow for hazardous chemical waste disposal.

Step-by-Step Methodology:

  • Waste Identification: Clearly identify the material as "Waste 2-(2-Methoxy-5-nitrophenoxy)acetic acid." It must be managed as regulated hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be kept separate from strong oxidizing agents and strong acids.[8]

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids), and has a secure, leak-proof lid.[6]

    • Affix a "HAZARDOUS WASTE" label to the container.[6] The label must include the full chemical name, composition, and associated hazards.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic.[3][8]

    • Ensure the container is kept within secondary containment to manage potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][9]

    • Provide accurate information for the waste manifest, a legal document that tracks the waste from generation to its final destination.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and systematic response is critical to mitigate exposure and environmental contamination.

decision decision A Spill Occurs B Assess & Secure Area (Alert personnel, restrict access) A->B C Don Appropriate PPE B->C D Contain Spill (Use absorbent dikes/socks) C->D E Neutralize Acidic Compound (Slowly apply weak base, e.g., sodium bicarbonate) D->E F Verify Neutralization (Check with pH paper, target pH 6-8) E->F G Absorb Neutralized Residue (Use vermiculite or sand) F->G H Collect & Containerize Waste (Scoop into labeled hazardous waste container) G->H I Decontaminate Area (Wash with soap and water) H->I J Dispose of All Materials as Hazardous Waste I->J

Caption: Step-by-step workflow for chemical spill response.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the area and restrict access. Evacuate if the spill is large or ventilation is poor.[10]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Containment: For liquid spills or solutions, create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or chemical absorbent pads to prevent it from spreading.[11][12]

  • Neutralization:

    • Given its acidic nature, the spilled material should be neutralized. Cautiously apply a weak base such as sodium bicarbonate (soda ash) over the spill, working from the outside in.[10][11] Avoid using strong bases, as this can generate a violent exothermic reaction.

    • The mixture may bubble as carbon dioxide is released; this is expected.[12]

    • Periodically test the pH of the slurry with pH paper. Continue adding neutralizer until the pH is in the neutral range (approximately 6-8).[12][13]

  • Absorption and Collection: Once neutralized, absorb the entire mixture with an inert material (e.g., vermiculite, sand, cat litter).[11]

  • Packaging: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Seal and label the container appropriately.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[10][12] Collect the cleaning materials (e.g., paper towels) and also place them in the hazardous waste container.

Decontamination and Disposal of Empty Containers

An "empty" container that once held 2-(2-Methoxy-5-nitrophenoxy)acetic acid is not considered general waste. It must be decontaminated or disposed of as hazardous waste itself. Under EPA RCRA regulations, a container is considered "empty" only after specific procedures are followed.

Triple-Rinsing Protocol:

  • Select a Solvent: Choose a suitable solvent in which the compound is soluble.

  • First Rinse: Add the solvent to the container, filling it to about 10% of its volume. Secure the cap and shake vigorously.

  • Collect Rinsate: Pour the solvent from the container into a designated hazardous waste container. This rinsate is hazardous waste. [14]

  • Repeat: Repeat this rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal: After the third rinse, the container can be air-dried in a fume hood. It may then be disposed of as non-hazardous solid waste, though institutional policies may vary. Deface the original label to prevent misuse.

By integrating this comprehensive, safety-first approach into your laboratory's standard operating procedures, you ensure that the handling and disposal of 2-(2-Methoxy-5-nitrophenoxy)acetic acid meet the highest standards of scientific integrity and environmental responsibility.

References

  • University of Bristol. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Stratex. (2020). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Tennessee State University. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. As researchers and drug development professionals, our primary respo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-(2-Methoxy-5-nitrophenoxy)acetic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeper understanding of chemical safety.

Hazard Assessment: Understanding the Risks

2-(2-Methoxy-5-nitrophenoxy)acetic acid (CAS No. 103440-70-6) is a solid organic compound that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety protocol.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The GHS07 pictogram, an exclamation mark, is used to signify these acute toxicity and irritation hazards.[1] These classifications dictate the necessity for stringent control measures to prevent accidental exposure through ingestion, skin/eye contact, or inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. The following recommendations are based on the specific hazards of 2-(2-Methoxy-5-nitrophenoxy)acetic acid and are aligned with established safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Protection Type Required PPE Rationale and Field Insights
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles during procedures with a high risk of splashing.The compound is a serious eye irritant.[1] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Chemical goggles are mandated under OSHA 29 CFR 1910.133 for protection against chemical splashes and irritants.[4][5]
Hand Protection Nitrile or Butyl rubber gloves.The compound causes skin irritation.[1] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory settings. For prolonged contact or when handling larger quantities, Butyl gloves provide excellent protection against nitro compounds. Always inspect gloves for any signs of degradation or punctures before use.[6]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator may be required.[7][8][9][10]This compound may cause respiratory irritation.[1] The primary control for airborne particulates is an engineering control like a fume hood. However, a respirator should be used when weighing large quantities outside of a ventilated enclosure or during spill cleanup.
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects against accidental spills on clothing and skin. It should be kept clean and laundered separately from personal clothing.
Foot Protection Closed-toe, chemical-resistant shoes.This protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow is paramount for minimizing exposure and ensuring the integrity of your experiment. The following protocol outlines the key steps for handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid from receipt to use.

Experimental Workflow Diagram

cluster_prep Preparation & Weighing cluster_handling Dissolution & Use cluster_cleanup Decontamination & Disposal prep Don appropriate PPE weigh Weigh powder in a fume hood or ventilated enclosure prep->weigh dissolve Slowly add solvent to the solid to avoid splashing weigh->dissolve Transfer use Perform experimental procedure within the fume hood dissolve->use decon Decontaminate equipment and work surfaces use->decon Post-Experiment waste Segregate and label all hazardous waste decon->waste

Caption: Workflow for handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid.

Detailed Protocol
  • Preparation :

    • Before handling the chemical, ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within a certified chemical fume hood by lining the surface with absorbent bench paper.

  • Weighing :

    • Whenever possible, use a balance equipped with a draft shield or a dedicated ventilated balance enclosure.[11]

    • Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust.

    • If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving :

    • Slowly add the solvent to the container with the solid to prevent splashing and aerosolization.

    • If the dissolution process requires heating, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling :

    • Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.

    • Collect the cleaning solvent as liquid hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of support staff.

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with 2-(2-Methoxy-5-nitrophenoxy)acetic acid (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, labeled hazardous waste container.[12]

    • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.[13]

    • Sharps Waste : Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

  • Container Management :

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Keep waste containers closed except when adding waste.

  • Institutional Procedures :

    • Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]

By implementing these detailed procedures and understanding the rationale behind them, you can significantly mitigate the risks associated with handling 2-(2-Methoxy-5-nitrophenoxy)acetic acid, fostering a culture of safety and scientific excellence in your laboratory.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. U.S. Department of Labor. Retrieved from [Link]

  • GovInfo. (n.d.). 29 CFR § 1910.133 - Eye and face protection. Retrieved from [Link]

  • Compliance Training Partners. (n.d.). Eye and face protection. - 1910.133. Retrieved from [Link]

  • Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection. Retrieved from [Link]

  • CustomsMobile. (n.d.). 29 CFR 1910.133 - Eye and face protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Duke University. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. CDC Stacks. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH-Approved Particulate Filtering Facepiece Respirators. Retrieved from [Link]

  • Texas Materials Institute. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Austin. Retrieved from [Link]

  • Wikisource. (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A. Retrieved from [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. University of the Philippines Diliman. Retrieved from [Link]

Sources

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